molecular formula C7H14ClN B1268068 8-Azabicyclo[3.2.1]octane hydrochloride CAS No. 6760-99-2

8-Azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1268068
CAS No.: 6760-99-2
M. Wt: 147.64 g/mol
InChI Key: VAINBTSWOOHLOV-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octane hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-5-7(3-1)8-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAINBTSWOOHLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334906
Record name 8-azabicyclo[3.2.1]octane hydrochloride
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Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6760-99-2
Record name 8-azabicyclo[3.2.1]octane hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID30334906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-azabicyclo[3.2.1]octane hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of the 8-Azabicyclo[3.2.1]octane Core from Succinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 8-azabicyclo[3.2.1]octane core, a pivotal scaffold in medicinal chemistry, with a specific focus on its construction from succinaldehyde. The 8-azabicyclo[3.2.1]octane ring system is the fundamental structure of tropane alkaloids and is a key pharmacophore in a wide range of biologically active compounds. This document details the seminal Robinson-Schöpf synthesis, including optimized experimental protocols, quantitative data, and a discussion of the reaction mechanism and potential side reactions.

Introduction: The Significance of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane skeleton is a bridged bicyclic amine that forms the central framework of numerous natural products and synthetic molecules with significant therapeutic applications. Its rigid, conformationally constrained structure allows for precise spatial orientation of functional groups, making it an ideal scaffold for interacting with biological targets. Notable pharmaceuticals containing this core structure include atropine (anticholinergic), scopolamine (antiemetic), and cocaine (local anesthetic and stimulant). The development of novel synthetic methodologies and a deeper understanding of existing routes to this core are of paramount importance for the discovery of new therapeutics.

The Robinson-Schöpf Synthesis: A Biomimetic Masterpiece

The most renowned and elegant synthesis of the 8-azabicyclo[3.2.1]octane core, in the form of tropinone, was reported by Sir Robert Robinson in 1917.[1][2] This one-pot, multi-component reaction is a classic example of biomimetic synthesis, as it mimics the presumed biosynthetic pathway of tropane alkaloids.[1] The reaction convenes three simple, readily available starting materials: succinaldehyde, methylamine, and a dicarboxylate of acetone.[1]

Reaction Mechanism

The Robinson-Schöpf synthesis is a tandem reaction that proceeds through a double Mannich reaction.[3] The key steps are:

  • Iminium Ion Formation: Nucleophilic attack of methylamine on one of the aldehyde groups of succinaldehyde, followed by dehydration, forms an iminium ion.

  • First Ring Closure (Intramolecular Mannich Reaction): The second aldehyde group of the succinaldehyde moiety then undergoes an intramolecular nucleophilic attack by the enol or enolate of the intermediate, leading to the formation of a five-membered pyrrolidine ring.

  • Second Ring Closure (Intermolecular Mannich Reaction): The enolate of acetonedicarboxylic acid then attacks the iminium ion in an intermolecular Mannich reaction.

  • Cyclization and Decarboxylation: A subsequent intramolecular cyclization followed by the loss of two molecules of carbon dioxide upon acidification and heating yields the final product, tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one).[2]

Robinson_Schopf_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Succinaldehyde Succinaldehyde Iminium_ion Iminium Ion Succinaldehyde->Iminium_ion + Methylamine Methylamine Methylamine Methylamine->Iminium_ion Acetonedicarboxylic_acid Acetonedicarboxylic Acid Mannich_adduct Mannich Adduct Acetonedicarboxylic_acid->Mannich_adduct Pyrrolidine_intermediate Pyrrolidine Intermediate Iminium_ion->Pyrrolidine_intermediate Intramolecular Cyclization Pyrrolidine_intermediate->Mannich_adduct + Acetonedicarboxylic Acid (Intermolecular Mannich) Tropinone Tropinone (8-Azabicyclo[3.2.1]octane core) Mannich_adduct->Tropinone Intramolecular Cyclization & Decarboxylation Experimental_Workflow start Start prep Prepare aqueous solution of acetonedicarboxylic acid and methylamine hydrochloride start->prep ph_adjust Adjust pH to ~7 with sodium acetate prep->ph_adjust add_succ Slowly add succinaldehyde solution at < 10 °C ph_adjust->add_succ react Stir at room temperature for 24-48 hours add_succ->react acidify Acidify to pH 1-2 with HCl and gently heat react->acidify workup Basify to pH > 10 with NaOH and perform liquid-liquid extraction with dichloromethane acidify->workup purify Dry organic extracts, evaporate solvent, and purify tropinone workup->purify end End purify->end

References

mechanism of Robinson-Schöpf reaction for tropinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Robinson-Schöpf Synthesis of Tropinone

Introduction

Tropinone is a pivotal alkaloid intermediate, forming the structural core of significant pharmaceutical compounds like atropine and cocaine.[1][2][3] Its synthesis has been a subject of great interest in organic chemistry. The first total synthesis was accomplished by Richard Willstätter in 1901, but it was a multi-step process with a very low overall yield of only 0.75%.[1][2][4] A major breakthrough occurred in 1917 when Sir Robert Robinson devised a remarkably simple, one-pot synthesis that mimics the biosynthetic pathway of the molecule.[1][3][4] This reaction, now known as the Robinson-Schöpf synthesis, is celebrated for its elegance, biomimetic approach, and efficiency, demonstrating a tandem, multi-component reaction.[1][4][5]

The initial yield reported by Robinson was 17%, which was a significant improvement.[1][2] Later, in 1935, Clemens Schöpf further optimized the reaction by conducting it under "physiological conditions"—specifically controlling the pH to be near-neutral—which dramatically increased the yield to over 80%.[5][6][7] This guide provides a detailed examination of the reaction mechanism, quantitative data on reaction conditions, and experimental protocols for the synthesis of tropinone.

Core Reaction Mechanism

The Robinson-Schöpf reaction is a multicomponent reaction that condenses succinaldehyde, methylamine, and acetonedicarboxylic acid (or a derivative) to form the bicyclic structure of tropinone.[1][5][8] The mechanism is formally described as a double Mannich reaction.[5][6][9] The use of acetonedicarboxylic acid is crucial as its electron-withdrawing carboxyl groups increase the acidity of the central methylene protons, facilitating the formation of the necessary enolate for the Mannich reaction to proceed efficiently.[6]

The reaction proceeds through the following key steps:[1][2]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic addition of methylamine to one of the aldehyde groups of succinaldehyde, followed by the loss of a water molecule to form an iminium ion.

  • First Ring Closure (Intramolecular Mannich): The enol or enolate of the second aldehyde group attacks the iminium ion in an intramolecular fashion, leading to the formation of a five-membered pyrrolidine ring.

  • Second Mannich Reaction (Intermolecular): The enolate of acetonedicarboxylic acid then acts as the nucleophile, attacking the reformed iminium ion in an intermolecular Mannich reaction.

  • Second Ring Closure (Intramolecular Mannich): Following dehydration and tautomerization, a second intramolecular Mannich reaction occurs. The enolate formed on one of the side chains attacks the iminium ion on the other, constructing the second ring and forming the bicyclic tropane skeleton.

  • Decarboxylation: The final step involves the loss of the two carboxyl groups from the acetonedicarboxylic acid moiety upon heating or acidification, yielding the final product, tropinone.

Robinson_Schopf_Mechanism Mechanism of the Robinson-Schöpf Tropinone Synthesis Reactants Succinaldehyde + Methylamine Iminium Intermediate 1: Iminium Ion Formation Reactants->Iminium 1. Nucleophilic attack & Dehydration Acedic Acetonedicarboxylic Acid (Enolate) InterMannich Intermediate 3: Intermolecular Mannich Adduct Acedic->InterMannich Pyrrolidine Intermediate 2: Pyrrolidine Ring Closure (Intramolecular Mannich) Iminium->Pyrrolidine 2. Intramolecular Cyclization Pyrrolidine->InterMannich 3. Intermolecular Mannich Reaction Bicyclic Intermediate 4: Bicyclic Adduct Formation (Second Ring Closure) InterMannich->Bicyclic 4. Dehydration & Intramolecular Mannich Tropinone Tropinone Bicyclic->Tropinone 5. Decarboxylation (-2 CO2)

Caption: The reaction pathway for the Robinson-Schöpf synthesis of tropinone.

Quantitative Analysis of Reaction Conditions

The yield of the Robinson-Schöpf reaction is highly dependent on the reaction conditions, particularly the pH of the solution and the choice of the acetone derivative. Schöpf's research systematically demonstrated that buffering the reaction mixture to a pH between 3 and 11 significantly improves the outcome compared to Robinson's original unbuffered synthesis.

ConditionReactantspHTemperatureYieldReference(s)
Robinson's Original Synthesis (1917)Succinaldehyde, Methylamine, AcetoneUnc.Room TemperatureLow[6]
Robinson's Improved Synthesis (1917)Succinaldehyde, Methylamine, Acetonedicarboxylic AcidUnc.Room Temperature17%[1][2][4]
Robinson's Yield with Further ImprovementsSuccinaldehyde, Methylamine, Acetonedicarboxylic AcidUnc.Room Temperature42%[10]
Schöpf's Optimized Synthesis (1935)Succinaldehyde, Methylamine, Acetonedicarboxylic Acid5Room Temperature~80%[7]
Schöpf's "Physiological" RangeSuccinaldehyde, Methylamine, Acetonedicarboxylic Acid7Room Temperature70-85%[6]
Schöpf's Effective pH RangeSuccinaldehyde, Methylamine, Acetonedicarboxylic Acid3 - 11Room Temperature>60%[7]

Experimental Protocols

The following are representative protocols based on the foundational work of Robinson and the subsequent optimizations by Schöpf.

Protocol 1: Robinson's Synthesis (1917)

This protocol is adapted from Robinson's original publication, which utilized calcium acetonedicarboxylate.[10]

Materials:

  • Succindialdehyde solution

  • Methylamine solution

  • Calcium acetonedicarboxylate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Prepare a solution of succindialdehyde.

  • In a separate flask, prepare an aqueous solution of methylamine and calcium acetonedicarboxylate.

  • Combine the succindialdehyde solution with the methylamine and calcium acetonedicarboxylate solution.

  • Allow the reaction mixture to stand at room temperature for approximately 50 hours.

  • After the incubation period, filter the solution.

  • Acidify the filtrate with hydrochloric acid. This step initiates the decarboxylation of the tropinonedicarboxylic acid intermediate.

  • Concentrate the acidified solution under vacuum. Be aware that this may cause significant frothing.

  • Make the concentrated residue alkaline with a solution of sodium hydroxide.

  • Isolate the tropinone product by steam distillation. Collect the distillate until it is neutral to litmus paper.

Protocol 2: Schöpf's Optimized "Physiological" Synthesis

This protocol incorporates Schöpf's key improvement: the use of a buffered solution to control pH, which dramatically increases the reaction yield.[5][7]

Materials:

  • Acetonedicarboxylic acid

  • Succindialdehyde

  • Methylamine hydrochloride

  • Buffer solution (e.g., citrate or phosphate buffer, pH 5-7)

  • Solvent (e.g., water)

Procedure:

  • Prepare a buffer solution at the desired pH (optimal yields are often found between pH 5 and 7).

  • Dissolve the acetonedicarboxylic acid, succindialdehyde, and methylamine hydrochloride in the prepared buffer solution in a reaction vessel.

  • Stir the mixture and allow it to stand at room temperature for an extended period, typically 48 to 72 hours, to ensure the reaction proceeds to completion.[7]

  • After the reaction time, work up the product. This typically involves acidification to promote decarboxylation, followed by basification and extraction of the tropinone product into an organic solvent (e.g., chloroform or ether).

  • The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude tropinone, which can be further purified by distillation or crystallization.

Conclusion

The Robinson-Schöpf synthesis of tropinone is a cornerstone of biomimetic and total synthesis.[1][3] Its brilliance lies in the assembly of a complex bicyclic alkaloid from simple, acyclic precursors in a single pot by orchestrating a series of tandem Mannich reactions. The subsequent optimization by Schöpf, which highlighted the critical importance of pH control, transformed the reaction from a landmark academic curiosity into a highly efficient and practical method for producing the tropane core. This reaction continues to be a classic example taught in organic chemistry and remains relevant for the synthesis of a wide range of tropane-based alkaloids for research and drug development.[11]

References

The Stereochemistry of 8-Azabicyclo[3.2.1]octane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a pivotal scaffold in medicinal chemistry. It forms the core of a wide array of biologically active molecules, including the tropane alkaloids, which have been utilized for centuries in traditional medicine and have led to the development of important modern pharmaceuticals.[1][2][3] The rigid, bicyclic nature of this framework imparts unique conformational constraints on its derivatives, making stereochemistry a critical determinant of their pharmacological activity. This technical guide provides a comprehensive overview of the stereochemistry of 8-azabicyclo[3.2.1]octane derivatives, with a focus on their synthesis, conformational analysis, and interaction with key biological targets such as monoamine transporters.

The Stereochemical Landscape of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane skeleton is a bicyclic amine consisting of a six-membered piperidine ring and a five-membered pyrrolidine ring, sharing two carbon atoms and the nitrogen atom. This structure possesses inherent chirality, and the spatial arrangement of substituents on the bicyclic framework gives rise to a variety of stereoisomers, including enantiomers and diastereomers.

Conformational Analysis

The biological activity of 8-azabicyclo[3.2.1]octane derivatives is intrinsically linked to their three-dimensional structure. Proton nuclear magnetic resonance (¹H NMR) spectroscopy and computational studies have been instrumental in elucidating the conformational preferences of this bicyclic system. The piperidine ring of the tropane skeleton predominantly adopts a chair conformation.[4] In N-substituted derivatives, such as the N-methyl tropanes, the substituent on the nitrogen atom can exist in either an axial or equatorial position. The equatorial conformation is generally more stable.[4][5]

The presence of substituents on the carbon framework can influence the ring conformation. For instance, a 3α-substituent can cause considerable deformation of the piperidine ring.[4] The stereochemistry of these substituents is crucial, as it dictates the overall shape of the molecule and its ability to interact with biological targets.

Enantioselective Synthesis Strategies

The profound impact of stereochemistry on the biological activity of 8-azabicyclo[3.2.1]octane derivatives necessitates synthetic methods that allow for precise control over the stereochemical outcome. Several strategies have been developed for the enantioselective synthesis of these compounds.[1][3][6][7]

A common approach involves the enantioselective desymmetrization of achiral tropinone derivatives, which are readily available starting materials.[1][3][7] This can be achieved using chiral lithium amide bases to promote enantioselective deprotonation, followed by reaction with an electrophile.[6] Another strategy is the de novo construction of the bicyclic scaffold using chiral auxiliaries or enantioselective catalysis.[3] These methods often involve cycloaddition reactions to form the bicyclic ring system with high stereocontrol.

The following diagram illustrates a general workflow for the asymmetric synthesis and analysis of 8-azabicyclo[3.2.1]octane derivatives.

G cluster_synthesis Asymmetric Synthesis cluster_separation Purification & Separation cluster_analysis Stereochemical Analysis cluster_evaluation Biological Evaluation Achiral Starting Material Achiral Starting Material Enantioselective Reaction Enantioselective Reaction Achiral Starting Material->Enantioselective Reaction Chiral Reagent/Catalyst Chiral Reagent/Catalyst Chiral Reagent/Catalyst->Enantioselective Reaction Diastereomeric Mixture Diastereomeric Mixture Enantioselective Reaction->Diastereomeric Mixture Chromatography Chromatography Diastereomeric Mixture->Chromatography Separated Diastereomers Separated Diastereomers Chromatography->Separated Diastereomers Chiral HPLC Chiral HPLC Separated Diastereomers->Chiral HPLC NMR Spectroscopy NMR Spectroscopy Separated Diastereomers->NMR Spectroscopy Binding Assays Binding Assays Separated Diastereomers->Binding Assays Enantiomeric Excess (ee) Enantiomeric Excess (ee) Chiral HPLC->Enantiomeric Excess (ee) Diastereomeric Ratio (dr) Diastereomeric Ratio (dr) NMR Spectroscopy->Diastereomeric Ratio (dr) Conformational Analysis Conformational Analysis NMR Spectroscopy->Conformational Analysis Biological Activity Biological Activity Binding Assays->Biological Activity

Caption: General workflow for asymmetric synthesis and analysis.

Biological Activity at Monoamine Transporters

A significant number of 8-azabicyclo[3.2.1]octane derivatives exhibit potent activity at monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[8] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. The stereochemistry of the 8-azabicyclo[3.2.1]octane derivatives plays a critical role in their binding affinity and selectivity for these transporters.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have revealed that the orientation of substituents on the tropane ring is a key determinant of activity and selectivity. For example, in a series of 3-substituted derivatives, the stereochemistry at the C-3 position can significantly influence the potency and selectivity for DAT versus SERT. Similarly, modifications at the C-2 position and on the nitrogen atom have been shown to modulate the pharmacological profile of these compounds.

The following tables summarize the binding affinities (Ki, nM) of various 8-azabicyclo[3.2.1]octane derivatives for the dopamine and serotonin transporters.

Table 1: Binding Affinities of 3-Substituted-8-azabicyclo[3.2.1]octane Derivatives

CompoundRStereochemistryDAT Ki (nM)SERT Ki (nM)SERT/DAT Selectivity
1H(±)150250016.7
24-F-Ph1.512080
34-Cl-Ph1.28066.7
43,4-Cl2-Ph0.86581.3
54-Me-Ph2.115071.4
64-MeO-Ph3.520057.1

Table 2: Binding Affinities of 2,3-Disubstituted-8-azabicyclo[3.2.1]octane Derivatives

CompoundR1 (C-2)R2 (C-3)StereochemistryDAT Ki (nM)SERT Ki (nM)SERT/DAT Selectivity
7CO2MePh2β, 3β1530020
8CO2Me4-F-Ph2β, 3β1.815083.3
9CO2Me4-Cl-Ph2β, 3β1.510066.7
10CO2Me3,4-Cl2-Ph2β, 3β1.18577.3
11H4-(2-pyrrolyl)phenyl6141.050.0017
12H4-(2-thiophenyl)phenyl--High SERT Selectivity

Data compiled from multiple sources. Specific values may vary depending on the assay conditions.

Signaling Pathways

The interaction of 8-azabicyclo[3.2.1]octane derivatives with DAT and SERT can modulate downstream signaling pathways. Inhibition of these transporters leads to an increase in the extracellular concentration of dopamine and serotonin, respectively, thereby enhancing neurotransmission. These signaling cascades involve various protein kinases and phosphatases that regulate transporter function and neuronal activity.

The following diagrams depict simplified signaling pathways associated with the dopamine and serotonin transporters.

DAT_Signaling cluster_membrane Presynaptic Terminal cluster_signaling Intracellular Signaling DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (intracellular) DAT->Dopamine_in Reuptake Na_in Na+ (intracellular) DAT->Na_in Cl_in Cl- (intracellular) DAT->Cl_in Dopamine_out Dopamine (extracellular) Dopamine_out->DAT Binding Na_out Na+ (extracellular) Na_out->DAT Cl_out Cl- (extracellular) Cl_out->DAT PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation (Internalization/Reverse Transport) PKA Protein Kinase A (PKA) PKA->DAT Phosphorylation (Internalization) MAPK MAP Kinase (MAPK) MAPK->DAT Phosphorylation Phosphatases Phosphatases Phosphatases->DAT Dephosphorylation 8-azabicyclo[3.2.1]octane\nDerivative 8-azabicyclo[3.2.1]octane Derivative 8-azabicyclo[3.2.1]octane\nDerivative->DAT Inhibition

Caption: Dopamine transporter signaling pathway.

SERT_Signaling cluster_membrane Presynaptic Terminal cluster_signaling Intracellular Signaling SERT Serotonin Transporter (SERT) Serotonin_in Serotonin (intracellular) SERT->Serotonin_in Reuptake K_in K+ (intracellular) SERT->K_in Counter-transport Serotonin_out Serotonin (extracellular) Serotonin_out->SERT Binding Na_out Na+ (extracellular) Na_out->SERT Cl_out Cl- (extracellular) Cl_out->SERT PKC Protein Kinase C (PKC) PKC->SERT Phosphorylation (Internalization) PKG Protein Kinase G (PKG) p38_MAPK p38 MAP Kinase PKG->p38_MAPK p38_MAPK->SERT Phosphorylation 8-azabicyclo[3.2.1]octane\nDerivative 8-azabicyclo[3.2.1]octane Derivative 8-azabicyclo[3.2.1]octane\nDerivative->SERT Inhibition

Caption: Serotonin transporter signaling pathway.

Experimental Protocols

General Procedure for Enantioselective Deprotonation of Tropinone

This protocol describes a general method for the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by an aldol reaction.

Materials:

  • Chiral amine (e.g., (S,S)-bis(1-phenylethyl)amine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tropinone

  • Aldehyde electrophile

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A solution of the chiral amine (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • n-Butyllithium (1.05 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes to generate the chiral lithium amide base.

  • Anhydrous LiCl (1.1 equivalents) is added, and the mixture is stirred for another 30 minutes.

  • A solution of tropinone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture, and the resulting solution is stirred for 1-2 hours at -78 °C to allow for enantioselective enolate formation.

  • The aldehyde electrophile (1.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) of the major diastereomer can be determined by chiral HPLC analysis.

General Protocol for Chiral HPLC Separation of 8-Azabicyclo[3.2.1]octane Enantiomers

This protocol provides a general guideline for the analytical separation of enantiomers of 8-azabicyclo[3.2.1]octane derivatives using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H, or protein-based columns like Chiral-AGP).

Mobile Phase Selection:

  • Normal Phase: Typically a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol (IPA) or ethanol. A small amount of an amine additive (e.g., diethylamine, DEA) is often added for basic compounds to improve peak shape.

  • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.

  • The optimal mobile phase composition must be determined empirically for each compound.

General Procedure:

  • Prepare a standard solution of the racemic compound in a suitable solvent (e.g., the mobile phase).

  • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • The retention times of the two enantiomers will differ if the separation is successful.

  • The enantiomeric excess (ee) of a non-racemic sample can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Conclusion

The stereochemistry of 8-azabicyclo[3.2.1]octane derivatives is a paramount consideration in the design and development of new therapeutic agents. The rigid bicyclic structure of this scaffold provides a unique platform for the synthesis of conformationally constrained molecules with high affinity and selectivity for a variety of biological targets. A thorough understanding of the stereochemical nuances of this system, from enantioselective synthesis to conformational analysis and biological evaluation, is essential for unlocking the full therapeutic potential of this important class of compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting and challenging field.

References

physicochemical properties of 8-Azabicyclo[3.2.1]octane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 8-Azabicyclo[3.2.1]octane Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is compiled from publicly available data and is intended to support research and development activities. This document details the compound's chemical and physical characteristics, presents experimental protocols for their determination, and visualizes key workflows and concepts.

Chemical Identity and Structure

8-Azabicyclo[3.2.1]octane, also known as nortropane, is a bicyclic organic compound.[1] Its hydrochloride salt is frequently used in pharmaceutical research and synthesis to improve solubility and stability.[2][3][4]

  • IUPAC Name: 8-azabicyclo[3.2.1]octane;hydrochloride[5]

  • CAS Number: 6760-99-2[5]

  • Molecular Formula: C₇H₁₄ClN[5][6]

  • Canonical SMILES: C1CC2CCC(C1)N2.Cl[5]

  • InChI Key: VAINBTSWOOHLOV-UHFFFAOYSA-N[5]

Physicochemical Properties

The following table summarizes the key . Data is compiled from various chemical databases and supplier information.

PropertyValueSource(s)
Molecular Weight 147.64 g/mol [5]
Appearance White to Off-white SolidAssumed from related compounds[7]
Melting Point Data not available[7]
Boiling Point Data not available[7]
Solubility Soluble in water. The hydrochloride form enhances solubility. Lower aliphatic amines are generally soluble in water and organic solvents like alcohol, benzene, and ether.[2][8]N/A
pKa Data not availableN/A
Storage Conditions 2-8°C, store under inert gas[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: An evaluated infrared reference spectrum is available through the NIST Chemistry WebBook, provided by the Coblentz Society.[6] This spectrum can be used to identify characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the parent hydrochloride is not readily published, spectral data for derivatives are available and consistent with the bicyclic structure.[9][10] For definitive structural confirmation, it is recommended to acquire ¹H-NMR and ¹³C-NMR data.

Experimental Protocols & Methodologies

Detailed, peer-reviewed protocols for the characterization of this specific compound are not widely published. However, standard methodologies for amine hydrochlorides are applicable.

Synthesis and Purification of Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free base (8-Azabicyclo[3.2.1]octane) with hydrochloric acid. A general procedure, adapted from the synthesis of a related compound, is as follows:

  • Dissolution: Dissolve the precursor, such as a Boc-protected 8-azabicyclo[3.2.1]octane derivative, in a suitable organic solvent like 1,4-dioxane.[11]

  • Acidification: Add a solution of 4M HCl in 1,4-dioxane to the mixture.[11]

  • Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 15 hours) to facilitate the deprotection and salt formation.[11]

  • Isolation: Concentrate the mixture under reduced pressure to remove the solvent.[11]

  • Purification: The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure hydrochloride salt.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Boc-Protected Precursor in 1,4-Dioxane acid Add 4M HCl in 1,4-Dioxane start->acid react Stir at Room Temp (15 hours) acid->react concentrate Concentrate under Reduced Pressure react->concentrate end_product Crude Hydrochloride Salt concentrate->end_product crude Crude Product end_product->crude To Purification dissolve Dissolve in Minimum Hot Ethanol crude->dissolve cool Cool to Induce Crystallization dissolve->cool filter Filter Crystals cool->filter dry Dry Under Vacuum filter->dry pure Pure 8-Azabicyclo[3.2.1]octane HCl dry->pure

A generalized workflow for synthesis and purification.
Melting Point Determination

The melting point is a critical indicator of purity. A standard method involves using a capillary melting point apparatus.

  • Sample Preparation: Finely powder a small, dry sample of the compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure substance, this range should be narrow (0.5-2°C).

G prep 1. Prepare Dry, Powdered Sample load 2. Pack into Capillary Tube prep->load setup 3. Place in Apparatus load->setup heat_fast 4a. Rapid Heating (to T_expected - 20°C) setup->heat_fast heat_slow 4b. Slow Heating (1-2°C / min) heat_fast->heat_slow observe 5. Observe & Record Temperature Range heat_slow->observe result Melting Point Range observe->result

Standard procedure for melting point determination.
Solubility Assessment

The solubility of amine salts is dependent on the properties of the solvent.

  • Water Solubility: Lower aliphatic amines, particularly as hydrochloride salts, are typically soluble in water due to the ability to form hydrogen bonds.[8]

  • Organic Solvent Solubility: Solubility in non-polar organic solvents is generally lower for ionic salts. However, they may show solubility in polar organic solvents like alcohols.[8]

  • pH Dependence: The free base form is more soluble in organic solvents, while the protonated salt form is more soluble in aqueous media. This pH-dependent solubility is a key characteristic.

G cluster_solvents Solvent Polarity compound 8-Azabicyclo[3.2.1]octane HCl (Salt Form) aqueous Aqueous / Polar (e.g., Water) compound->aqueous Dissolves in organic Non-Polar Organic (e.g., Hexane) compound->organic Dissolves in solubility_high High Solubility (Ion-Dipole Interactions) aqueous->solubility_high solubility_low Low Solubility organic->solubility_low

Logical relationship of solubility for an amine salt.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not detailed in the search results, related azabicyclo-octane structures are listed with GHS hazard statements.[5][12] General precautions should be taken:

  • Irritation: May cause skin, eye, and respiratory irritation.[5][12]

  • Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C under an inert atmosphere.[2]

Conclusion

This compound is a foundational building block in medicinal chemistry. This guide summarizes its essential physicochemical properties based on available data. While specific experimental values for properties like melting and boiling points are not widely reported, standard analytical and synthetic protocols can be readily applied for its characterization and use. Researchers should perform their own analytical validation for any purchased or synthesized material.

References

The 8-Azabicyclo[3.2.1]octane Core: A Technical Guide to the Biological Activity of Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane alkaloids, a class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane nucleus, represent a significant family of biologically active natural products.[1][2] Found predominantly in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed), these compounds have been utilized for centuries for both medicinal and nefarious purposes.[3][4] Their profound physiological effects stem from their interaction with the central and peripheral nervous systems.[5]

This technical guide provides an in-depth overview of the biological activities of prominent tropane alkaloids, including atropine, scopolamine, hyoscyamine, and cocaine. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

The most well-characterized tropane alkaloids, such as atropine and scopolamine, are potent, non-selective competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[5] This antagonism of the parasympathetic nervous system leads to a range of effects, including mydriasis, tachycardia, and inhibition of secretions.[1] In contrast, cocaine, another prominent tropane alkaloid, primarily targets the dopamine transporter (DAT), inhibiting the reuptake of dopamine and leading to its stimulant effects.[6][7]

This guide will delve into the quantitative aspects of these interactions, providing a comparative analysis of their binding affinities and functional potencies. Furthermore, it will supply detailed methodologies for the key in vitro assays used to characterize these compounds, and present visual representations of the underlying signaling pathways and experimental workflows to provide a clearer understanding of their mechanisms of action and evaluation.

Quantitative Data on Biological Activity

The biological activity of tropane alkaloids is primarily dictated by their affinity for their respective molecular targets. The following tables summarize the binding affinities (Ki) and, where available, the functional inhibitory concentrations (IC50) of key tropane alkaloids. Lower Ki and IC50 values indicate higher potency.

Table 1: Muscarinic Acetylcholine Receptor (mAChR) Binding Affinities (Ki) of Atropine and Scopolamine

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine 1.27[7][8]3.24[7][8]2.21[7][8]0.77[7][8]2.84[7][8]
Scopolamine 0.83[8]5.3[8]0.34[8]0.38[8]0.34[8]

Note: Atropine is a racemic mixture of d- and l-hyoscyamine. The pharmacological activity is primarily attributed to l-hyoscyamine.[3][9] Hyoscyamine has approximately twice the potency of atropine.[4]

Table 2: Dopamine Transporter (DAT) Binding and Functional Inhibition of Cocaine

CompoundDAT Binding Ki (nM)Dopamine Uptake Inhibition IC50 (nM)
Cocaine ~200-600~250-300

Note: The binding of cocaine to the dopamine transporter is complex, with evidence suggesting multiple binding sites or states of the transporter.[10][11] The presented values are approximations from various studies.

Experimental Protocols

The characterization of the biological activity of tropane alkaloids relies on a variety of in vitro assays. Below are detailed protocols for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

    • Non-labeled antagonist (for non-specific binding determination, e.g., atropine).

    • Test compound (e.g., tropane alkaloid of interest).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/B or GF/C).

    • Scintillation cocktail.

    • Scintillation counter.

    • 96-well plates.

    • Cell harvester.

  • Procedure:

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of the test compound).

    • Reagent Addition:

      • To all wells, add 50 µL of assay buffer.

      • To non-specific binding wells, add 50 µL of 1 µM atropine.

      • To competitive binding wells, add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

      • Add 50 µL of [³H]-NMS to all wells at a final concentration close to its Kd (typically 0.1-1.0 nM).

      • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

    • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

      • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Muscarinic Receptor Antagonism

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

  • Materials:

    • Cells stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., CHO or HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Muscarinic agonist (e.g., carbachol or acetylcholine).

    • Test compound (antagonist).

    • Fluorescence plate reader with kinetic reading capabilities.

    • Black, clear-bottom 96- or 384-well plates.

  • Procedure:

    • Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 30-60 minutes.

    • Compound Pre-incubation: Wash the cells with assay buffer and then add the test compound at various concentrations. Incubate at room temperature for 15-30 minutes.

    • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading, then add the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). Immediately begin measuring the fluorescence intensity over time to capture the calcium mobilization.

    • Data Analysis:

      • Determine the peak fluorescence response for each well.

      • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

      • Determine the IC₅₀ value from the resulting dose-response curve.

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

  • Materials:

    • Cells stably expressing the human M2 or M4 muscarinic receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Muscarinic agonist (e.g., carbachol).

    • Test compound (antagonist).

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Procedure:

    • Cell Plating: Seed the cells in a suitable microplate and culture overnight.

    • Compound Pre-incubation: Pre-treat the cells with the test compound at various concentrations in the presence of a PDE inhibitor for 15-30 minutes.

    • Agonist Stimulation: Add a mixture of the muscarinic agonist and forskolin to the cells. The agonist will inhibit the forskolin-stimulated cAMP production. Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Data Analysis:

      • Plot the cAMP concentration against the logarithm of the antagonist concentration.

      • Determine the IC₅₀ value, which represents the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production in the presence of the agonist.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the functional inhibition of dopamine reuptake by a test compound like cocaine.

  • Materials:

    • Cells stably expressing the human dopamine transporter (hDAT) (e.g., HEK293 or CHO cells).

    • [³H]-Dopamine.

    • Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

    • Known DAT inhibitor for non-specific uptake determination (e.g., nomifensine or benztropine).

    • Test compound (e.g., cocaine).

    • Scintillation cocktail and counter.

    • 96-well plates.

  • Procedure:

    • Cell Plating: Seed the hDAT-expressing cells into a 96-well plate and culture to confluency.

    • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or buffer (for total uptake) or a high concentration of a known DAT inhibitor (for non-specific uptake) for 10-20 minutes at room temperature.

    • Uptake Initiation: Initiate dopamine uptake by adding [³H]-Dopamine to all wells at a final concentration of approximately 10-20 nM.

    • Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

    • Cell Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

    • Data Analysis:

      • Calculate specific uptake by subtracting non-specific uptake from total uptake.

      • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

      • Determine the IC₅₀ value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes, the following diagrams have been generated using the DOT language for Graphviz.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TA Tropane Alkaloid (Antagonist) mAChR M1, M3, M5 (GPCR) TA->mAChR Blocks ACh Acetylcholine (Agonist) ACh->mAChR Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response

Gq-coupled Muscarinic Receptor Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TA Tropane Alkaloid (Antagonist) mAChR M2, M4 (GPCR) TA->mAChR Blocks ACh Acetylcholine (Agonist) ACh->mAChR Activates Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response

Gi-coupled Muscarinic Receptor Signaling Pathway.

Experimental_Workflow start Start: Tropane Alkaloid Characterization receptor_expression Target Receptor Expression (e.g., mAChRs, DAT) in stable cell lines start->receptor_expression binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) receptor_expression->binding_assay functional_assay Secondary Screen: Functional Assays (Determine IC50/EC50) binding_assay->functional_assay ca_flux Calcium Flux Assay (M1, M3, M5) functional_assay->ca_flux camp_assay cAMP Assay (M2, M4) functional_assay->camp_assay dat_uptake DAT Uptake Assay functional_assay->dat_uptake data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies ca_flux->data_analysis camp_assay->data_analysis dat_uptake->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

General Experimental Workflow for Tropane Alkaloid Characterization.

Conclusion

Tropane alkaloids containing the 8-azabicyclo[3.2.1]octane core are a versatile class of compounds with significant and diverse biological activities. Their interactions with key neurological targets, particularly muscarinic acetylcholine receptors and the dopamine transporter, have made them subjects of intense study and have led to their use as both therapeutic agents and pharmacological tools. This guide has provided a comprehensive overview of their quantitative biological data, detailed experimental protocols for their characterization, and visual representations of their mechanisms of action. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field, facilitating a deeper understanding of these potent natural products and aiding in the development of new and improved therapeutics.

References

8-azabicyclo[3.2.1]octane scaffold in natural products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 8-Azabicyclo[3.2.1]octane Scaffold in Natural Products

Introduction

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a bicyclic nitrogenous organic compound that forms the core structure of a significant class of natural products known as tropane alkaloids.[1][2] These secondary metabolites are predominantly found in various plant families, including Solanaceae (e.g., Atropa belladonna, Datura stramonium) and Erythroxylaceae (e.g., Erythroxylum coca).[3][4] For centuries, plants containing these alkaloids have been used in traditional medicine, for ceremonial purposes, and as poisons.[2]

Tropane alkaloids exhibit a remarkable diversity of potent pharmacological activities, ranging from anticholinergic effects to central nervous system stimulation.[2][5] This has made them invaluable as both therapeutic agents and lead compounds in modern drug discovery.[3] This technical guide provides a comprehensive overview of the major natural products featuring the 8-azabicyclo[3.2.1]octane scaffold, their biosynthesis, mechanisms of action, and key experimental methodologies relevant to their study.

Major Classes of Natural Products

The natural products containing the 8-azabicyclo[3.2.1]octane core can be broadly categorized into three main groups based on their chemical structure and biosynthetic origin.[1][6]

  • Hyoscyamine and Scopolamine: These are potent anticholinergic agents that act as competitive antagonists of muscarinic acetylcholine receptors.[7] Hyoscyamine is the levorotatory, biologically active isomer of atropine, which is a racemic mixture.[1] Scopolamine is structurally distinct due to an epoxide ring and is known for its strong central nervous system depressant effects, making it effective against motion sickness and postoperative nausea.[4][7]

  • Cocaine: Found in the leaves of the coca plant, cocaine is a powerful central nervous system stimulant and local anesthetic.[7] Its primary mechanism of action involves the inhibition of dopamine, norepinephrine, and serotonin reuptake transporters.[7]

  • Calystegines: These are polyhydroxylated nortropane alkaloids that function as potent glycosidase inhibitors. Unlike the other classes, they generally lack psychoactive effects.[6]

The following table summarizes key natural products possessing the 8-azabicyclo[3.2.1]octane scaffold.

CompoundPlant Source (Family)Primary Biological Activity
(-)-Hyoscyamine Atropa belladonna (Solanaceae)Anticholinergic, Antispasmodic[2][7]
Atropine Atropa belladonna (Solanaceae)Anticholinergic, Mydriatic[2][7]
Scopolamine Hyoscyamus niger (Solanaceae)Anticholinergic, Anti-motion sickness[4][7]
(-)-Cocaine Erythroxylum coca (Erythroxylaceae)Dopamine Reuptake Inhibitor, Stimulant[7][8]
Calystegine A3 Calystegia sepium (Convolvulaceae)Glycosidase Inhibitor[6]

Biosynthesis of the Tropane Core

The biosynthesis of the 8-azabicyclo[3.2.1]octane core is a complex enzymatic process that has been the subject of extensive research. The pathway initiates from the amino acids ornithine or arginine, which are converted to putrescine.[1] Putrescine is then methylated and oxidized to form the key intermediate, the N-methyl-Δ¹-pyrrolinium cation.[1] This cation serves as the branch point for the biosynthesis of various alkaloids.[1] For tropane alkaloid synthesis, the cation undergoes a condensation reaction, followed by cyclization and reduction to form the central intermediate, tropinone.[9] Tropinone is the first metabolite in the pathway to feature the characteristic tropane core.[9] From tropinone, the pathway diverges again. Tropinone reductase I (TR-I) reduces tropinone to tropine (3α-tropanol), the precursor for hyoscyamine and scopolamine, while Tropinone reductase II (TR-II) produces pseudotropine (3β-tropanol), a precursor for calystegine biosynthesis.[1]

Biosynthesis of 8-Azabicyclo[3.2.1]octane Core cluster_start Precursors cluster_core Core Formation cluster_end Final Alkaloid Classes Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine N_Methyl N-methyl-Δ¹-pyrrolinium cation Putrescine->N_Methyl PMT, MPO Tropinone Tropinone N_Methyl->Tropinone PYKS, CYP82M3 Cocaine Cocaine N_Methyl->Cocaine Separate Pathway Tropine Tropine (3α-tropanol) Tropinone->Tropine TR-I Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TR-II Scopolamine Hyoscyamine & Scopolamine Tropine->Scopolamine Calystegines Calystegines Pseudotropine->Calystegines Scopolamine Mechanism of Action ACh Acetylcholine (ACh) Receptor Muscarinic ACh Receptor (mAChR) ACh->Receptor Normal Binding Scopolamine Scopolamine Scopolamine->Receptor Antagonistic Binding Neuron Postsynaptic Neuron Receptor->Neuron Signal Transduction Signal Parasympathetic Signal Blocked Neuron->Signal Leads to Cocaine Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine in Synapse Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Receptor Dopamine Receptor Response Enhanced Signal (Euphoria, etc.) Dopamine_Receptor->Response Cocaine Cocaine Cocaine->DAT Blocks Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->Dopamine_Receptor Binds Synthetic Workflow Start 3-Tropinone Protect Nitrogen Protection (e.g., Boc anhydride) Start->Protect Wittig Wittig Reaction (Phosphonium ylide) Protect->Wittig Deprotect Deprotection (e.g., TFA) Wittig->Deprotect Alkylation N-Alkylation (Alkyl halide, base) Deprotect->Alkylation Final Final Product Alkylation->Final

References

Spectroscopic Characterization of N-Substituted Nortropinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize N-substituted nortropinones, a class of compounds with significant interest in medicinal chemistry and drug development. The structural elucidation of these bicyclic alkaloids is fundamental for understanding their structure-activity relationships (SAR) and for quality control in synthetic processes. This document outlines the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, comparative tables. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for characterization is visualized.

Spectroscopic Data Summary

The following tables summarize characteristic spectroscopic data for representative N-substituted nortropinones. These values are essential for the identification and differentiation of these compounds.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shift (δ) Data for Selected N-Substituted Nortropinones (400 MHz, CDCl₃)

AssignmentN-Boc-nortropinoneN-Methylnortropinone (Tropinone)N-Aryl-3-azabicyclo[3.3.1]nonan-9-one Derivative
Bridgehead Protons (H-1, H-5) ~4.2-4.4 (br s)~3.1-3.3 (m)2.41 (br s)
CH₂ Protons (H-2, H-4) 2.7-2.9 (m)2.6-2.8 (m)4.34 (d)
CH₂ Protons (H-6, H-7) 1.9-2.2 (m)1.8-2.1 (m)1.64-1.96 (m)
N-Substituent Protons ~1.47 (s, 9H, -C(CH₃)₃)~2.3 (s, 3H, -CH₃)6.93-7.46 (m, 8H, aromatic protons)

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), m (multiplet), and br s (broad singlet).

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shift (δ) Data for Selected N-Substituted Nortropinones (100 MHz, CDCl₃) [1]

AssignmentN-Boc-nortropinone[1]N-Methylnortropinone (Tropinone)2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one[2]
Carbonyl Carbon (C-3) ~210.0~215.0170.5 (C=O)
Bridgehead Carbons (C-1, C-5) ~60.0~62.02.41 (H-1, H-5)
CH₂ Carbons (C-2, C-4) ~47.0~48.04.34 (H-2a, H-4a)
CH₂ Carbons (C-6, C-7) ~36.0~37.01.64-1.96 (H-6a, H-8a, H-7e)
N-Substituent Carbons ~80.5 (-C(CH₃)₃), ~28.5 (-C(CH₃)₃)~40.0 (-CH₃)1.87 (NH), 3.28 (OCH₃), 6.93-7.46 (Aromatic)

Note: Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopic Data

Table 3: Characteristic IR Absorption Bands for N-Substituted Nortropinones (cm⁻¹) [1]

Functional Group AssignmentN-Boc-nortropinone[1]N-Methylnortropinone (Tropinone)2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivative[2]
C=O Stretch (Ketone) ~1720~17151705
C=O Stretch (Carbamate) ~1690N/AN/A
C-H Stretch (Alkyl) ~2975~29502831-3005
C-N Stretch ~1160~1170N/A
N-H Stretch N/AN/A3307
C=C Stretch (Aromatic) N/AN/A1584-1610

Note: N/A indicates that the functional group is not present in the molecule.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for N-Substituted Nortropinones (Electron Ionization - EI) [1]

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
N-Boc-nortropinone [1]225170, 125, 96, 57
N-Methylnortropinone (Tropinone) 13996, 82, 67, 57, 42
N-Benzylnortropinone 215124, 91, 82, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the N-substituted nortropinone derivative. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the magnet. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.[1]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).[1]

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.[1]

  • Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure (ATR method):

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid or liquid N-substituted nortropinone sample directly onto the ATR crystal.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[3]

    • Resolution: 4 cm⁻¹.[3]

    • Number of Scans: 16-32.[3]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Procedure (ESI method):

  • Sample Preparation: Prepare a dilute solution of the N-substituted nortropinone (e.g., ~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically preferred to form [M+H]⁺ or [M+Na]⁺ adducts.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • MS/MS (Optional): To obtain fragmentation data for structural confirmation, select the molecular ion and subject it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to further confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of N-substituted nortropinones.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Analysis & Elucidation Synthesis Synthesis of N-Substituted Nortropinone Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Characterized Structure

Caption: Workflow for the synthesis and spectroscopic characterization of N-substituted nortropinones.

References

In Silico Modeling of 8-azabicyclo[3.2.1]octane Ligand-Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids, is a privileged pharmacophore in medicinal chemistry, forming the basis for a multitude of ligands targeting a diverse range of receptors, including G-protein coupled receptors (GPCRs) and monoamine transporters. Understanding the intricate molecular interactions between these ligands and their biological targets is paramount for the rational design of novel therapeutics with improved efficacy and selectivity. This in-depth technical guide provides a comprehensive overview of the in silico modeling techniques employed to elucidate these ligand-receptor interactions. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key computational experiments, structured presentation of quantitative data, and visualization of relevant biological pathways and experimental workflows.

Introduction

The 8-azabicyclo[3.2.1]octane ring system provides a rigid framework that allows for precise spatial orientation of functional groups, making it an ideal starting point for the design of receptor-specific ligands. Derivatives of this scaffold have been developed as potent antagonists for various receptors, including the kappa opioid receptor.[1] The versatility of this chemical moiety has led to its investigation in the context of treatments for a range of conditions, from neurodegenerative diseases like Parkinson's to substance abuse disorders.[2]

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a time- and cost-effective means to investigate ligand-receptor interactions at the molecular level. These computational approaches enable the prediction of binding affinities, the elucidation of binding poses, and the simulation of the dynamic nature of these interactions, thereby guiding the synthetic efforts of medicinal chemists. This guide will delve into the core computational techniques used to model the interactions of 8-azabicyclo[3.2.1]octane-based ligands with their primary receptor targets.

Key Receptor Targets and Signaling Pathways

Ligands based on the 8-azabicyclo[3.2.1]octane scaffold are known to interact with several key receptor families, most notably G-protein coupled receptors (GPCRs) and monoamine transporters.

GPCRs: Opioid Receptors

The mu (µ), delta (δ), and kappa (κ) opioid receptors are major targets for 8-azabicyclo[3.2.1]octane derivatives.[1][3] Upon agonist binding, these receptors activate intracellular signaling cascades, primarily through G-protein coupling. Antagonists, on the other hand, bind to the receptor but do not elicit a functional response, thereby blocking the action of endogenous or exogenous agonists. The canonical signaling pathway involves the activation of heterotrimeric G-proteins, leading to downstream effects such as the inhibition of adenylyl cyclase. Another critical pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand 8-azabicyclo[3.2.1]octane Ligand (Antagonist) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein G-protein (αβγ) Receptor->G_Protein Activation Blocked Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Signaling_B β-Arrestin Signaling Signaling_G G-protein Signaling in_silico_workflow receptor_prep Receptor Structure Preparation docking Molecular Docking receptor_prep->docking homology_modeling Homology Modeling (if no crystal structure) homology_modeling->receptor_prep provides template ligand_prep Ligand Structure Preparation ligand_prep->docking md_simulation Molecular Dynamics Simulation docking->md_simulation Top poses analysis Binding Free Energy & Interaction Analysis md_simulation->analysis qsar QSAR/Pharmacophore Modeling analysis->qsar validation Experimental Validation analysis->validation qsar->ligand_prep Guides new ligand design

References

The 8-Azabicyclo[3.2.1]octane Core: A Scaffold for Novel Psychoactive Substance Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Historically, this rigid bicyclic structure is associated with well-known psychoactive alkaloids such as cocaine and scopolamine. However, recent advancements in synthetic chemistry and a deeper understanding of neurobiology have spurred the discovery of novel psychoactive substances based on this core, targeting a range of central nervous system receptors and transporters. This guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of these emerging compounds, with a focus on their potential as research tools and therapeutic agents.

Pharmacology of Novel 8-Azabicyclo[3.2.1]octane Derivatives

The psychoactive effects of compounds featuring the 8-azabicyclo[3.2.1]octane core are primarily mediated through their interaction with monoamine transporters (dopamine, serotonin, and norepinephrine transporters - DAT, SERT, and NET), muscarinic acetylcholine receptors (mAChRs), and kappa-opioid receptors (KOR).

Monoamine Transporter Inhibition

A significant number of novel psychoactive substances with the tropane core are designed as inhibitors of monoamine transporters. By blocking the reuptake of neurotransmitters from the synaptic cleft, these compounds elevate extracellular monoamine levels, leading to various psychostimulant effects. The selectivity for different transporters dictates the specific pharmacological profile.

Quantitative Data: Binding Affinities of Novel 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters

The following table summarizes the in vitro binding affinities (Ki, in nM) of several recently developed 8-azabicyclo[3.2.1]octane analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Compound IDR1 (at C3)R2 (at N8)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Reference
22e =CH-CH-O-CH(Ph)2-CH2-cyclopropyl4.04240-1060-[1]
22g =CH-CH-O-CH(Ph)2-CH2-(4-Cl-Ph)3.9-5290-1358[1]
6d -CO-NH-(2-F-pyridyl)-CH34.120.565.6516[2]
7c -O-CH(Ph)2-CH311.8>690>4800>58>406[3]
Muscarinic Acetylcholine Receptor Antagonism

Certain tropane alkaloids, like scopolamine, are potent antagonists of muscarinic acetylcholine receptors, leading to deliriant and anticholinergic effects. Research in this area focuses on developing selective antagonists for specific mAChR subtypes to probe their role in cognition and mood.

Kappa-Opioid Receptor Antagonism

More recently, the 8-azabicyclo[3.2.1]octane scaffold has been utilized to develop selective antagonists for the kappa-opioid receptor (KOR). KOR antagonists are of interest for their potential antidepressant and anxiolytic effects, as well as for the treatment of addiction.

Experimental Protocols

Synthesis of Novel 8-Azabicyclo[3.2.1]octane Derivatives

A general synthetic approach to novel tropane analogs often involves the modification of the tropinone, the ketone derivative of tropine. A recent versatile strategy enables late-stage diversification at key positions (N8, C3, C6, and C7) critical for modulating biological activity. This approach relies on the construction of the 8-azabicyclo[3.2.1]octane core through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement[4].

Representative Synthetic Workflow:

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Late-Stage Diversification cluster_final Final Products Tropone Tropone Cycloheptadiene Cycloheptadiene Intermediate Tropone->Cycloheptadiene Reduction Aziridination Aziridination Cycloheptadiene->Aziridination VinylAziridine Vinyl Aziridine Rearrangement Aziridination->VinylAziridine TropaneCore 8-Azabicyclo[3.2.1]octane Core VinylAziridine->TropaneCore N8_Func N8 Functionalization TropaneCore->N8_Func C3_Func C3 Functionalization TropaneCore->C3_Func C6C7_Func C6/C7 Functionalization TropaneCore->C6C7_Func FinalAnalogs Novel Tropane Analogs N8_Func->FinalAnalogs C3_Func->FinalAnalogs C6C7_Func->FinalAnalogs

Synthetic workflow for novel tropane analogs.
In Vitro Monoamine Transporter Binding Assays

This protocol determines the binding affinity of a test compound for the dopamine transporter by measuring the displacement of the radiolabeled ligand [³H]WIN 35,428.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured to confluency.

    • Cells are harvested and homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting cell membrane pellet is resuspended in fresh assay buffer. Protein concentration is determined.

  • Binding Assay:

    • In a 96-well plate, the following are added in triplicate:

      • Assay buffer for total binding.

      • A high concentration of a non-labeled DAT inhibitor (e.g., 10 µM cocaine) for non-specific binding.

      • Serial dilutions of the test compound.

    • The cell membrane preparation is added to each well.

    • [³H]WIN 35,428 is added at a concentration near its Kd value.

    • The plate is incubated at room temperature to reach equilibrium.

  • Harvesting and Counting:

    • The contents of each well are rapidly filtered through filter mats using a cell harvester.

    • Filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • Filter mats are placed in scintillation vials with a scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of inhibition of specific binding is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined from the dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.[3]

This protocol is analogous to the DAT binding assay but utilizes cells expressing the human serotonin transporter (hSERT) and the radioligand [³H]citalopram. A known SERT inhibitor, such as fluoxetine, is used to determine non-specific binding[5].

Signaling Pathways

Monoamine Transporter Inhibition

The primary mechanism of action for many psychoactive 8-azabicyclo[3.2.1]octane derivatives is the inhibition of dopamine, serotonin, and/or norepinephrine reuptake. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling through their respective receptors (e.g., dopamine receptors D1-D5).

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake D1R D1 Receptor DA->D1R Binding AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream Tropane 8-Azabicyclo[3.2.1]octane Derivative Tropane->DAT Inhibition

Inhibition of Dopamine Transporter (DAT).
Muscarinic Acetylcholine Receptor Antagonism

Antagonists of muscarinic acetylcholine receptors block the effects of acetylcholine. For example, antagonism of the M1 receptor, which is coupled to Gq/11 proteins, inhibits the activation of phospholipase C (PLC) and the subsequent downstream signaling cascade involving inositol trisphosphate (IP3) and diacylglycerol (DAG).

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Synaptic Vesicle (Acetylcholine) ACh Acetylcholine ACh_Vesicle->ACh Release M1R M1 Receptor ACh->M1R Binding Gq11 Gq/11 M1R->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Tropane_ant Muscarinic Antagonist (8-Azabicyclo[3.2.1]octane) Tropane_ant->M1R Antagonism

Antagonism of the M1 Muscarinic Receptor.
Kappa-Opioid Receptor Antagonism

Kappa-opioid receptor antagonists block the effects of endogenous opioids like dynorphin. KORs are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Antagonism of KORs prevents this inhibitory effect.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dynorphin_Vesicle Synaptic Vesicle (Dynorphin) Dynorphin Dynorphin Dynorphin_Vesicle->Dynorphin Release KOR Kappa-Opioid Receptor Dynorphin->KOR Binding Gio Gi/o KOR->Gio Activation AC_KOR Adenylyl Cyclase Gio->AC_KOR Inhibition cAMP_KOR cAMP AC_KOR->cAMP_KOR Production Tropane_KOR_ant KOR Antagonist (8-Azabicyclo[3.2.1]octane) Tropane_KOR_ant->KOR Antagonism

Antagonism of the Kappa-Opioid Receptor.

Conclusion and Future Directions

The 8-azabicyclo[3.2.1]octane core continues to be a fertile ground for the discovery of novel psychoactive substances. The development of new synthetic methodologies allows for the fine-tuning of pharmacological properties, leading to compounds with high potency and selectivity for specific neuronal targets. Future research will likely focus on the development of compounds with mixed pharmacology (e.g., dual DAT/SERT inhibitors) to achieve more nuanced psychoactive effects and therapeutic profiles. Furthermore, a deeper understanding of the downstream signaling pathways activated by these novel compounds will be crucial for elucidating their full pharmacological potential and for the rational design of the next generation of psychoactive agents based on this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols for Radioligand Binding Assays with 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioligand binding assays are a cornerstone technique in pharmacology and drug discovery for characterizing the interaction between a ligand and its receptor.[1][2][3] This document provides detailed protocols for conducting saturation and competition radioligand binding assays to evaluate the binding of 8-azabicyclo[3.2.1]octane derivatives to their target receptors, primarily monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[4][5][6][7] These assays are essential for determining key binding parameters like the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of test compounds.[1][8]

Key Receptor Targets and Signaling

Derivatives of 8-azabicyclo[3.2.1]octane, also known as tropanes, are well-known for their high affinity and selectivity for monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synapse and are major targets for therapeutic agents. The fundamental role of these transporters is the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Inhibition of this process by 8-azabicyclo[3.2.1]octane derivatives leads to an increase in the concentration and duration of action of the neurotransmitter in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Neurotransmitter) neurotransmitter Neurotransmitter (e.g., Dopamine, Serotonin) vesicle->neurotransmitter Release transporter Monoamine Transporter (e.g., DAT, SERT) reuptake Reuptake transporter->reuptake derivative 8-Azabicyclo[3.2.1]octane Derivative derivative->transporter Inhibition neurotransmitter->transporter receptor Postsynaptic Receptor neurotransmitter->receptor Binding signal Signal Transduction receptor->signal

Figure 1: Monoamine Transporter Signaling Pathway Inhibition.

Data Presentation: Binding Affinities

The following tables summarize the binding affinities of representative 8-azabicyclo[3.2.1]octane derivatives for the dopamine and serotonin transporters.

Table 1: Inhibition of [3H]WIN 35,428 Binding to the Dopamine Transporter (DAT) and [3H]Citalopram Binding to the Serotonin Transporter (SERT) [7]

CompoundDAT Ki (nM)SERT Ki (nM)
3β-(3,4-dichlorophenyl) analogue5.78.0

Table 2: Binding Affinities of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives [6]

CompoundDAT Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
8-cyclopropylmethyl derivative (22e)4.01060-
8-chlorobenzyl derivative (22g)3.9-1358

Experimental Protocols

A crucial first step for in vitro binding assays is the preparation of membranes from cells or tissues expressing the target receptor.

Membrane Preparation Protocol
  • Cell Culture and Harvesting: Culture cells expressing the target transporter (e.g., HEK293 cells transfected with DAT or SERT) to 80-95% confluency. Harvest the cells by scraping or gentle agitation.

  • Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing protease inhibitors.[9]

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[9]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[9]

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Final Preparation and Storage: Resuspend the final pellet in a suitable assay buffer, often containing a cryoprotectant like 10% sucrose.[9] Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay Protocol

This assay is performed to determine the receptor density (Bmax) and the affinity of the radioligand for the receptor (Kd).[1][8]

  • Reagent Preparation: Prepare serial dilutions of the radioligand (e.g., [3H]WIN 35,428 for DAT) in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.

    • Total Binding: Add a fixed amount of membrane preparation (e.g., 50-100 µg protein) and increasing concentrations of the radioligand to each well.

    • Non-specific Binding: Add the same components as for total binding, plus a high concentration of a non-labeled competing ligand (e.g., 10 µM cocaine for DAT) to saturate the specific binding sites.[10]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.[9]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.[10]

    • Plot the specific binding against the concentration of the radioligand.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Competitive Binding Assay Protocol

This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., an 8-azabicyclo[3.2.1]octane derivative) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[1][11][12]

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. The radioligand concentration should be kept constant, typically at or below its Kd value.[10]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).

  • Incubation, Termination, and Counting: Follow the same procedures as described in the saturation binding assay (steps 3-6).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation binding experiments.[12][13]

Experimental Workflow Visualization

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Membrane Preparation incubation Incubate Membranes, Radioligand & Competitor prep_membranes->incubation prep_radioligand Radioligand Dilution prep_radioligand->incubation prep_competitor Competitor Dilution prep_competitor->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

Figure 2: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for the Quantification of 8-Azabicyclo[3.2.1]octane Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids like cocaine and atropine, are of significant interest in pharmacology, toxicology, and drug development. Accurate quantification of these compounds in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. These application notes provide detailed protocols for the extraction and quantification of 8-azabicyclo[3.2.1]octane derivatives using state-of-the-art analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The two most prominent analytical techniques for the quantification of tropane alkaloids are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS is suitable for a wide range of compounds, including non-volatile and thermally labile ones, and generally does not require derivatization.[1] In contrast, GC-MS requires analytes to be volatile and thermally stable, often necessitating a derivatization step for tropane alkaloids to increase their volatility.[1] While LC-MS can be susceptible to matrix effects, GC-MS is generally less prone to these interferences.[1]

Application Note 1: Quantification of Cocaine and its Metabolites in Human Urine by GC-MS

This method provides a robust and validated procedure for the simultaneous detection and quantification of cocaine and its major metabolites, benzoylecgonine and cocaethylene, in human urine. The protocol utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization and analysis by GC-MS in selected ion monitoring (SIM) mode.

Quantitative Data Summary
AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (CV%)Recovery (%)
Cocaine15 - 20001593.5 - 102.15.4 - 14.678.0 - 85.8
Benzoylecgonine20 - 30002097.5 - 104.87.8 - 12.374.0 - 79.8
Cocaethylene15 - 20001590.6 - 101.55.9 - 12.383.0 - 91.5

Table 1: Summary of quantitative data for the GC-MS analysis of cocaine and its metabolites in human urine.[2][3]

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for Bond-Elut Certify cartridges.

  • Materials:

    • Bond-Elut Certify SPE cartridges

    • pH 6 phosphate buffer

    • Methanol (HPLC grade)

    • Milli-Q water

    • 0.1N HCl

    • Ammonia solution

    • Chloroform-isopropanol (4:1, v/v)

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of pH 6 phosphate buffer.[4]

    • Sample Loading: To 2.5 mL of urine, add an appropriate amount of internal standard (e.g., deuterated cocaine). Add 2.5 mL of Milli-Q water and vortex. Slowly load the entire sample onto the conditioned SPE cartridge.[4]

    • Column Washing:

      • Wash with 3 mL of Milli-Q water.[4]

      • Wash with 3 mL of 0.1N HCl.[4]

      • Wash with 9 mL of methanol.[4]

      • Wash with 3 mL of ammonia solution.[4]

    • Column Drying: Dry the cartridge under vacuum for 5 minutes.[4]

    • Elution: Elute the analytes with 2 mL of chloroform-isopropanol (4:1, v/v).[4]

    • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization.

2. Derivatization

For the analysis of more polar metabolites like benzoylecgonine, derivatization is necessary to improve volatility for GC-MS analysis.[5]

  • Reagents:

    • Pentafluoropropionic anhydride (PFPA)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

    • Ethyl acetate

  • Procedure:

    • To the dried extract, add PFPA for derivatization of hydroxyl and amine functional groups, and HFIP for carboxylic acid functions.[5]

    • Heat the mixture at 70°C for 10 minutes.[5]

    • After cooling, evaporate the reagents to dryness under a stream of nitrogen.[5]

    • Reconstitute the residue in 50 µL of ethyl acetate for injection into the GC-MS system.[5]

3. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped at 6°C/min to 280°C and held for 15 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (example for cocaine): m/z 182 and 299.[6]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is spe Solid-Phase Extraction (Bond-Elut Certify) add_is->spe elute Elution spe->elute evap1 Evaporation elute->evap1 add_reagents Add PFPA/HFIP evap1->add_reagents heat Heat (70°C) add_reagents->heat evap2 Evaporation heat->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute gcms GC-MS Analysis (SIM Mode) reconstitute->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for GC-MS analysis of cocaine and metabolites in urine.

Application Note 2: Quantification of Tropane Alkaloids in Human Plasma by LC-MS/MS

This application note details a sensitive and selective LC-MS/MS method for the simultaneous quantification of multiple tropane alkaloids, including atropine and scopolamine, in human plasma. The protocol employs a simple protein precipitation step for sample preparation, making it suitable for high-throughput analysis.

Quantitative Data Summary
AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (CV%)Recovery (%)
Atropine0.05 - 500.0587 - 1222 - 1388 - 94
Scopolamine0.05 - 500.0587 - 1222 - 1388 - 94
Cocaine0.05 - 500.0587 - 1222 - 1388 - 94
Homatropine0.05 - 500.0587 - 1222 - 1388 - 94
Ipratropium0.05 - 500.0587 - 1222 - 1388 - 94
Littorine0.05 - 500.0587 - 1222 - 1388 - 94
N-butylscopolamine0.05 - 500.0587 - 1222 - 1388 - 94

Table 2: Summary of quantitative data for the LC-MS/MS analysis of various tropane alkaloids in human plasma.[7]

Experimental Protocol

1. Sample Preparation: Protein Precipitation

This method is effective for removing proteins from plasma samples prior to LC-MS/MS analysis.[8]

  • Materials:

    • Plasma samples

    • Internal standard solution (e.g., cocaine-d3)

    • Ice-cold acetonitrile or methanol

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Internal Standard Addition: Add a specified volume of the internal standard solution (e.g., cocaine-d3) to each sample.[7]

    • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

    • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[8]

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., ACE Excel C18, 1.7 µm, 100 x 2.1 mm).[9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.25 mL/min.[9]

    • Gradient: A suitable gradient to separate the analytes of interest. For example, starting with a low percentage of mobile phase B and gradually increasing it.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and the internal standard.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcmsms LC-MS/MS Analysis (MRM Mode) supernatant->lcmsms data Data Processing & Quantification lcmsms->data

Caption: Workflow for LC-MS/MS analysis of tropane alkaloids in plasma.

Conclusion

The described GC-MS and LC-MS/MS methods provide reliable and sensitive approaches for the quantification of 8-azabicyclo[3.2.1]octane compounds in biological samples. The choice of method will depend on the specific analytes of interest, the required sensitivity, and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results. These protocols serve as a detailed guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development to implement these analytical techniques in their laboratories.

References

Application Notes and Protocols: In Vitro Screening of 8-Azabicyclo[3.2.1]octane-Based Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical neuronal membrane protein that regulates dopaminergic signaling by facilitating the reuptake of dopamine from the synaptic cleft.[1][2] Its pivotal role in motor control, motivation, and reward pathways makes it a key therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).[3][4] The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in the development of potent and selective DAT inhibitors. This document provides detailed protocols for essential in vitro assays to screen and characterize novel 8-azabicyclo[3.2.1]octane-based compounds for their inhibitory activity at the human dopamine transporter (hDAT).

The primary assays described herein are radioligand binding assays and dopamine uptake inhibition assays. Radioligand binding assays are instrumental in determining the binding affinity (Ki) of a test compound to the DAT, providing a measure of how strongly the compound interacts with the transporter.[4][5] Dopamine uptake inhibition assays, on the other hand, measure the functional potency (IC50) of a compound in blocking the transport of dopamine into cells, offering insight into its efficacy as an inhibitor.[2][3]

Dopamine Transporter Signaling Pathway

The following diagram illustrates the central role of the dopamine transporter in a dopaminergic synapse. Understanding this pathway is fundamental to interpreting the results of the screening assays.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation

Caption: Dopamine signaling at the synapse.

Data Presentation: Inhibitory Potency of Dopamine Reuptake Inhibitors

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various compounds, including reference inhibitors and examples of 8-azabicyclo[3.2.1]octane derivatives, at the dopamine transporter.

Table 1: Binding Affinities (Ki) of Compounds for the Dopamine Transporter

CompoundDAT Ki (nM)Sigma σ1 Ki (nM)Sigma σ2 Ki (nM)Reference
Rimcazole2481.82.8[4]
Analog SH3/24142.51.6[4]
Analog SH2/211141.92.1[4]
Analog SH1/5711401.11.4[4]
8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22e)4.0--[6][7]
8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane (22g)3.9--[7]

Table 2: Functional Potency (IC50) of Compounds for Dopamine Reuptake Inhibition

CompoundTransporterAssay SystemIC50 (nM)Reference
BenztropineHuman Dopamine Transporter (hDAT)Cells expressing hDAT118[2]
DopamineHuman Dopamine Transporter (hDAT)-10000[8]
NomifensineHuman Dopamine Transporter (hDAT)-15[8]
GBR 12909Human Dopamine Transporter (hDAT)-5[8]
BTCPHuman Dopamine Transporter (hDAT)-7.1[8]
CocaineDopamine Transporter-159[9]
8α-phenyl-3-azabicyclo[3.2.1]octane (8a)Dopamine Transporter-234[9]
8β-phenyl-3-azabicyclo[3.2.1]octane (14)Dopamine Transporter-785[9]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol details a competitive binding assay to determine the affinity (Ki) of test compounds for the DAT using a radiolabeled ligand such as [³H]WIN 35,428.[1][4]

Binding_Assay_Workflow A Prepare Cell Membranes (e.g., from hDAT-HEK293 cells) E Add Cell Membrane Suspension A->E B Prepare Serial Dilutions of Test Compounds C Set up 96-well Plate: - Total Binding (Buffer) - Non-specific Binding (e.g., GBR 12909) - Test Compound Concentrations B->C D Add [3H]WIN 35,428 (Radioligand) C->D D->E F Incubate to Reach Equilibrium (e.g., 2-3 hours at 4°C) E->F G Filter and Wash (to separate bound from free radioligand) F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki H->I

Caption: Workflow for the DAT radioligand binding assay.
  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.[9]

  • Test Compounds: 8-azabicyclo[3.2.1]octane-based derivatives and reference compounds.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM) or cocaine (10 µM).[1][4]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Equipment: 96-well microplates, glass fiber filters, cell harvester, and a scintillation counter.

  • Membrane Preparation:

    • Culture and harvest cells expressing hDAT.

    • Homogenize cells in ice-cold binding buffer and perform differential centrifugation to isolate the membrane fraction.[1][4]

    • Resuspend the final membrane pellet in a known volume of binding buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of binding buffer.

    • Non-specific Binding: Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).[4]

    • Test Compound: Add 50 µL of varying concentrations of the test compound.

    • Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).[4]

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-50 µg of protein) to each well.[4]

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.[1]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[1]

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This protocol measures the functional ability of test compounds to inhibit the uptake of [³H]dopamine into cells expressing the DAT.[2][10]

Uptake_Assay_Workflow A Plate hDAT-expressing cells in a 96-well plate C Wash cells and add test compounds or controls (total and non-specific) A->C B Prepare Serial Dilutions of Test Compounds B->C D Pre-incubate (e.g., 10-20 minutes at 37°C) C->D E Initiate uptake by adding [3H]Dopamine D->E F Incubate for a short period (e.g., 5-10 minutes at 37°C) E->F G Terminate uptake by rapid washing with ice-cold buffer F->G H Lyse cells and transfer lysate to scintillation vials G->H I Measure Radioactivity (Scintillation Counting) H->I J Data Analysis: - Calculate Specific Uptake - Determine IC50 I->J

Caption: Workflow for the in vitro dopamine reuptake inhibition assay.
  • Cell Lines: HEK293, CHO, COS-7, or MDCK cells stably or transiently expressing hDAT.[3]

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compounds: 8-azabicyclo[3.2.1]octane-based derivatives and reference compounds.

  • Non-specific Uptake Control: A high concentration of a known DAT inhibitor, such as nomifensine (10 µM).[4][10]

  • Uptake/Assay Buffer: Modified Tris-HEPES buffer (pH 7.1) or Krebs-Ringer-HEPES (KRH) buffer.[10][11]

  • Lysis Buffer: 1% SDS or 0.2 M NaOH.[2][12]

  • Equipment: 96-well cell culture plates, liquid scintillation counter.

  • Cell Plating:

    • Plate hDAT-expressing cells in a 96-well plate at an appropriate density (e.g., 20,000-50,000 cells/well) and allow them to adhere and grow to ~80% confluency.[3]

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.[2]

    • Add assay buffer containing varying concentrations of the test compound to the appropriate wells. For total uptake, add buffer without any inhibitor. For non-specific uptake, add a high concentration of a known DAT inhibitor.[4]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[2][4]

    • Initiate the uptake reaction by adding [³H]dopamine (final concentration ~10-50 nM) to all wells.[2][10]

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.[2]

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer.[2]

  • Cell Lysis and Radioactivity Measurement:

    • Lyse the cells by adding lysis buffer to each well.[2]

    • Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

  • Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of inhibitor) from the total uptake.[2]

  • Calculate the percentage of inhibition for each test compound concentration relative to the specific uptake in the absence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value .[2]

Alternative and High-Throughput Screening (HTS) Methods

While radioligand-based assays are the gold standard, fluorescence-based assays offer a non-radioactive alternative suitable for high-throughput screening.[13] These assays utilize fluorescent substrates that mimic biogenic amines. When these substrates are taken up by cells through the DAT, an increase in fluorescence intensity is observed, which can be inhibited by DAT blockers.[13][14] Commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit, provide the necessary reagents for this type of assay.[14][15]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro screening and pharmacological characterization of 8-azabicyclo[3.2.1]octane-based dopamine reuptake inhibitors. Accurate determination of binding affinities (Ki) and functional potencies (IC50) is essential for establishing structure-activity relationships and identifying lead compounds for further development.[2] For optimal and reproducible results, it is crucial for researchers to optimize assay conditions, including cell density, incubation times, and substrate concentrations, for their specific experimental setup.[2]

References

Application Notes and Protocols for Assessing Locomotor Activity in Rats Treated with 8-azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-azabicyclo[3.2.1]octane analogs, a class of compounds that includes tropane alkaloids like cocaine, are known to significantly modulate locomotor activity. Their primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] By blocking the reuptake of these neurotransmitters, these analogs increase their synaptic concentrations, leading to altered neurotransmission and subsequent behavioral changes, including hyper- or hypo-locomotor activity. The open field test is a widely used and reliable method for quantifying these changes in locomotor behavior in rodents.[3][4][5]

This document provides detailed application notes and protocols for assessing the locomotor effects of 8-azabicyclo[3.2.1]octane analogs in rats using the open field test. It includes a summary of quantitative data from relevant studies, a step-by-step experimental protocol, and a diagram illustrating the proposed signaling pathway.

Data Presentation: Locomotor Activity of 8-azabicyclo[3.2.1]octane Analogs in Rats

The following table summarizes the in vivo locomotor activity data for selected 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octane analogs following intraperitoneal (i.p.) administration in rats. The data is extracted from a study by Meltzer et al. (2003).

Compound IDDescriptionAssay DurationEffectPotency
7 2β-carbomethoxy-3β-(3,4-dihydroxyphenyl)-8-methyl-8-azabicyclo[3.2.1]octane1 hourStimulantED₅₀ = 6.9 mg/kg
7 2β-carbomethoxy-3β-(3,4-dihydroxyphenyl)-8-methyl-8-azabicyclo[3.2.1]octane8 hoursStimulantED₅₀ = 29.6 mg/kg
10 Diacetoxy prodrug of compound 71 hourSuppressantID₅₀ = 44.8 mg/kg
10 Diacetoxy prodrug of compound 78 hoursStimulant (onset ~40 min)ED₅₀ = 38.1 mg/kg
11 3α-catechol diacetoxy prodrug-Inactive-
12 2,3-ene diacetoxy prodrug-Inactive-

Note: ED₅₀ (Median Effective Dose) refers to the dose that produces a stimulant effect in 50% of the population. ID₅₀ (Median Inhibitory Dose) refers to the dose that produces a suppressant effect in 50% of the population. The varied effects of compound 10 at different time points highlight the importance of temporal analysis in locomotor studies.

Signaling Pathway

The primary mechanism by which 8-azabicyclo[3.2.1]octane analogs modulate locomotor activity is through their interaction with monoamine transporters. By inhibiting DAT, SERT, and NET, these compounds increase the extracellular levels of dopamine, serotonin, and norepinephrine in brain regions critical for motor control, such as the striatum and nucleus accumbens. This enhanced monoaminergic neurotransmission alters the activity of downstream signaling pathways in postsynaptic neurons, ultimately manifesting as changes in locomotor behavior.

Signaling_Pathway_of_8_azabicyclo_3_2_1_octane_Analogs cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MA_precursor Monoamine Precursors Monoamine Dopamine / Serotonin / Norepinephrine MA_precursor->Monoamine Synthesis Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging DAT_SERT_NET Monoamine Transporters (DAT, SERT, NET) Synapse Increased Synaptic Monoamines DAT_SERT_NET->Monoamine Reuptake Analog 8-azabicyclo[3.2.1]octane Analog Analog->DAT_SERT_NET Inhibition Receptor Postsynaptic Receptors (e.g., D1, D2, 5-HT) Synapse->Receptor Binding Signaling Downstream Signaling Cascades (e.g., cAMP, PLC) Receptor->Signaling Activation Response Altered Neuronal Activity & Locomotor Output Signaling->Response

Caption: Proposed mechanism of action for 8-azabicyclo[3.2.1]octane analogs on locomotor activity.

Experimental Protocols

Open Field Test for Locomotor Activity Assessment

This protocol outlines the procedure for evaluating the effects of 8-azabicyclo[3.2.1]octane analogs on the spontaneous locomotor activity of rats.

1. Materials and Equipment

  • Test Subjects: Adult male or female rats (e.g., Sprague-Dawley, Wistar), weighing 200-300g.

  • Test Compounds: 8-azabicyclo[3.2.1]octane analogs dissolved in an appropriate vehicle (e.g., saline, DMSO).

  • Open Field Arena: A square or circular arena (e.g., 100 x 100 x 40 cm) made of a non-porous material (e.g., PVC, Plexiglas) that is easy to clean. The floor may be divided into a grid of equal squares.[6]

  • Video Recording and Analysis System: A camera mounted above the arena to record the sessions and a computer with software for automated tracking of the animal's movement (e.g., EthoVision XT, ANY-maze). Alternatively, manual scoring can be performed.

  • Cleaning Solution: 70% ethanol or a similar disinfectant.

  • Syringes and Needles: For compound administration.

  • Animal Scale: For accurate dosing.

  • Timers.

2. Experimental Workflow

Experimental_Workflow Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Room (30-60 min) Acclimation->Habituation Baseline Baseline Activity Recording (Optional, 30 min) Habituation->Baseline Administration Compound Administration (i.p., s.c., or p.o.) Baseline->Administration Post_Admin Post-Administration Observation Period Administration->Post_Admin Test_Session Open Field Test Session (e.g., 60 min) Post_Admin->Test_Session Data_Collection Data Collection & Recording Test_Session->Data_Collection Cleaning Arena Cleaning Test_Session->Cleaning Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Workflow for the assessment of locomotor activity in rats.

3. Detailed Procedure

3.1. Animal Preparation and Acclimation

  • House the rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Allow the animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Handle the rats for a few minutes each day for several days leading up to the test to reduce stress-induced responses.

3.2. Experimental Day

  • Transport the rats to the testing room in their home cages and allow them to habituate to the new environment for at least 30-60 minutes before testing begins.[4]

  • Weigh each rat to determine the correct dose of the test compound.

  • Prepare fresh solutions of the 8-azabicyclo[3.2.1]octane analogs and the vehicle control on the day of the experiment.

  • Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection). Note the time of administration.

3.3. Open Field Test

  • After a predetermined post-administration period (e.g., 15-30 minutes, depending on the expected pharmacokinetics of the compound), gently place a rat in the center of the open field arena.

  • Start the video recording and tracking software immediately.

  • Allow the rat to explore the arena freely for a set period (e.g., 60 minutes). The duration may be divided into shorter time bins (e.g., 5-minute intervals) for temporal analysis.

  • At the end of the session, carefully remove the rat from the arena and return it to its home cage.

  • Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely before testing the next animal to eliminate olfactory cues.[4]

  • Repeat the procedure for all animals in the study.

4. Data Collection and Analysis

The following parameters are commonly measured to assess locomotor activity:

  • Total Distance Traveled: The total distance the rat moves within the arena.

  • Horizontal Activity: The number of grid lines crossed or beam breaks in the horizontal plane.

  • Vertical Activity (Rearing): The number of times the rat stands on its hind legs.

  • Time Spent Mobile: The total duration the animal is in motion.

  • Time Spent in Center vs. Periphery: The amount of time the rat spends in the central and peripheral zones of the arena. This can also be an indicator of anxiety-like behavior.

  • Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or head weaving.

Statistical analysis should be performed to compare the different treatment groups. An appropriate statistical test (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed differences.

Conclusion

The assessment of locomotor activity is a critical component in the preclinical evaluation of 8-azabicyclo[3.2.1]octane analogs. The open field test provides a robust and quantifiable method for characterizing the stimulant or depressant effects of these compounds. By following the detailed protocols and considering the underlying signaling pathways outlined in these application notes, researchers can generate reliable and reproducible data to advance the understanding and development of this important class of molecules.

References

Application Notes and Protocols: Synthesis and Characterization of 8-azabicyclo[3.2.1]octane Derivatives for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of 8-azabicyclo[3.2.1]octane derivatives as potential therapeutic agents for Parkinson's disease. The primary mechanism of action for these compounds is the inhibition of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain.[1][2][3]

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency in dopamine.[2][4][5] By blocking DAT, these derivatives can increase the synaptic availability of dopamine, thereby alleviating the motor symptoms associated with the disease.[1] This document outlines the necessary procedures to synthesize these compounds and assess their efficacy.

I. Synthesis of 8-azabicyclo[3.2.1]octane Derivatives

The synthesis of 8-azabicyclo[3.2.1]octane derivatives, also known as tropane alkaloids, can be achieved through various synthetic routes. A common approach involves the construction of the bicyclic core followed by functionalization. The following is a general protocol for the synthesis of a 3-substituted 8-azabicyclo[3.2.1]octane derivative.

Experimental Protocol: Synthesis

Materials:

  • Tropinone

  • Appropriate aryl or alkyl Grignard reagent

  • Anhydrous diethyl ether or THF

  • Dehydrating agent (e.g., thionyl chloride)

  • Reducing agent (e.g., sodium borohydride)

  • Solvents for reaction and purification (e.g., methanol, ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reaction: To a solution of tropinone in anhydrous diethyl ether, add the desired Grignard reagent dropwise at 0°C under an inert atmosphere (e.g., argon or nitrogen). Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Dehydration: Dissolve the crude alcohol in an appropriate solvent like pyridine or dichloromethane and cool to 0°C. Add a dehydrating agent such as thionyl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent. Dry the combined organic layers and concentrate to yield the crude alkene.

  • Reduction (if necessary): If a saturated derivative is desired, dissolve the alkene in a solvent like methanol and add a reducing agent such as sodium borohydride in portions. Stir until the reaction is complete.

  • Purification: Purify the final compound using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

II. Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 8-azabicyclo[3.2.1]octane derivatives.

Data Presentation: Physicochemical and Spectroscopic Data
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Example Derivative A C₁₇H₂₃NO257.37110-112Provide key chemical shiftsProvide key chemical shifts[M+H]⁺ 258.1
Example Derivative B C₁₈H₂₅NO271.40125-127Provide key chemical shiftsProvide key chemical shifts[M+H]⁺ 272.2

Note: The data presented in this table is hypothetical and should be replaced with actual experimental data.

III. In Vitro Evaluation: Dopamine Transporter Binding Affinity

The primary target for these compounds is the dopamine transporter. A radioligand binding assay is a standard method to determine the affinity of the synthesized derivatives for DAT.

Experimental Protocol: DAT Binding Assay

Materials:

  • Rat striatal tissue homogenate (as a source of DAT)

  • [³H]WIN 35,428 (a radioligand for DAT)

  • Synthesized 8-azabicyclo[3.2.1]octane derivatives (test compounds)

  • Cocaine or GBR 12909 (as a non-labeled competitor for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In triplicate, set up assay tubes containing:

    • Total Binding: Membrane homogenate and [³H]WIN 35,428.

    • Non-specific Binding: Membrane homogenate, [³H]WIN 35,428, and a high concentration of a non-labeled competitor (e.g., 10 µM cocaine).

    • Displacement: Membrane homogenate, [³H]WIN 35,428, and varying concentrations of the synthesized test compound.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the displacement curve. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Monoamine Transporter Binding Affinities
Compound IDDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Derivative 22e 4.0>10,0004240>25001060
Derivative 22g 3.9152052903901356
GBR 12909 1.529412.31968.2

Data adapted from Cararas et al. (2011).[6][7][8]

IV. In Vivo Evaluation: Anti-Parkinsonian Activity

The efficacy of the synthesized compounds in a living system can be evaluated using animal models of Parkinson's disease. A common model involves inducing catalepsy in mice using haloperidol, a dopamine receptor antagonist.

Experimental Protocol: Haloperidol-Induced Catalepsy in Mice

Materials:

  • Male Swiss albino mice

  • Haloperidol solution

  • Synthesized 8-azabicyclo[3.2.1]octane derivative (test compound)

  • L-DOPA/Carbidopa (standard drug)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Catalepsy bar (a horizontal bar raised 5 cm from the surface)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • Haloperidol control

    • Haloperidol + Standard drug (L-DOPA/Carbidopa)

    • Haloperidol + Test compound (at various doses)

  • Drug Administration: Administer the test compound or standard drug orally or intraperitoneally. After a specific pre-treatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control.

  • Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy. Gently place the forepaws of the mouse on the horizontal bar. Measure the time the mouse remains in this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latency times between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the duration of catalepsy by the test compound compared to the haloperidol control group indicates anti-parkinsonian activity.

Data Presentation: Effect on Haloperidol-Induced Catalepsy
Treatment GroupDose (mg/kg)Descent Latency (seconds) at 60 min (Mean ± SEM)
Vehicle Control -5.2 ± 1.3
Haloperidol Control 1165.8 ± 10.5
Haloperidol + L-DOPA/Carbidopa 100/2545.3 ± 5.1
Haloperidol + Test Compound A 10120.7 ± 9.8
Haloperidol + Test Compound A 2078.4 ± 7.2*

*Note: The data presented in this table is hypothetical and should be replaced with actual experimental data. p < 0.05 compared to Haloperidol Control.

V. Visualization of Pathways and Workflows

Dopaminergic Synapse Signaling Pathway

Dopamine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_Synapse Dopamine_Synapse Vesicle->Dopamine_Synapse Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Target of 8-azabicyclo[3.2.1]octane derivatives Dopamine_Synapse->DAT Reuptake Signaling Signaling Dopamine_Receptor->Signaling Activation DAT->Dopamine

Caption: Dopaminergic synapse and the role of the dopamine transporter.

Experimental Workflow: Synthesis and Characterization

Synthesis_Workflow Start Starting Materials (e.g., Tropinone) Synthesis Chemical Synthesis (e.g., Grignard, Dehydration) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structure & Purity Confirmation (NMR, MS, IR) Purification->Characterization Pure_Compound Pure 8-azabicyclo[3.2.1]octane Derivative Characterization->Pure_Compound

Caption: Workflow for synthesis and characterization of derivatives.

Experimental Workflow: Biological Evaluation

Bio_Evaluation_Workflow Pure_Compound Pure Derivative In_Vitro In Vitro Assay (DAT Binding) Pure_Compound->In_Vitro In_Vivo In Vivo Model (Haloperidol-induced Catalepsy) Pure_Compound->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vitro->Data_Analysis Determine Ki In_Vivo->Data_Analysis Assess Efficacy Lead_Candidate Lead Candidate Identification Data_Analysis->Lead_Candidate

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

Application of 8-azabicyclo[3.2.1]octane Hydrochloride in the Development of Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the 8-azabicyclo[3.2.1]octane scaffold in the design and synthesis of mu (µ)-opioid receptor (MOR) antagonists. This class of compounds holds significant therapeutic potential, particularly in the management of opioid-induced side effects such as constipation and respiratory depression.

Introduction

The 8-azabicyclo[3.2.1]octane core, a rigid bicyclic amine, serves as a valuable scaffold in medicinal chemistry for developing ligands targeting various receptors and transporters. Its constrained conformation allows for precise positioning of substituents to optimize interactions with the target protein. In the context of the µ-opioid receptor, derivatives of 8-azabicyclo[3.2.1]octane have been explored as potent and selective antagonists. These antagonists are being investigated for their ability to counteract the adverse effects of opioid agonists while potentially having limited central nervous system penetration, thereby preserving the analgesic properties of the co-administered opioid.

Signaling Pathways of the Mu-Opioid Receptor

The µ-opioid receptor is a class A G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to inhibitory G-proteins (Gαi/o), initiating a cascade of intracellular events. Key signaling pathways include:

  • G-Protein Signaling Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ-subunit complex can also modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

  • β-Arrestin Recruitment Pathway: Following agonist binding and G-protein activation, GPCR kinases (GRKs) phosphorylate the intracellular tail of the receptor. This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization and internalization. β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades.

The development of MOR antagonists often aims to block these signaling pathways. The affinity and efficacy of novel compounds are typically assessed using assays that probe these specific signaling events.

mu_opioid_signaling cluster_0 Cell Membrane cluster_1 cluster_2 MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channel Modulation G_protein->Ion_channels cAMP ↓ cAMP AC->cAMP Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Agonist Opioid Agonist Agonist->MOR Activates Antagonist 8-azabicyclo[3.2.1]octane Antagonist Antagonist->MOR Blocks

Mu-Opioid Receptor Signaling Pathways

Data Presentation

The following table summarizes the µ-opioid receptor binding affinities for a series of representative 8-azabicyclo[3.2.1]octane derivatives. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Compound IDStructurepKi at µ-Opioid Receptor
Example 13-endo-(8-(2-(cyclohexyl(2-hydroxyacetyl)amino)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide10.3
Example 43-endo-(8-(2-((2S)-2,3-dihydroxypropanoyl)(cyclohexyl)amino)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide10.0
Example 83-endo-(8-(2-(cyclohexyl(2-hydroxy-2-methylpropanoyl)amino)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide10.1
Example 93-endo-(8-(2-(cyclohexyl((2R)-2-hydroxypropanoyl)amino)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide10.3
Example 11N-(2-(3-endo-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)-N-cyclohexyl-3-hydroxy-3-methylbutanamide9.2
Example 14N-(2-(3-endo-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)-N-cyclohexyl-2-hydroxy-N-methylacetamide8.8

Note: The pKi values are derived from patent literature and are intended to be representative. For precise comparative analysis, it is recommended to evaluate compounds under identical experimental conditions.

Experimental Protocols

Synthesis of a Key Intermediate: 3-endo-(8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride

This protocol describes the synthesis of a key intermediate used in the preparation of various 8-azabicyclo[3.2.1]octane-based MOR antagonists.

synthesis_workflow cluster_0 start 3-(8-benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide step1 Hydrogenation (Pd/C, H2, HCl, EtOH) start->step1 product 3-endo-(8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride step1->product purification Purification (Filtration, Washing) product->purification radioligand_workflow cluster_0 prep Prepare reagents: - Cell membranes (hMOR) - Radioligand ([3H]DAMGO) - Test compound dilutions - Assay buffer incubation Incubate membranes, radioligand, and test compound prep->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Data analysis to determine IC50 and Ki values scintillation->analysis

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of 8-Azabicyclo[3.2.1]octane Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and subsequent analysis of 8-azabicyclo[3.2.1]octane derivatives, a core scaffold in a variety of biologically active compounds, including tropane alkaloids.[1][2] The following sections detail the chemical synthesis, purification, and comprehensive characterization of these molecules using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)

A common derivative, 8-methyl-8-azabicyclo[3.2.1]octan-3-ol, also known as tropine, can be synthesized by the reduction of tropinone. This protocol outlines a standard laboratory procedure for this conversion.

Experimental Protocol: Reduction of Tropinone

Materials:

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 8-methyl-8-azabicyclo[3.2.1]octan-3-one (1.0 g, 7.18 mmol) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.30 g, 7.90 mmol) to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • The product can be further purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of 8-azabicyclo[3.2.1]octane derivatives.[4] A combination of 1D and 2D NMR experiments is recommended for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.[5][6]

  • COSY (Correlation Spectroscopy): Perform a 2D COSY experiment to identify proton-proton coupling networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC experiment to correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): An optional 2D HMBC experiment can be performed to identify long-range (2-3 bond) correlations between protons and carbons, which is useful for confirming the overall structure.

Data Presentation: NMR Data for 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)
Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹H Multiplicity & Coupling Constant (J, Hz)
H-1, H-5~3.30~61.0br s
H-2, H-4 (axial)~2.05~35.5m
H-2, H-4 (equatorial)~1.60~35.5m
H-3 (axial)~4.05~64.5t, J = ~5 Hz
H-6, H-7 (axial)~1.95~26.0m
H-6, H-7 (equatorial)~1.50~26.0m
N-CH₃~2.50~40.0s

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.[7]

Experimental Protocol: Mass Spectrometry Analysis

Sample Preparation:

  • Electron Ionization (EI): For volatile compounds, a direct insertion probe or GC-MS can be used. Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • Electrospray Ionization (ESI): For less volatile compounds or for LC-MS analysis, dissolve the sample in a mixture of methanol and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

Mass Spectrometry Parameters (Typical):

  • Ionization Mode: EI or ESI (positive ion mode is common for nitrogen-containing compounds).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Range: m/z 50-500.

Data Presentation: Mass Spectrometry Data for 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)
Analysis Type m/z (Relative Abundance, %) Assignment
ESI-MS142.1232[M+H]⁺ (Calculated for C₈H₁₆NO⁺: 142.1226)
EI-MS141 (M⁺), 124, 96, 82, 81Molecular ion and characteristic fragment ions

Visualizations

Synthetic Pathway

Tropinone 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) NaBH4 NaBH₄, MeOH Tropinone->NaBH4 Tropine 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine) NaBH4->Tropine

Caption: Synthesis of Tropine from Tropinone.

Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_characterization Characterization Synthesis Synthesis of 8-Azabicyclo[3.2.1]octane Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Structure Structural Elucidation & Confirmation NMR->Structure MS->Structure

Caption: Workflow for Synthesis and Analysis.

References

Application Notes and Protocols: 8-Azabicyclo[3.2.1]octane Derivatives as Molecular Probes for Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[1][2] Dysregulation of DAT function is implicated in various neuropsychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[3][4] Consequently, the development of high-affinity and selective molecular probes for DAT is of paramount importance for both basic research and clinical diagnostics. The 8-azabicyclo[3.2.1]octane, or tropane, scaffold has proven to be a versatile platform for designing potent DAT inhibitors.[5][6] This document provides detailed application notes and protocols for the use of 8-azabicyclo[3.2.1]octane derivatives as molecular probes for DAT, with a focus on radiolabeled and fluorescent analogs for in vitro and in vivo applications.

Data Presentation: Binding Affinities and Selectivities

The following table summarizes the in vitro binding affinities (Ki) and selectivities of various 8-azabicyclo[3.2.1]octane derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Compound/RadioligandDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Reference
--INVALID-LINK---FCT High AffinityHigh SelectivityHigh Selectivity--[7][8]
--INVALID-LINK---FTT High AffinityHigh SelectivityHigh Selectivity--[7][8]
Compound 6d 4.120.565.6516[3][9]
Compound 22e 4.04240-1060-[5][10]
Compound 22g 3.9-5296-1358[5][10]
Compound 6b <10----[11][12]
Compound 6d (amino) <10----[11][12]
Compound 7b <10----[11][12]
[¹¹C]LBT-999 9 (Kd)>1000>1000>111>111[4]
Compound 8a 4.11340-327-[13]
Compound 8b 3.7----[13]

Experimental Protocols

I. General Synthesis of N-Substituted 3β-(4-substituted-phenyl)-2β-carbomethoxytropane Derivatives

This protocol describes a general method for the synthesis of N-substituted tropane analogs, which can be adapted for various derivatives.

Materials:

  • 2β-carbomethoxy-3β-(4-substituted-phenyl)nortropane

  • Appropriate N-alkylating agent (e.g., halo-substituted pyridine, alkyl halide)

  • Anhydrous acetonitrile

  • Triethylamine or other suitable base

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Alkylation:

    • Dissolve the nortropane precursor in anhydrous acetonitrile.

    • Add the N-alkylating agent and a suitable base (e.g., triethylamine).

    • Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 16-24 hours.[14]

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it in vacuo.

    • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with an aqueous solution (e.g., 10% ammonium hydroxide) to remove any remaining base and salts.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over a drying agent (e.g., magnesium sulfate), filter, and concentrate in vacuo.[14]

  • Purification:

    • Purify the crude product by flash column chromatography using an appropriate solvent system to obtain the desired N-substituted tropane derivative.

II. Radiolabeling of Tropane Derivatives with Fluorine-18 for PET Imaging

This protocol provides a general procedure for the ¹⁸F-radiolabeling of a tropane precursor via nucleophilic substitution.

Materials:

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Tropane precursor with a suitable leaving group (e.g., tosylate, mesylate, or a halogen for nucleophilic substitution)

  • HPLC system for purification and analysis

Procedure:

  • Activation of [¹⁸F]Fluoride:

    • Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange column.

    • Elute the [¹⁸F]fluoride from the column with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water.

  • Radiolabeling Reaction:

    • Dissolve the tropane precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]K/K₂₂₂ complex.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).

  • Purification:

    • Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled tropane derivative.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for injection.

III. In Vitro Competitive Radioligand Binding Assay for DAT

This assay determines the binding affinity (Ki) of a test compound for DAT by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes or tissue homogenates expressing DAT (e.g., from HEK293 cells stably expressing human DAT or rat striatal tissue)

  • A suitable radioligand for DAT (e.g., [³H]WIN 35,428)

  • Test compound (8-azabicyclo[3.2.1]octane derivative)

  • Assay buffer (e.g., phosphate-buffered saline)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound.

  • Incubation:

    • In a series of tubes, add the cell membranes/tissue homogenate, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

    • Include control tubes for total binding (no test compound) and non-specific binding (in the presence of a high concentration of a known DAT inhibitor, such as cocaine or GBR 12909).

    • Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination and Separation:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. In Vivo PET Imaging Protocol for DAT in a Preclinical Model (e.g., Rat)

This protocol outlines a general procedure for performing a PET scan to visualize DAT in a living animal using an ¹⁸F-labeled tropane derivative.

Materials:

  • ¹⁸F-labeled 8-azabicyclo[3.2.1]octane derivative formulated for injection

  • Anesthetized animal (e.g., rat)

  • PET scanner

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain anesthesia throughout the imaging session.

    • Position the animal in the PET scanner.

  • Radiotracer Administration:

    • Administer a bolus injection of the ¹⁸F-labeled tropane derivative intravenously via a tail vein catheter.

  • PET Data Acquisition:

    • Acquire dynamic PET data for a specified duration (e.g., 60-120 minutes) immediately following the injection.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time-framed images.

    • Define regions of interest (ROIs) on the reconstructed images, typically including a target region rich in DAT (e.g., the striatum) and a reference region with negligible DAT expression (e.g., the cerebellum).

    • Generate time-activity curves (TACs) for the ROIs.

  • Quantification:

    • Quantify the DAT availability using appropriate kinetic modeling of the TACs. A common measure is the binding potential (BP_ND), which can be calculated using reference tissue models.

Mandatory Visualizations

DAT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Tyrosine -> L-DOPA -> Dopamine Vesicle Dopamine Vesicle Dopamine_synthesis->Vesicle Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding & Signaling Probe 8-azabicyclo[3.2.1]octane Probe Probe->DAT Binding/Inhibition

Caption: Mechanism of dopamine transport and inhibition by 8-azabicyclo[3.2.1]octane probes.

In_Vitro_Workflow Start Start: Test Compound (8-azabicyclo[3.2.1]octane derivative) Assay_Prep Prepare Serial Dilutions of Test Compound Start->Assay_Prep Binding_Assay Competitive Radioligand Binding Assay (DAT-expressing membranes + Radioligand + Test Compound) Assay_Prep->Binding_Assay Incubation Incubate to Reach Equilibrium Binding_Assay->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Quantification Liquid Scintillation Counting Filtration->Quantification Data_Analysis Calculate IC50 and Ki Values Quantification->Data_Analysis End End: Determine Binding Affinity and Selectivity Data_Analysis->End

Caption: Experimental workflow for in vitro characterization of DAT probes.

In_Vivo_PET_Workflow Start Start: Synthesize and Formulate [18F]-labeled Probe Animal_Prep Anesthetize and Position Preclinical Model (e.g., Rat) in PET Scanner Start->Animal_Prep Injection Intravenous Injection of [18F]-labeled Probe Animal_Prep->Injection PET_Scan Dynamic PET Data Acquisition Injection->PET_Scan Image_Reconstruction Reconstruct Dynamic Image Series PET_Scan->Image_Reconstruction ROI_Analysis Define Regions of Interest (ROIs) (e.g., Striatum, Cerebellum) Image_Reconstruction->ROI_Analysis TAC_Generation Generate Time-Activity Curves (TACs) ROI_Analysis->TAC_Generation Kinetic_Modeling Apply Kinetic Modeling to TACs TAC_Generation->Kinetic_Modeling End End: Quantify DAT Availability (e.g., BP_ND) Kinetic_Modeling->End

Caption: Generalized workflow for in vivo PET imaging of DAT.

References

Application Notes and Protocols for PET Imaging Agents Based on the 8-Azabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Positron Emission Tomography (PET) imaging agents centered on the versatile 8-azabicyclo[3.2.1]octane scaffold. This scaffold is a core component of numerous radiolabeled ligands targeting a variety of neuroreceptors and transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and vasopressin V1a receptors.

Introduction

The 8-azabicyclo[3.2.1]octane framework, a key structural motif in tropane alkaloids like cocaine, has been extensively utilized in the design of high-affinity ligands for central nervous system (CNS) targets. Its rigid conformational structure allows for precise orientation of pharmacophoric elements, leading to high binding affinity and selectivity. When labeled with positron-emitting radionuclides such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C), these molecules become powerful tools for in vivo imaging with PET, enabling the non-invasive study and quantification of their biological targets in health and disease. This document outlines the synthesis of precursors, radiolabeling procedures, and in vitro/in vivo evaluation methods for PET imaging agents based on this important scaffold.

Synthesis of Precursors

The synthesis of precursors for radiolabeling is a critical first step in the development of PET imaging agents. These precursors are designed to incorporate a leaving group, such as a halogen or a tosylate, at a position suitable for nucleophilic substitution with [¹⁸F]fluoride or a site for methylation with [¹¹C]methyl iodide or triflate.

General Synthetic Approach for the 8-Azabicyclo[3.2.1]octane Core

A common strategy for the synthesis of the 8-azabicyclo[3.2.1]octane core begins with tropinone, which can be modified through various organic reactions to introduce the desired functionality.

G Tropinone Tropinone Functionalization Functionalization (e.g., Wittig, Grignard) Tropinone->Functionalization Intermediate1 Functionalized 8-azabicyclo[3.2.1]octane Functionalization->Intermediate1 Protection N-Protection (e.g., Boc) Intermediate1->Protection Deprotection N-Deprotection Intermediate1->Deprotection Protected_Intermediate N-Protected Intermediate Protection->Protected_Intermediate Modification Side Chain Modification Protected_Intermediate->Modification Final_Precursor Final Precursor Modification->Final_Precursor Nor_Intermediate Nor-tropane derivative Deprotection->Nor_Intermediate Alkylation N-Alkylation Nor_Intermediate->Alkylation Alkylation->Final_Precursor

Caption: Generalized synthetic workflow for 8-azabicyclo[3.2.1]octane precursors.

Protocol: Synthesis of 8-((E)-4-chloro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester (LBT-999 Chlorinated Precursor)

This protocol describes the synthesis of the chlorinated precursor for the one-step radiolabeling of [¹⁸F]LBT-999.

Materials:

  • 3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester (nor-LBT-999)

  • (E)-1-chloro-4-tosyloxy-2-butene

  • Triethylamine

  • Acetonitrile

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester in acetonitrile in a round-bottom flask.

  • Add triethylamine to the solution to act as a base.

  • Add a solution of (E)-1-chloro-4-tosyloxy-2-butene in acetonitrile dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chlorinated precursor.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Radiolabeling of 8-Azabicyclo[3.2.1]octane Derivatives

Radiolabeling is the process of incorporating a positron-emitting isotope into the precursor molecule. The choice of isotope (¹⁸F or ¹¹C) depends on the specific application and the radiosynthesis route.

[¹⁸F]Fluorination

Fluorine-18 is a commonly used positron emitter due to its favorable half-life (109.8 minutes) and low positron energy. Nucleophilic substitution with [¹⁸F]fluoride is the most prevalent method for ¹⁸F-labeling.

G F18_Production [¹⁸F]Fluoride Production (Cyclotron) F18_Trapping Trapping on Anion Exchange Cartridge F18_Production->F18_Trapping F18_Elution Elution with K₂CO₃/Kryptofix F18_Trapping->F18_Elution Azeotropic_Drying Azeotropic Drying F18_Elution->Azeotropic_Drying Radiolabeling Nucleophilic Substitution with Precursor Azeotropic_Drying->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Formulation in Saline/Ethanol Purification->Formulation QC Quality Control Formulation->QC Final_Product Final Radiotracer QC->Final_Product

Caption: Typical workflow for [¹⁸F]fluorination via nucleophilic substitution.

Protocol: Automated Radiosynthesis of [¹⁸F]LBT-999

This protocol describes a one-step automated radiosynthesis of [¹⁸F]LBT-999 via nucleophilic substitution on the chlorinated precursor.[1]

Materials and Equipment:

  • Automated radiosynthesis module (e.g., TRACERlab FXFN, AllinOne)

  • Chlorinated precursor: 8-((E)-4-chloro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester (3.5-6.0 mg)

  • [¹⁸F]Fluoride in water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Water for injection

  • C18 Sep-Pak cartridges

  • Semi-preparative HPLC system with a C18 column

  • Sterile filters

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. The trapped [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.[1]

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature to ensure an anhydrous environment.[1]

  • Radiolabeling Reaction: The chlorinated precursor (dissolved in DMSO) is added to the reactor containing the dried K[¹⁸F]F-Kryptofix 2.2.2 complex. The reaction mixture is heated to 165°C for 7-10 minutes to facilitate the nucleophilic substitution.[1][2]

  • Quenching and Pre-purification: After the reaction, the mixture is cooled and diluted with water. The crude reaction mixture is then passed through a C18 Sep-Pak cartridge to trap [¹⁸F]LBT-999.[1]

  • HPLC Purification: The trapped product is eluted from the C18 cartridge with acetonitrile and injected into a semi-preparative HPLC system for purification.[1]

  • Formulation: The HPLC fraction containing the purified [¹⁸F]LBT-999 is collected, the solvent is removed, and the final product is formulated in a sterile solution (e.g., saline with a small percentage of ethanol).[1]

[¹¹C]Carbonylation and Methylation

Carbon-11, with its shorter half-life of 20.4 minutes, is often used for labeling positions that are synthetically accessible for methylation or carbonylation reactions.

Protocol: Radiosynthesis of a [¹¹C]Methylated Vasopressin V1a Receptor Antagonist

This protocol provides a general outline for the [¹¹C]methylation of a desmethyl precursor of a vasopressin V1a receptor antagonist.

Materials and Equipment:

  • Desmethyl precursor of the vasopressin V1a receptor antagonist

  • [¹¹C]Methyl iodide or [¹¹C]methyl triflate

  • Automated radiosynthesis module

  • Anhydrous solvent (e.g., DMF, acetone)

  • Base (e.g., sodium hydride, potassium carbonate)

  • HPLC system for purification

  • Sterile filtration supplies

Procedure:

  • [¹¹C]Methylating Agent Production: [¹¹C]CO₂ is produced in a cyclotron and converted to [¹¹C]methyl iodide or [¹¹C]methyl triflate in the radiosynthesis module.

  • Reaction Setup: The desmethyl precursor is dissolved in an anhydrous solvent in the reaction vessel, and a suitable base is added.

  • [¹¹C]Methylation: The gaseous [¹¹C]methyl iodide or triflate is bubbled through the precursor solution at an elevated temperature.

  • Purification: The reaction mixture is purified by semi-preparative HPLC to isolate the [¹¹C]labeled product.

  • Formulation: The purified product is formulated in a physiologically compatible solution for injection.

In Vitro Evaluation

In vitro assays are essential for determining the binding affinity and selectivity of the newly synthesized compounds for their target receptors or transporters.

Protocol: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for DAT using [³H]WIN 35,428 as the radioligand.[1][3]

Materials and Reagents:

  • Tissue source: Rat striatum or cells expressing human DAT (hDAT).[3]

  • Radioligand: [³H]WIN 35,428.[1][3]

  • Test compounds: Stock solutions of unlabeled competitor compounds.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.[1]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]

  • Known DAT inhibitor (for non-specific binding): Cocaine or unlabeled WIN 35,428.[1]

  • Glass fiber filters and a cell harvester.[3]

  • Scintillation counter and scintillation cocktail.[3]

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a membrane suspension through centrifugation. Determine the protein concentration of the membrane preparation.[1][3]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled inhibitor), and competitor binding (membranes + radioligand + varying concentrations of the test compound).[1]

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.[1][3]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[1]

In Vivo Evaluation

In vivo studies in animal models are crucial to assess the biodistribution, pharmacokinetics, and target engagement of the PET imaging agent.

G cluster_0 Animal Preparation cluster_1 Radiotracer Administration cluster_2 PET Imaging cluster_3 Data Analysis Animal_Model Select Animal Model (e.g., Rodent, NHP) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Injection Intravenous Injection of Radiotracer Anesthesia->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Biodistribution Ex vivo Biodistribution (optional) PET_Scan->Biodistribution ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling

Caption: Workflow for in vivo evaluation of a PET imaging agent.

Protocol: Ex Vivo Biodistribution Study in Rodents

This protocol outlines a general procedure for determining the tissue distribution of a radiotracer in rodents.[4][5][6][7]

Materials and Equipment:

  • Rodents (mice or rats) of a specific strain, sex, and weight range.[6]

  • The radiolabeled PET imaging agent.

  • Injection supplies (syringes, needles).

  • Dissection tools.

  • Gamma counter or a dose calibrator.

  • Balances for weighing organs.

Procedure:

  • Animal Preparation and Injection: Anesthetize the animals and inject a known amount of the radiotracer intravenously (typically via the tail vein).[6][7]

  • Time Points: At predefined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize a group of animals.[7]

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).[6][7]

  • Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter. Also, measure the radioactivity of the injected dose standard.[6]

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[4][5] This allows for the assessment of tracer uptake and clearance from different tissues.

Quantitative Data Summary

The following tables summarize key quantitative data for selected PET imaging agents based on the 8-azabicyclo[3.2.1]octane scaffold.

Table 1: In Vitro Binding Affinities (Ki in nM)

CompoundTargetKi (nM)SpeciesReference
LBT-999DAT9Rat[8]
SERT>1000Rat[8]
NET>1000Rat[8]
(1S,5R)-1V1a Receptor0.9Human[9]
V1b Receptor>10,000Human[9]
V2 Receptor>10,000Human[9]
Oxytocin Receptor>10,000Human[9]
3β-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]octane-2-carboxylateDAT5.7 (IC₅₀)-[10][11]
SERT8.0 (IC₅₀)-[10][11]
3-(3,4-dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylateDAT4.5 (IC₅₀)-[10][11]
SERT>3600 (IC₅₀)-[10][11]

Table 2: Radiosynthesis Parameters

RadiotracerPrecursorRadiochemical Yield (non-decay corrected)Molar Activity (GBq/µmol)Synthesis Time (min)Reference
[¹⁸F]LBT-999Chlorinated LBT-99910-16%37-11185-90[2][12]
[¹¹C]LBT-999Carboxylic acid of LBT-999-30-4525-30[8]
[¹¹C]-(1S,5R)-1Desmethyl-(1S,5R)-1---[9]

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold remains a highly valuable platform for the development of PET imaging agents for the central nervous system. The protocols and data presented herein provide a comprehensive resource for researchers in this field, from the initial synthesis of precursors to their in vivo evaluation. The continued exploration of this chemical space is expected to yield novel and improved radiotracers for the investigation of neurological and psychiatric disorders.

References

Troubleshooting & Optimization

troubleshooting low yield in Robinson-Schöpf synthesis of tropinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Robinson-Schöpf synthesis of tropinone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this multi-component reaction, with a focus on resolving low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the Robinson-Schöpf synthesis of tropinone?

A1: The Robinson-Schöpf synthesis is a biomimetic, one-pot reaction for synthesizing the tropinone core.[1][2] It is a classic example of a tandem reaction that involves the condensation of a dialdehyde (typically succinaldehyde), a primary amine (like methylamine), and acetonedicarboxylic acid.[3] The reaction proceeds through a double Mannich reaction to form the characteristic bicyclic structure of tropinone.[4][5]

Q2: Why is acetonedicarboxylic acid used instead of acetone?

A2: The original synthesis developed by Robert Robinson in 1917 utilized acetone and resulted in low yields.[1][6] Clemens Schöpf later improved the reaction significantly by replacing acetone with acetonedicarboxylic acid.[4] Acetonedicarboxylic acid is more acidic, which facilitates the crucial C-C bond formation steps in the Mannich reactions, leading to substantially higher yields.[6] The carboxylic acid groups are subsequently removed via decarboxylation.

Q3: What is the optimal pH for this reaction?

A3: The reaction is highly pH-dependent. Schöpf's crucial improvement was conducting the synthesis under physiological conditions.[4] The optimal pH range is generally between 5 and 9, with some studies indicating that a pH of 7 can lead to yields of 70-85%.[4][6] Maintaining the appropriate pH is critical for efficient reaction progression.

Q4: What are the common side reactions that can lead to low yield?

A4: The Robinson-Schöpf synthesis is a complex reaction, and deviations from optimal conditions can lead to the formation of byproducts. Potential side reactions include polymerization of succinaldehyde, self-condensation of acetonedicarboxylic acid, and the formation of other basic ketones if the reaction is left for too long under certain conditions. Proper control of pH, temperature, and reaction time is essential to minimize these side reactions.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that may arise during the Robinson-Schöpf synthesis, leading to a lower than expected yield of tropinone.

Issue 1: Significantly low or no tropinone yield.
Possible Cause Troubleshooting Step Rationale
Incorrect pH of the reaction mixture.Carefully measure and adjust the pH of the reaction buffer to be within the 5-9 range, ideally targeting pH 7. Use a calibrated pH meter.The formation of the necessary intermediates in the double Mannich reaction is highly sensitive to the pH of the medium.[4][6]
Degradation or poor quality of starting materials.Ensure the succinaldehyde is freshly prepared or properly stored, as it can polymerize on standing. Verify the purity of methylamine and acetonedicarboxylic acid.The purity and reactivity of the starting materials are fundamental to the success of the synthesis.
Improper reaction temperature.Maintain the reaction at room temperature unless a specific protocol indicates otherwise. Avoid excessive heating, which can promote side reactions.The reaction is typically carried out at ambient temperature to favor the desired thermodynamic product.
Issue 2: Moderate but lower than expected yield (e.g., below 70%).
Possible Cause Troubleshooting Step Rationale
Suboptimal pH within the acceptable range.Perform small-scale optimization experiments at slightly different pH values (e.g., 6.5, 7.0, 7.5) to determine the optimal condition for your specific setup.Even within the broader optimal range, a specific pH may give a significantly better yield.
Inefficient decarboxylation.After the initial condensation, ensure the solution is acidified and gently heated according to the protocol to drive the decarboxylation of the intermediate tropinonedicarboxylic acid to completion.The removal of the two carboxylic acid groups is a necessary final step to obtain tropinone.[1]
Losses during workup and purification.Review the extraction and purification procedures. Ensure complete extraction from the aqueous layer and minimize losses during solvent removal and any subsequent purification steps like distillation or chromatography.Mechanical losses during the isolation of the product can significantly impact the final yield.

Quantitative Data Summary

The yield of the Robinson-Schöpf synthesis is highly dependent on the choice of reactants and reaction conditions. The following table summarizes the reported yields under different methodologies.

Reactant for Carbonyl MoietypH ConditionsReported YieldReference
AcetoneNot specified (acidic)Low (up to 40%)[6]
Acetonedicarboxylic AcidpH 770-85%[6]
Acetonedicarboxylic AcidNot specified (improved)>90%[1][2]

Experimental Protocol: Improved Robinson-Schöpf Synthesis of Tropinone

This protocol is a generalized representation based on the improved method for the synthesis of tropinone.

Materials:

  • Succinaldehyde

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Sodium phosphate buffer (or other suitable buffer system)

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve methylamine hydrochloride and acetonedicarboxylic acid in the prepared buffer solution (pH adjusted to ~7).

  • Addition of Succinaldehyde: To the stirred solution, add succinaldehyde dropwise at room temperature. The succinaldehyde should be freshly prepared or purified to avoid polymers.

  • Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 24-48 hours). Monitor the reaction progress by a suitable method if possible (e.g., TLC).

  • Decarboxylation: After the initial reaction, acidify the mixture with hydrochloric acid to a low pH (e.g., pH 1-2). Gently heat the solution to facilitate the decarboxylation of the tropinonedicarboxylic acid intermediate. Carbon dioxide evolution should be observed.

  • Workup: Cool the reaction mixture and make it basic with a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tropinone.

  • Purification: The crude product can be further purified by distillation or chromatography as needed.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the Robinson-Schöpf synthesis of tropinone.

TroubleshootingWorkflow start Low Tropinone Yield check_ph Verify Reaction pH (Target: 5-9, Ideal: 7) start->check_ph ph_ok pH Correct check_ph->ph_ok Yes ph_not_ok pH Incorrect check_ph->ph_not_ok No check_reagents Check Starting Material Quality (Succinaldehyde, Methylamine, Acetonedicarboxylic Acid) ph_ok->check_reagents adjust_ph Adjust pH with Buffer ph_not_ok->adjust_ph re_run_1 Re-run Reaction adjust_ph->re_run_1 reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_not_ok Reagents Suspect check_reagents->reagents_not_ok No check_decarboxylation Verify Decarboxylation Step (Acidification and Gentle Heating) reagents_ok->check_decarboxylation purify_reagents Purify/Replace Reagents reagents_not_ok->purify_reagents re_run_2 Re-run Reaction purify_reagents->re_run_2 decarboxylation_ok Step Performed Correctly check_decarboxylation->decarboxylation_ok Yes decarboxylation_not_ok Step Incomplete/Incorrect check_decarboxylation->decarboxylation_not_ok No check_workup Review Workup & Purification (Extraction Efficiency, Losses) decarboxylation_ok->check_workup optimize_decarboxylation Optimize Acidification/Heating decarboxylation_not_ok->optimize_decarboxylation re_run_3 Re-run Reaction optimize_decarboxylation->re_run_3 workup_ok Workup Optimized check_workup->workup_ok Yes workup_not_ok Potential Losses check_workup->workup_not_ok No optimize_workup Optimize Extraction/Purification workup_not_ok->optimize_workup yield_improved Yield Improved optimize_workup->yield_improved

A troubleshooting workflow for low yield in the Robinson-Schöpf synthesis.

References

optimizing reaction conditions for N-alkylation of 8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the N-alkylation of 8-azabicyclo[3.2.1]octane, a key reaction in the synthesis of various biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of 8-azabicyclo[3.2.1]octane in N-alkylation reactions?

8-Azabicyclo[3.2.1]octane, also known as tropane, is a bicyclic secondary amine. Its nitrogen is relatively nucleophilic, but the rigid bicyclic structure can introduce steric hindrance that affects reactivity, especially with bulky alkylating agents. The choice of base and solvent is crucial for achieving high yields.

Q2: How do I choose the right base for my N-alkylation reaction?

The choice of base depends on the reactivity of your alkylating agent and the desired reaction conditions.

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective for reactive alkyl halides (e.g., benzyl bromide, methyl iodide). They are generally mild and cost-effective.

  • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, but they are often less effective than strong inorganic bases in driving the reaction to completion.

  • Stronger bases like sodium hydride (NaH) may be required for less reactive alkylating agents, but their use can lead to side reactions if not carefully controlled.

Q3: What solvent is most suitable for this reaction?

Polar aprotic solvents are generally the best choice as they can dissolve the amine and the inorganic base while also promoting the Sₙ2 reaction mechanism.

  • Acetonitrile (MeCN) is a very common and effective solvent for this reaction.

  • N,N-Dimethylformamide (DMF) is another excellent option, particularly for less reactive starting materials, as it can facilitate reactions at higher temperatures.

  • Acetone can also be used, often in conjunction with potassium carbonate.

Q4: My reaction is very slow. What can I do to increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Increase the temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly speed up the alkylation.

  • Use a more reactive alkylating agent: If possible, switching from an alkyl chloride to a bromide or, even better, an iodide will increase the rate. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can also help if you are using an alkyl chloride or bromide.

  • Choose a more effective solvent: Switching from a solvent like acetone to acetonitrile or DMF can enhance the reaction rate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough. 3. Low reaction temperature. 4. Inappropriate solvent. 1. Switch from alkyl chloride/bromide to alkyl iodide. Add catalytic NaI or KI. 2. Use a stronger base like K₂CO₃ or Cs₂CO₃ instead of organic bases.3. Increase the reaction temperature, for example, to 60 °C or reflux.4. Change the solvent to a polar aprotic solvent like acetonitrile or DMF.
Formation of Side Products 1. Over-alkylation (quaternary ammonium salt formation). 2. Elimination reaction of the alkyl halide. 3. Decomposition of starting materials or product at high temperatures. 1. Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent. Monitor the reaction closely by TLC or LC-MS.2. Use a milder, non-hindered base (e.g., K₂CO₃). Avoid overly high temperatures. 3. Run the reaction at the lowest effective temperature.
Difficult Product Purification 1. Product is a salt (e.g., hydrobromide). 2. Unreacted starting materials are present. 3. Product co-elutes with starting material on silica gel. 1. Perform an aqueous workup with a base (e.g., NaHCO₃ or NaOH solution) to neutralize the salt and extract the free amine product into an organic solvent.2. Ensure the reaction goes to completion. Use a slight excess of the limiting reagent if one is much more valuable than the other.3. If the product is basic, consider using an acidic modifier (e.g., a small percentage of triethylamine) in your chromatography eluent to improve separation. Alternatively, purification via an acidic extraction followed by basification and re-extraction can be effective.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the N-alkylation of 8-azabicyclo[3.2.1]octane with various alkylating agents.

Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
4-Fluorobenzyl chlorideK₂CO₃DMF601285
Benzyl bromideK₂CO₃AcetonitrileReflux395
Ethyl bromoacetateK₂CO₃AcetonitrileRT1292
Methyl IodideK₂CO₃AcetonitrileRT598

Key Experimental Protocols

General Procedure for N-Alkylation using Potassium Carbonate

This protocol is a representative example for the N-alkylation of 8-azabicyclo[3.2.1]octane.

Materials:

  • 8-azabicyclo[3.2.1]octane (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 8-azabicyclo[3.2.1]octane in the chosen solvent (acetonitrile or DMF), add potassium carbonate.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., room temperature, 60 °C, or reflux) and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or another suitable method (e.g., crystallization or distillation) to yield the pure N-alkylated product.

Visualizations

experimental_workflow start Start: Setup Reaction reagents Combine 8-azabicyclo[3.2.1]octane, Base (e.g., K2CO3), and Solvent (e.g., MeCN) start->reagents add_alkyl Add Alkylating Agent reagents->add_alkyl react Heat and Stir (e.g., RT to Reflux) add_alkyl->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor workup Aqueous Workup / Filtration monitor->workup Reaction Complete incomplete Incomplete Reaction monitor->incomplete Not Complete purify Purification (Column Chromatography) workup->purify product Characterize Pure Product purify->product end End product->end troubleshoot Troubleshoot: - Increase Temperature - Change Base/Solvent - Add Catalyst (e.g., NaI) incomplete->troubleshoot troubleshoot->react Re-run / Optimize

Caption: Workflow for the N-alkylation of 8-azabicyclo[3.2.1]octane.

Technical Support Center: Purification of Tropane Alkaloids by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of tropane alkaloids by column chromatography. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape and Tailing

Q1: Why are my tropane alkaloid peaks tailing on a C18 or silica gel column?

A1: Peak tailing is a common issue when purifying basic compounds like tropane alkaloids. The primary cause is the secondary interaction between the basic amine groups of the alkaloids and acidic silanol groups on the silica surface of the stationary phase.[1] These interactions lead to stronger retention of a portion of the analyte, resulting in a "tailing" peak.[1]

Q2: How can I improve the peak shape and reduce tailing for my tropane alkaloids?

A2: Several strategies can be employed to mitigate peak tailing:

  • Mobile Phase pH Adjustment: For reversed-phase chromatography, lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups, reducing their interaction with the protonated basic alkaloids.[1]

  • Use of Basic Modifiers: Incorporating a competing base, such as triethylamine (TEA) or ammonia, into the mobile phase can mask the active silanol sites on the silica gel, thereby improving peak symmetry.[1][2] However, be aware that this can sometimes shorten the column's lifetime.[1]

  • Employ a Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a highly deactivated or "base-deactivated" column can significantly improve the peak shape for basic compounds.[1]

  • Change the Stationary Phase: If tailing persists on silica gel, consider using a less acidic stationary phase like neutral or basic alumina.[2]

  • Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.[1]

Issue 2: Poor Separation and Resolution

Q3: I am struggling to separate atropine and scopolamine. What chromatographic conditions should I try?

A3: The separation of atropine and scopolamine can be challenging due to their structural similarity. Here are some approaches to improve resolution:

  • Column Choice: While a standard C18 column is often used, a pentafluorophenyl (PFP) column can offer different selectivity and may provide better resolution.[1]

  • Mobile Phase Optimization: For silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (like dichloromethane or chloroform), a polar solvent (like methanol), and a basic modifier (like aqueous ammonia).[2] Fine-tuning the ratios of these components is crucial. For reversed-phase, gradient elution can be employed to improve separation.[1]

  • Ion-Pairing Chromatography: Utilizing an ion-pairing reagent in the mobile phase can enhance the separation of these basic compounds.[1]

  • Counter-Current Chromatography: pH-zone-refining counter-current chromatography has been shown to be effective for the preparative separation of atropine and scopolamine.[2][3][4]

Issue 3: Low or No Recovery of Alkaloids

Q4: My tropane alkaloids seem to be irreversibly adsorbed on the silica gel column. What can I do?

A4: Irreversible adsorption is a significant challenge due to the strong interaction between the basic alkaloids and the acidic silica gel. To address this:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a base like aqueous ammonia or triethylamine to your mobile phase.[2] This neutralizes the acidic silanol groups, preventing strong adsorption and allowing the alkaloids to elute.[2]

  • Change the Stationary Phase: As mentioned earlier, switching to a less acidic stationary phase like neutral or basic alumina can prevent irreversible binding.[2]

  • Check for Degradation: Tropane alkaloids can be unstable under certain conditions. Ensure your extraction and purification conditions (pH, temperature) are not causing degradation of the target compounds.

Issue 4: Alkaloid Degradation

Q5: I suspect my tropane alkaloids are degrading during the purification process. How can I prevent this?

A5: Tropane alkaloid stability is a critical consideration, particularly concerning pH and temperature.

  • pH Control: Tropane alkaloids are susceptible to hydrolysis, especially under basic conditions (pH ≥ 9).[5] It is crucial to control the pH throughout the extraction and purification process. While a basic mobile phase is used to improve peak shape on silica, prolonged exposure to strong bases should be avoided.

  • Temperature: Some tropane alkaloids are thermally unstable.[6] Avoid high temperatures during solvent evaporation and chromatographic separation. If using gas chromatography, derivatization to form more stable compounds (e.g., trimethylsilyl derivatives) may be necessary to prevent on-column degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate tropane alkaloids on a silica gel column?

A1: A common and effective starting point is a mixture of Dichloromethane/Methanol (4:1 v/v) with the addition of 2% v/v aqueous ammonia solution (25%).[2] You can also use triethylamine (0.5-2%) as a modifier.[2] It is highly recommended to first optimize the solvent system using Thin-Layer Chromatography (TLC) to find a system that provides the best separation of your target alkaloids from impurities.[2]

Q2: What are the best methods for sample preparation before column chromatography?

A2: The choice of sample preparation technique depends on the complexity of the matrix. Common methods include:

  • Liquid-Liquid Extraction (LLE): A classic acid-base extraction is highly effective. The alkaloids are first extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove neutral and acidic impurities. The aqueous phase is then basified, and the alkaloids are extracted into an organic solvent.[1]

  • Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are particularly useful for cleaning up complex extracts. The basic tropane alkaloids are retained on the sorbent and can be selectively eluted.[1]

Q3: Can I use reversed-phase chromatography for tropane alkaloid purification?

A3: Yes, reversed-phase chromatography (e.g., with a C18 column) is commonly used for the analysis and purification of tropane alkaloids.[6] However, as discussed in the troubleshooting section, you will likely need to control the mobile phase pH and may need to use end-capped columns to achieve good peak shapes.

Q4: How can I achieve chiral separation of hyoscyamine enantiomers?

A4: The enantiomers of hyoscyamine require a chiral stationary phase (CSP) for separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are commonly used.[1] Alternatively, columns with α1-acid glycoprotein as the chiral selector have been used for the stereoselective separation of atropine.[7]

Data Presentation

Table 1: Recommended Stationary Phases for Tropane Alkaloid Purification

Stationary PhaseApplicationAdvantagesDisadvantages
Silica Gel General purpose, preparative scaleHigh loading capacity, low costStrong interaction with basic alkaloids leading to tailing and potential irreversible adsorption
Neutral/Basic Alumina Purification of basic alkaloidsReduced acidity compared to silica, better recovery for basic compoundsCan be less efficient than silica for some separations
Reversed-Phase (C18, C8) Analytical and preparative HPLCGood for separating compounds with varying polarityPeak tailing of basic compounds without mobile phase optimization
Pentafluorophenyl (PFP) HPLC separation of structurally similar alkaloidsOffers different selectivity compared to C18, can improve resolution of atropine and scopolamine[1]More expensive than traditional C18 columns
Chiral Stationary Phases Enantiomeric separation (e.g., hyoscyamine)Allows for the separation of stereoisomersHigh cost, specific for chiral separations

Table 2: Example Mobile Phase Compositions for Tropane Alkaloid Separation

AlkaloidsStationary PhaseMobile PhaseReference
Atropine & ScopolamineSilica GelDichloromethane:Methanol (4:1 v/v) + 2% aq. NH3 (25%)[2]
Atropine & ScopolamineCounter-Current ChromatographyEthyl acetate:n-butanol:water (4:1:5 v/v) with 0.50% TEA in organic phase and 0.15% HCl in aqueous phase[2][3][4]
AtropineReversed-Phase C18Acetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5 (50:50 v/v)[8]

Table 3: Reported Recovery Data for Tropane Alkaloid Extraction

Extraction MethodMatrixAnalytesRecovery (%)Reference
Liquid-Liquid ExtractionPlant MaterialAtropine45-67[9]
Liquid-Liquid ExtractionPlant MaterialScopolamine52-73[9]
Solid-Liquid ExtractionBuckwheat CerealsAtropine, Scopolamine66-79[10]
Paper-Immobilized Liquid-Phase MicroextractionSLE ExtractAtropine, Scopolamine34-60[11]
Elution from PI-LPMEPaperAtropine, Scopolamine83-93[10]

Experimental Protocols

Protocol 1: General Column Chromatography on Silica Gel for Tropane Alkaloid Fractionation

This protocol is a general guideline and should be optimized based on TLC analysis of the specific plant extract.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1-2 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column.

    • Carefully apply the sample solution to the top of the column using a pipette.

  • Elution:

    • Begin elution with the least polar solvent system determined from TLC analysis.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., methanol) to elute more strongly retained compounds.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure desired alkaloid.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified tropane alkaloid.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is suitable for cleaning up complex plant extracts prior to column chromatography.

  • Cartridge Conditioning:

    • Use a cation-exchange SPE cartridge (e.g., Oasis MCX).

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of 0.1 M HCl.[1]

  • Sample Loading:

    • Load the acidic plant extract onto the conditioned cartridge at a slow flow rate.[1]

  • Washing:

    • Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic interferences.[1]

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.[1]

  • Elution:

    • Elute the tropane alkaloids with 5 mL of 5% ammonium hydroxide in methanol.[1]

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for further purification by column chromatography.[1]

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor Separation of Tropane Alkaloids check_tailing Are peaks tailing? start->check_tailing solution_tailing Address Peak Tailing: - Add basic modifier (TEA/NH3) - Lower mobile phase pH (RP) - Use end-capped column - Change to alumina check_tailing->solution_tailing Yes check_resolution Poor resolution between atropine and scopolamine? check_tailing->check_resolution No solution_tailing->check_resolution solution_resolution Improve Resolution: - Optimize mobile phase polarity - Try PFP column (HPLC) - Use ion-pairing reagent - Consider counter-current chromatography check_resolution->solution_resolution Yes check_recovery Low or no recovery? check_resolution->check_recovery No solution_resolution->check_recovery solution_recovery Improve Recovery: - Add basic modifier to mobile phase - Switch to alumina stationary phase - Check for alkaloid degradation check_recovery->solution_recovery Yes check_degradation Suspect alkaloid degradation? check_recovery->check_degradation No solution_recovery->check_degradation solution_degradation Prevent Degradation: - Control pH (avoid strong bases) - Avoid high temperatures - Consider derivatization for GC check_degradation->solution_degradation Yes end Successful Purification check_degradation->end No solution_degradation->end

Caption: Troubleshooting workflow for tropane alkaloid purification.

AcidBaseExtraction start Plant Material (Tropane Alkaloids + Impurities) extraction Extract with Acidic Water (e.g., 0.1M HCl) start->extraction phase_separation1 Liquid-Liquid Extraction (Aqueous Phase vs. Organic Solvent) extraction->phase_separation1 aqueous_phase1 Aqueous Phase: Protonated Tropane Alkaloids (R3NH+) phase_separation1->aqueous_phase1 Retain organic_phase1 Organic Phase: Neutral & Acidic Impurities (Discard) phase_separation1->organic_phase1 Discard basification Basify Aqueous Phase (e.g., with NH4OH to pH > 10) aqueous_phase1->basification phase_separation2 Liquid-Liquid Extraction (Aqueous Phase vs. Organic Solvent) basification->phase_separation2 organic_phase2 Organic Phase: Free Base Tropane Alkaloids (R3N) phase_separation2->organic_phase2 Collect aqueous_phase2 Aqueous Phase: Salts & Polar Impurities (Discard) phase_separation2->aqueous_phase2 Discard end Purified Tropane Alkaloid Extract (Ready for Chromatography) organic_phase2->end

References

identification and minimization of byproducts in 8-azabicyclo[3.2.1]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the 8-azabicyclo[3.2.1]octane core, a key structural motif in many pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the 8-azabicyclo[3.2.1]octane core, and what are their primary challenges?

A1: The most prevalent methods include the Robinson-Schöpf reaction for tropinone synthesis, intramolecular Dieckmann condensation, and reductive amination strategies. Key challenges include controlling stereochemistry, minimizing byproduct formation such as polymers and over-alkylated products, and achieving high yields. The Robinson-Schöpf reaction, for instance, is highly pH-sensitive and can lead to significant polymerization if not properly controlled.[1][2][3]

Q2: What are the typical byproducts encountered in the synthesis of 8-azabicyclo[3.2.1]octane derivatives?

A2: Common byproducts vary depending on the synthetic route. In the Robinson-Schöpf synthesis of tropinone, a key intermediate, the formation of polymeric materials from the self-condensation of succinaldehyde is a major issue.[1] In N-alkylation steps to introduce substituents on the nitrogen, over-alkylation leading to quaternary ammonium salts or di-alkylated products is a frequent problem.[4][5] The Dieckmann condensation can result in dimeric and polymeric materials, especially when attempting to form larger rings.

Q3: How can I identify and quantify these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts. Derivatization may be necessary for polar compounds like tropane alkaloids to improve their volatility and thermal stability.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of byproducts, including isomers and non-volatile compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of byproducts. Both 1H and 13C NMR are powerful tools for characterizing the main product and any impurities.[9]

Q4: What general strategies can be employed to minimize byproduct formation?

A4: Key strategies include:

  • Reaction Condition Optimization: Careful control of parameters like pH, temperature, and reaction time is crucial. For example, maintaining a pH of around 7 is optimal for the Robinson-Schöpf reaction to maximize tropinone yield.[1][3]

  • Stoichiometry Control: Using a specific excess of one reactant can favor the desired reaction pathway and suppress side reactions like over-alkylation.[4][5]

  • High-Dilution Conditions: Particularly relevant for intramolecular reactions like the Dieckmann condensation, high dilution favors the formation of the desired cyclic product over intermolecular polymerization.

  • Slow Addition of Reagents: Adding a reactive intermediate slowly can maintain its low concentration in the reaction mixture, thereby minimizing side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Robinson-Schöpf Tropinone Synthesis

Symptom: The yield of tropinone is significantly lower than expected, and a large amount of a viscous, polymeric substance is observed in the reaction vessel.

Possible Cause Troubleshooting Steps
Incorrect pH The reaction is highly pH-dependent. Optimal yields (70-85%) are typically achieved around pH 7.[1][3] Verify the pH of your reaction mixture and adjust using a suitable buffer if necessary.
Intermolecular Condensation The succinaldehyde intermediate can self-condense or react with methylamine to form polymers.[1] Employ high-dilution conditions and add the succinaldehyde slowly to the reaction mixture to favor the intramolecular Mannich reaction.
Low Reactivity of Acetone Derivative Using acetone directly results in low yields due to its low acidity.[1] It is highly recommended to use acetonedicarboxylic acid or its esters as they possess "activating groups" that facilitate the ring-forming reactions.[10]
Issue 2: Over-alkylation during N-Alkylation of the Bicyclic Core

Symptom: GC-MS or LC-MS analysis of the product mixture shows significant amounts of di-alkylated or quaternary ammonium salt byproducts.

Possible Cause Troubleshooting Steps
High Reactivity of Mono-alkylated Product The mono-alkylated 8-azabicyclo[3.2.1]octane is often more nucleophilic than the starting secondary amine, leading to a second alkylation.
Incorrect Stoichiometry An excess of the alkylating agent will drive the reaction towards over-alkylation. Use a large excess of the secondary amine relative to the alkylating agent.[4]
Inefficient Base The choice of base can influence the selectivity. Consider using a bulky, non-nucleophilic base to minimize side reactions.
Reaction Conditions High temperatures and long reaction times can promote over-alkylation. Monitor the reaction progress closely and stop it once the desired mono-alkylated product is maximized.

Data Presentation

Table 1: Illustrative Effect of pH on Tropinone Yield in the Robinson-Schöpf Reaction

pHTropinone Yield (%)Observation of Polymeric Byproduct
3~35Significant amount of viscous polymer
5~65Moderate amount of polymer
7~80Minimal polymer formation
9~60Moderate amount of polymer and other byproducts

Note: This data is illustrative and based on general trends reported in the literature.[1][3] Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of Tropinone Synthesis Byproducts

Objective: To identify and quantify tropinone and potential polymeric byproducts in a crude reaction mixture from a Robinson-Schöpf synthesis.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: 5% phenyl polymethylsiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[11]

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • For quantitative analysis, add an internal standard (e.g., a known concentration of a stable, non-reactive compound with a different retention time).

    • Derivatization (optional but recommended for better peak shape and thermal stability): Treat an aliquot of the sample solution with a silylating agent (e.g., BSTFA) according to standard procedures.[6]

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify tropinone and byproducts by comparing their mass spectra with library data and known standards.

    • Quantify the components by integrating the peak areas relative to the internal standard.

Protocol 2: Purification of Tropinone via Recrystallization

Objective: To purify crude tropinone from polymeric byproducts and other impurities.

Materials:

  • Crude tropinone

  • Suitable recrystallization solvent (e.g., a mixture of petroleum ether and diethyl ether, or acetone)[12]

  • Erlenmeyer flask, heating mantle, filtration apparatus

Procedure:

  • Solvent Selection: Determine the best solvent or solvent pair for recrystallization through small-scale solubility tests. The ideal solvent should dissolve the crude product at elevated temperatures but have low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude tropinone in a minimal amount of the chosen boiling solvent. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities (like the polymer) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Byproduct_Minimization_Workflow cluster_synthesis 8-Azabicyclo[3.2.1]octane Synthesis cluster_troubleshooting Troubleshooting cluster_minimization Minimization Strategy start Start Synthesis reaction Perform Reaction (e.g., Robinson-Schöpf) start->reaction workup Reaction Workup reaction->workup analysis Analyze Crude Product (GC-MS, HPLC, NMR) workup->analysis check_yield Low Yield or High Impurity? analysis->check_yield identify_byproduct Identify Major Byproduct check_yield->identify_byproduct Yes end_node Pure Product check_yield->end_node No polymer Polymeric Byproduct identify_byproduct->polymer over_alkylation Over-alkylation identify_byproduct->over_alkylation dimer Dimerization identify_byproduct->dimer other Other Byproducts identify_byproduct->other adjust_ph Adjust pH (e.g., to ~7) polymer->adjust_ph high_dilution Use High Dilution & Slow Addition polymer->high_dilution excess_amine Use Excess Amine over_alkylation->excess_amine optimize_temp Optimize Temperature & Reaction Time over_alkylation->optimize_temp dimer->high_dilution adjust_ph->reaction high_dilution->reaction excess_amine->reaction optimize_temp->reaction

Caption: Troubleshooting workflow for byproduct minimization.

Robinson_Schopf_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproducts Byproducts succinaldehyde Succinaldehyde pyrrolinium N-methyl-Δ¹-pyrrolinium cation succinaldehyde->pyrrolinium polymer Polymeric Byproducts succinaldehyde->polymer methylamine Methylamine methylamine->pyrrolinium methylamine->polymer acetonedicarboxylic_acid Acetonedicarboxylic Acid tropinone_dicarboxylic Tropinone-dicarboxylic acid acetonedicarboxylic_acid->tropinone_dicarboxylic pyrrolinium->tropinone_dicarboxylic h2o H₂O pyrrolinium->h2o tropinone Tropinone tropinone_dicarboxylic->tropinone co2 CO₂ tropinone_dicarboxylic->co2

Caption: Robinson-Schöpf reaction pathway and byproducts.

References

Technical Support Center: Diastereoselective Synthesis of Substituted 8-Azabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 8-azabicyclo[3.2.1]octanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to achieving high diastereoselectivity in their synthetic routes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of substituted 8-azabicyclo[3.2.1]octanes, with a focus on improving diastereoselectivity.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?

Answer: Low diastereoselectivity is a common challenge and can often be attributed to several key factors in your reaction setup. Systematically investigating the following can help you pinpoint the issue:

  • Reaction Temperature: The energy difference between the transition states leading to the different diastereomers may be small. Lowering the reaction temperature often enhances selectivity by favoring the lower energy transition state. Conversely, in some cases, higher temperatures might be necessary to overcome kinetic barriers, although this is less common for improving selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state assembly. It is advisable to screen a range of solvents with varying polarities (e.g., from non-polar solvents like toluene to polar aprotic solvents like THF or acetonitrile, and polar protic solvents if applicable to your reaction).

  • Choice of Catalyst/Reagent: The steric and electronic properties of your catalyst or reagents are paramount. For metal-catalyzed reactions, the choice of ligand can create a chiral environment that directs the stereochemical outcome. For reactions involving chiral auxiliaries, the nature of the auxiliary itself is the primary driver of selectivity.

  • Steric Hindrance: The steric bulk of the substituents on your starting materials can play a crucial role. In some cases, increasing the steric bulk of a directing group can effectively shield one face of the molecule, leading to higher diastereoselectivity.

  • Reaction Time and Concentration: While less common, reaction time can be a factor if there is a risk of epimerization of the desired product over time. Running the reaction at a higher concentration might also influence aggregation states of reagents, which can affect selectivity.

Question 2: I am using a [3+2] cycloaddition to form the 8-azabicyclo[3.2.1]octane core, but the diastereoselectivity is poor. What specific strategies can I employ to improve it?

Answer: For [3+2] cycloadditions involving azomethine ylides, several strategies can be employed to enhance diastereoselectivity:

  • Catalyst System: The choice of catalyst is critical. Dual catalytic systems, such as a combination of a rhodium(II) complex and a chiral Lewis acid, have been shown to afford high diastereo- and enantioselectivities.[1] The chiral Lewis acid coordinates to the dipolarophile, creating an asymmetric environment that dictates the facial selectivity of the cycloaddition.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile is a classic and effective strategy. Auxiliaries like Evans' oxazolidinones or others can effectively block one face of the alkene, leading to a highly diastereoselective cycloaddition. The auxiliary can then be cleaved post-reaction.

  • Substrate Control: The inherent stereocenters in your reactants can influence the stereochemical outcome of the cycloaddition. Modifying the substituents on the azomethine ylide or the dipolarophile can alter the preferred transition state geometry due to steric or electronic effects, thereby improving the diastereomeric ratio.

  • Solvent and Temperature Optimization: As with any diastereoselective reaction, systematically screening solvents and adjusting the temperature are crucial steps. The polarity of the solvent can influence the stability of the transition states, and lower temperatures generally favor higher selectivity.

Question 3: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

Answer: Accurate determination of the d.r. is essential for optimizing your reaction. The following techniques are commonly used:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying diastereomers. Even if the diastereomers themselves are not enantiomers, a chiral stationary phase can often resolve them. Method development will involve screening different chiral columns and mobile phase compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most direct methods. Protons in different diastereomers are in chemically non-equivalent environments and will often exhibit distinct signals with different chemical shifts. By integrating the signals corresponding to each diastereomer, you can determine their ratio. If signals overlap, using a higher field NMR spectrometer or a lanthanide shift reagent can improve resolution.

  • Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase can be an excellent method for separating and quantifying diastereomers.

Question4: My attempts to separate the diastereomers by column chromatography are failing. What can I do?

Answer: Separating diastereomers can be challenging as they often have very similar polarities. If standard silica gel chromatography is not effective, consider the following:

  • Chromatography System Optimization: Experiment with different solvent systems (eluents) and consider using a less polar or more polar stationary phase (e.g., alumina, Florisil, or reversed-phase silica). Sometimes, a very slow and careful gradient elution can achieve separation where an isocratic elution fails.

  • Derivative Formation: You can convert the mixture of diastereomers into derivatives that may be more easily separable. For example, if your molecule contains a hydroxyl or amine group, you can form esters or amides with a chiral carboxylic acid. The resulting diastereomeric derivatives may have significantly different chromatographic properties. After separation, the original functionality can be restored by hydrolysis.

  • Recrystallization: If your product is a solid, fractional crystallization can be a highly effective purification technique. This method relies on slight differences in the solubility of the diastereomers in a particular solvent system.

Factors Influencing Diastereoselectivity

The diagram below illustrates the key experimental variables that can be adjusted to influence the diastereomeric outcome of the synthesis of substituted 8-azabicyclo[3.2.1]octanes.

G cluster_0 Experimental Conditions cluster_1 Reagents & Substrates Temperature Temperature Outcome Diastereomeric Ratio Temperature->Outcome Solvent Solvent Solvent->Outcome Concentration Concentration Concentration->Outcome ReactionTime Reaction Time ReactionTime->Outcome Catalyst Catalyst/Ligand Catalyst->Outcome ChiralAux Chiral Auxiliary ChiralAux->Outcome Substrate Substrate Substituents Substrate->Outcome

Caption: Key factors influencing the diastereomeric ratio.

Quantitative Data on Diastereoselectivity

The following table summarizes results from various synthetic strategies, highlighting how changes in reaction components affect the diastereomeric ratio (d.r.).

EntryReaction TypeKey VariableDiastereomeric Ratio (d.r.)Yield (%)Reference
1Pd-catalyzed Asymmetric Allylic AlkylationLigand L* on Pd5:1 - 33:125 - 73[2]
2Intramolecular [5+2] Cycloadditionα-chiral center on alkene tether>19:1Good to Excellent[3]
3Base-promoted Decarboxylative-Mannich CouplingN-tert-butanesulfinyl keto aldimines>95:5-[4]
4Asymmetric [3+2] CycloadditionRh(II)/Chiral Lewis Acid dual catalysisup to >99:1High[1]

Experimental Protocol: Asymmetric [3+2] Cycloaddition Using a Dual Catalytic System

This protocol is a representative example for achieving high diastereoselectivity in the synthesis of 8-azabicyclo[3.2.1]octanes, adapted from methodologies known to provide excellent stereocontrol.[1]

Materials:

  • Diazo imine substrate

  • Acryloylpyrazolidinone (or other suitable dipolarophile)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Chiral Lewis Acid (e.g., a chiral BOX-ligand complexed with a metal triflate)

  • Anhydrous, degassed solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand and the metal triflate in anhydrous DCM. Stir at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: To a separate, flame-dried Schlenk flask, add the rhodium(II) catalyst and the chiral Lewis acid catalyst solution prepared in step 1.

  • Substrate Addition: Add the dipolarophile (e.g., acryloylpyrazolidinone) to the catalyst mixture.

  • Initiation of Reaction: Begin the slow addition of a solution of the diazo imine substrate in anhydrous DCM to the reaction flask via a syringe pump over a period of 4-6 hours. Maintaining a low concentration of the diazo compound is crucial to suppress side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Analysis: Determine the diastereomeric ratio of the purified product using chiral HPLC or ¹H NMR spectroscopy.

General Experimental Workflow

The following diagram outlines a typical workflow from the initial reaction to the final analysis and purification of diastereomers.

G start Reaction Setup (Substrates, Catalyst, Solvent) reaction Run Reaction (Control Temperature & Time) start->reaction workup Aqueous Workup & Extraction reaction->workup purify_crude Crude Purification (e.g., Column Chromatography) workup->purify_crude analyze_dr Analyze Diastereomeric Ratio (NMR, HPLC, GC) purify_crude->analyze_dr check_dr d.r. Acceptable? analyze_dr->check_dr optimize Optimize Reaction Conditions (See Factors Diagram) check_dr->optimize No separate Separate Diastereomers (HPLC, Recrystallization) check_dr->separate Yes optimize->start end Pure Diastereomer separate->end

Caption: General workflow for synthesis and diastereomer separation.

References

Technical Support Center: Improving the Solubility of 8-Azabicyclo[3.2.1]octane Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 8-azabicyclo[3.2.1]octane derivatives for biological assays. Poor aqueous solubility is a common hurdle that can impede accurate assessment of biological activity. This guide offers practical strategies and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: My 8-azabicyclo[3.2.1]octane derivative won't dissolve in my aqueous assay buffer. What should I do first?

A1: The first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations (typically <0.5% v/v). If DMSO is not suitable for your specific assay, other organic solvents like ethanol or methanol can be considered.

Q2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into the aqueous buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:

  • Lower the final concentration: Your compound may be exceeding its aqueous solubility limit. Try testing a lower final concentration in your assay.

  • Modify the dilution method: Instead of a single large dilution, perform serial dilutions. Adding the stock solution to the buffer in a stepwise manner while vortexing can also help.

  • Use a co-solvent system: In some cases, a small percentage of an organic co-solvent in the final assay medium can maintain solubility. However, it is crucial to include a vehicle control to account for any effects of the co-solvent on the assay.

  • Adjust the pH: Since 8-azabicyclo[3.2.1]octane derivatives are typically basic, adjusting the pH of the buffer to be more acidic can significantly increase their solubility.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated DMSO concentration is cell-line dependent. It is recommended to keep the final DMSO concentration at or below 0.5% (v/v). However, it is essential to run a vehicle control (media with the same DMSO concentration as your test samples) to determine the solvent tolerance of your specific cell line.

Q4: Can I use sonication or heating to dissolve my compound?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of your compound in the organic stock solvent. However, prolonged heating or excessive sonication should be avoided as it can lead to compound degradation. Always ensure the compound is stable under these conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound is insoluble in 100% DMSO. The compound may be highly crystalline or have very low intrinsic solubility.Try gentle warming (37°C) or brief sonication. If still insoluble, consider alternative organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but be aware of their potential for higher cellular toxicity.
Precipitation observed in the stock solution upon storage. The compound may not be stable in the solvent over time, or the storage temperature may be too low.Store stock solutions at the recommended temperature, protected from light and moisture. If precipitation persists, prepare fresh stock solutions before each experiment.
Inconsistent results between experiments. This could be due to incomplete dissolution or precipitation of the compound in the assay medium.Visually inspect your assay plates for any signs of precipitation. Perform a kinetic solubility assay to determine the solubility of your compound under the exact assay conditions.
High background signal or assay interference. The compound itself or the solubilizing agents may be interfering with the assay readout.Run appropriate controls, including a vehicle control and the compound in the absence of the biological target, to identify any potential assay interference.

Quantitative Solubility Data

The solubility of 8-azabicyclo[3.2.1]octane derivatives can vary significantly based on their specific substitutions. Below is a summary of available quantitative and qualitative solubility data for representative compounds.

CompoundSolvent/BufferTemperature (°C)Solubility
ARN16186 PBS (pH 7.4)Not Specified< 1 µM
ARN19689 PBS (pH 7.4)Not Specified> 250 µM
Cocaine Water251.8 mg/mL
Ethanol256.5 mg/mL
ChloroformNot SpecifiedVery Soluble
EtherNot SpecifiedSlightly Soluble
Cocaine HCl Water252.5 g/mL
Ethanol253.2 mg/mL
ChloroformNot SpecifiedVery Soluble
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane ChloroformNot SpecifiedSoluble
MethanolNot SpecifiedSoluble
WaterNot SpecifiedLess Soluble

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of an 8-azabicyclo[3.2.1]octane derivative in an organic solvent.

Materials:

  • 8-azabicyclo[3.2.1]octane derivative (solid)

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Warming plate or water bath (optional)

  • Calibrated analytical balance

  • Appropriate vials

Procedure:

  • Accurately weigh the desired amount of the 8-azabicyclo[3.2.1]octane derivative.

  • Transfer the compound to a suitable vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly for several minutes.

  • If the compound is not fully dissolved, use brief sonication (1-5 minutes) or gentle warming (up to 37°C) with intermittent vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed vial, protected from light.

Protocol 2: pH-Dependent Solubility Enhancement

Objective: To increase the aqueous solubility of a basic 8-azabicyclo[3.2.1]octane derivative by adjusting the pH of the buffer.

Background: The 8-azabicyclo[3.2.1]octane core imparts a basic character to these derivatives. By lowering the pH of the aqueous buffer to be at least 1-2 pH units below the compound's pKa, the molecule will be protonated, leading to a significant increase in its aqueous solubility. The pKa of cocaine, a related tropane alkaloid, is approximately 8.6. Many synthetic derivatives will have pKa values in a similar range.

Materials:

  • Concentrated stock solution of the 8-azabicyclo[3.2.1]octane derivative in an organic solvent (e.g., DMSO).

  • Aqueous buffer at a neutral pH (e.g., PBS, pH 7.4).

  • Acidic buffer at a lower pH (e.g., citrate buffer, pH 5.0 or acetate buffer, pH 4.5).

  • pH meter.

  • Sterile-filtered 0.1 M HCl for pH adjustment.

Procedure:

  • Prepare your desired aqueous assay buffer.

  • Measure the initial pH of the buffer.

  • Slowly add small aliquots of 0.1 M HCl to the buffer while stirring and monitoring the pH until the desired acidic pH is reached.

  • Filter the pH-adjusted buffer through a 0.22 µm filter to ensure sterility.

  • Dilute your concentrated stock solution of the 8-azabicyclo[3.2.1]octane derivative into the pH-adjusted buffer to the desired final concentration.

  • Include a vehicle control with the same final concentration of the organic solvent in the pH-adjusted buffer.

  • Crucially, ensure that the final pH of your assay medium is compatible with the biological system you are studying (e.g., cell viability, enzyme activity).

Visualizations

experimental_workflow cluster_start Initial Solubility Assessment cluster_dilution Dilution into Aqueous Buffer cluster_troubleshooting Troubleshooting Strategies cluster_assay Biological Assay start Start with solid 8-azabicyclo[3.2.1]octane derivative stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous assay buffer stock_prep->dilution precipitation_check Observe for precipitation dilution->precipitation_check ph_adjust pH Adjustment (Lower buffer pH) precipitation_check->ph_adjust Yes cosolvent Use Co-solvents (e.g., with Pluronic F-127) precipitation_check->cosolvent Yes cyclodextrin Cyclodextrin Complexation precipitation_check->cyclodextrin Yes soluble Soluble precipitation_check->soluble No ph_adjust->dilution Retry Dilution cosolvent->dilution Retry Dilution cyclodextrin->dilution Retry Dilution assay Proceed with Biological Assay soluble->assay

Caption: A workflow for addressing solubility issues of 8-azabicyclo[3.2.1]octane derivatives.

logical_relationship cluster_compound Compound Properties cluster_solution Solution Environment cluster_solubility Solubility Outcome cluster_protonation Mechanism compound 8-Azabicyclo[3.2.1]octane Derivative (Basic core) solubility Aqueous Solubility compound->solubility influences ph pH of Aqueous Buffer ph->solubility influences protonation Protonation State ph->protonation determines protonation->solubility directly impacts

Caption: The relationship between compound properties, solution pH, and aqueous solubility.

strategies to prevent degradation of 8-azabicyclo[3.2.1]octane compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies to prevent the degradation of 8-azabicyclo[3.2.1]octane compounds during storage.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My 8-azabicyclo[3.2.1]octane compound shows signs of degradation upon receipt. What are the likely causes?

A1: Degradation upon receipt is uncommon but can be attributed to several factors during transit, such as exposure to extreme temperatures, humidity, or light. Amines, in general, can be sensitive to atmospheric carbon dioxide.[1] For ester derivatives, hydrolysis due to moisture is a primary concern.[2] We recommend immediate quality control analysis upon receipt.

Q2: What are the primary degradation pathways for 8-azabicyclo[3.2.1]octane derivatives?

A2: The two most common degradation pathways for this class of compounds are:

  • Hydrolysis: Particularly for derivatives containing ester functional groups, which can hydrolyze to the corresponding carboxylic acid and alcohol. This process is often catalyzed by acidic or basic conditions and the presence of moisture.[2][3]

  • Oxidation: The tertiary amine in the bicyclic core is susceptible to oxidation, which can lead to the formation of N-oxides.[4] This is accelerated by the presence of oxygen, light, and certain metal ions.

Q3: I am observing peak tailing during HPLC analysis of my compound. Is this related to degradation?

A3: While peak tailing can indicate the presence of degradation products, for basic compounds like 8-azabicyclo[3.2.1]octane derivatives, it is often due to secondary interactions between the amine groups and acidic silanol groups on the silica-based stationary phase of the HPLC column. This can be mitigated by using a lower pH mobile phase, adding a competing base like triethylamine (TEA), or using a highly deactivated "base-deactivated" column.

Q4: Can I store my 8-azabicyclo[3.2.1]octane compound in a standard laboratory freezer?

A4: While low temperatures are generally recommended, repeated freeze-thaw cycles can be detrimental, especially for solutions, as they can lead to the precipitation of the active ingredient. For solid compounds, storage in a freezer is acceptable, provided the container is well-sealed to prevent moisture ingress upon removal and equilibration to room temperature.

Q5: Are there any specific packaging materials I should use or avoid?

A5: Yes, material compatibility is crucial.

  • Recommended: High-density polyethylene (HDPE), polypropylene, and glass containers are generally compatible and recommended for storing amines.[5] For light-sensitive compounds, amber glass or opaque HDPE should be used.

  • To Avoid: Avoid storing these compounds in polystyrene containers, as basic drugs can adsorb to the surface, leading to a loss of the compound.[6] Polyvinyl chloride (PVC) should also be used with caution, as leaching of plasticizers can occur.

Troubleshooting Common Storage Issues

Problem: Appearance of a new, more polar peak in the HPLC chromatogram of an ester-containing 8-azabicyclo[3.2.1]octane derivative over time.

  • Possible Cause: Hydrolysis of the ester functionality.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Use LC-MS to identify the new peak. The mass should correspond to the hydrolyzed product (carboxylic acid).

    • Check for Moisture: Ensure the compound is stored in a tightly sealed container with a desiccant. Amines are often hygroscopic and can absorb moisture from the air.[5]

    • Evaluate pH: If the compound is in solution, ensure the pH is neutral, as acidic or basic conditions can accelerate hydrolysis.[3]

    • Storage Conditions: Store the compound at a reduced temperature (2-8°C) to slow down the hydrolysis rate.

Problem: The solid compound has changed color (e.g., yellowing or browning) during storage.

  • Possible Cause: Oxidation of the amine.

  • Troubleshooting Steps:

    • Limit Oxygen Exposure: Store the compound under an inert atmosphere, such as nitrogen or argon. This is particularly important for long-term storage.

    • Protect from Light: Store the container in the dark, as light can catalyze oxidative processes.[3]

    • Check for Contaminants: Ensure that the storage container and any handling equipment are free from metal contaminants that can catalyze oxidation.

    • Purity Check: Analyze the compound by HPLC or LC-MS to identify and quantify any degradation products.

Data Presentation: Illustrative Degradation Data

The following tables provide illustrative quantitative data on the stability of a hypothetical ester-containing 8-azabicyclo[3.2.1]octane compound under various stress conditions. These values are intended as a general guide and will vary depending on the specific substituents of the molecule.

Table 1: Effect of Temperature on the Stability of Compound X (Solid State) over 6 Months

Storage Temperature% Degradation (Oxidation)Appearance
25°C / 60% RH1.5%No change
40°C / 75% RH5.2%Slight yellowing
60°C15.8%Noticeable browning

Table 2: Effect of pH on the Stability of Compound X (Aqueous Solution) at 25°C over 30 Days

pH% Degradation (Hydrolysis)Half-life (t½)
3.025.4%~85 days
5.08.5%~250 days
7.02.1%> 1 year
9.030.1%~70 days

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4][7] The following is a general protocol based on ICH guidelines that can be adapted for 8-azabicyclo[3.2.1]octane compounds.[8]

Objective

To identify the degradation pathways and products of an 8-azabicyclo[3.2.1]octane compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials
  • 8-azabicyclo[3.2.1]octane test compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffers (e.g., phosphate, acetate)

  • Calibrated photostability chamber

  • HPLC-UV/DAD and LC-MS system

Methodology
  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw samples, neutralize them (if necessary), and dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place a sample of the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 7 days).

    • At the end of the study, dissolve the sample in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[7]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Use LC-MS to identify the mass of the degradation products and propose their structures.

    • Quantify the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control.

Visualizations

The following diagrams illustrate the key degradation pathways and a general workflow for ensuring the stability of 8-azabicyclo[3.2.1]octane compounds.

Hydrolysis_Pathway parent 8-Azabicyclo[3.2.1]octane Ester Derivative hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis acid Carboxylic Acid hydrolysis->acid Cleavage of ester bond alcohol Tropine Alcohol hydrolysis->alcohol Formation of -OH group

Caption: General hydrolysis pathway for ester-containing compounds.

Oxidation_Pathway parent 8-Azabicyclo[3.2.1]octane Derivative oxidation Oxidation (O₂, light, metal ions) parent->oxidation Oxidation of tertiary amine n_oxide N-Oxide Derivative oxidation->n_oxide

Caption: Oxidation of the tertiary amine to an N-oxide.

Storage_Workflow start Receive Compound qc_check Initial QC Check (HPLC, LC-MS) start->qc_check storage_decision Select Appropriate Storage Conditions qc_check->storage_decision solid_storage Solid Storage: - Tightly sealed container - Cool (2-8°C), dry, dark - Inert atmosphere (long-term) - Add desiccant storage_decision->solid_storage Solid solution_storage Solution Storage: - Neutral pH buffer - Protect from light - Store at 2-8°C storage_decision->solution_storage Solution periodic_check Periodic Stability Check solid_storage->periodic_check solution_storage->periodic_check use Use in Experiment periodic_check->use troubleshoot Degradation Observed? Troubleshoot periodic_check->troubleshoot Yes use->periodic_check troubleshoot->storage_decision Adjust Conditions troubleshoot->use No (within spec)

Caption: Recommended workflow for stable storage and handling.

References

Technical Support Center: Method Development for Chiral Separation of 8-Azabicyclo[3.2.1]octane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 8-azabicyclo[3.2.1]octane enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist in your method development endeavors.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best suited for the chiral separation of 8-azabicyclo[3.2.1]octane enantiomers?

A1: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are all viable techniques for the chiral separation of 8-azabicyclo[3.2.1]octane enantiomers and its derivatives.

  • HPLC is a widely used and robust technique with a broad range of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs are particularly effective for this class of compounds.

  • SFC is often considered a "greener" alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase component. It can offer faster separations and reduced solvent consumption, which is advantageous for both analytical and preparative scale work.

  • CE is a high-efficiency separation technique that requires minimal sample and solvent. It is particularly well-suited for charged analytes, and the 8-azabicyclo[3.2.1]octane core, being basic, is readily analyzed in acidic buffers.

The choice of technique will depend on available instrumentation, desired scale (analytical vs. preparative), and specific analytical challenges.

Q2: What are the most common chiral stationary phases (CSPs) for separating 8-azabicyclo[3.2.1]octane and related tropane alkaloids?

A2: Polysaccharide-based CSPs are the most frequently successful for the chiral resolution of tropane alkaloids and similar structures. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. Examples include:

  • Cellulose-based: Chiralcel® OD, Chiralcel® OJ

  • Amylose-based: Chiralpak® AD, Chiralpak® AS

Additionally, macrocyclic glycopeptide phases (e.g., Chirobiotic™ V) have also shown success in separating tropane alkaloids.[1] The selection of the CSP is the most critical factor in achieving enantioselectivity.

Q3: Why is a basic additive, such as diethylamine (DEA), often required in the mobile phase for HPLC and SFC separations of these compounds?

A3: 8-Azabicyclo[3.2.1]octane is a basic amine. When using silica-based CSPs, interactions can occur between the basic analyte and acidic residual silanol groups on the silica surface. These secondary interactions can lead to poor peak shape (tailing) and reduced resolution. A small amount of a basic additive like DEA (typically 0.1%) is added to the mobile phase to compete with the analyte for these active sites, thereby improving peak symmetry and overall chromatographic performance.

Q4: How does temperature affect chiral separations?

A4: Temperature can have a significant impact on chiral separations. Generally, lower temperatures tend to increase enantioselectivity, leading to better resolution. However, this often comes at the cost of longer retention times and higher backpressure. Conversely, higher temperatures can improve efficiency and reduce analysis time, but may decrease resolution. The optimal temperature should be determined empirically for each specific method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of 8-azabicyclo[3.2.1]octane enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, unresolved peak.

  • Two partially overlapping peaks with a resolution value (Rs) < 1.5.

Troubleshooting Workflow:

G start Poor or No Resolution csp Is the CSP appropriate? (Polysaccharide-based?) start->csp screen_csp Screen alternative CSPs (e.g., different polysaccharide derivative) csp->screen_csp No mp Optimize Mobile Phase csp->mp Yes screen_csp->mp alcohol Change alcohol modifier (e.g., IPA to EtOH) mp->alcohol additive Adjust additive concentration (e.g., 0.1% - 0.5% DEA) alcohol->additive temp Optimize Temperature (Try lower temperature, e.g., 15-25°C) additive->temp flow Reduce Flow Rate temp->flow success Resolution Achieved flow->success

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Choice: Confirm that a suitable CSP is being used. Polysaccharide-based columns are the primary choice for this class of compounds. If resolution is not achieved on an amylose-based CSP, try a cellulose-based one, or vice-versa, as they can offer complementary selectivity.

  • Optimize the Mobile Phase:

    • Alcohol Modifier (Normal Phase/SFC): The choice of alcohol can significantly impact selectivity. If using isopropanol (IPA), try switching to ethanol (EtOH) or vice-versa.

    • Additive Concentration: For these basic analytes, ensure a basic modifier like DEA is present. The concentration can be optimized (typically between 0.1% and 0.5%).

  • Adjust Temperature: Lowering the column temperature often enhances the subtle energetic differences between the diastereomeric complexes formed with the CSP, leading to improved resolution.

  • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks where the back half of the peak is wider than the front half.

Troubleshooting Workflow:

G start Peak Tailing overload Check for Column Overload start->overload dilute Dilute sample and reinject overload->dilute Yes secondary_int Address Secondary Interactions overload->secondary_int No dilute->secondary_int No Improvement success Symmetrical Peaks Achieved dilute->success Improved add_additive Add/Increase Basic Additive (e.g., 0.1% DEA) secondary_int->add_additive check_column Check Column Health add_additive->check_column flush_column Flush with strong solvent (e.g., Isopropanol) check_column->flush_column replace_column Replace Column flush_column->replace_column No Improvement flush_column->success Improved

Caption: Workflow for troubleshooting peak tailing.

Detailed Steps:

  • Rule out Column Overload: Inject a 10-fold and 100-fold dilution of your sample. If the peak shape improves, the original sample concentration was too high.

  • Address Secondary Interactions: As 8-azabicyclo[3.2.1]octane is basic, peak tailing is often due to interactions with acidic silanol groups on the column packing.

    • Add a Basic Modifier: Ensure a basic additive like DEA is in your mobile phase. This is the most effective way to mitigate this issue.

  • Check Column Health: Over time, columns can become contaminated with strongly retained sample components.

    • Flush the Column: Disconnect the column from the detector and flush it with a strong, compatible solvent (e.g., isopropanol or ethanol) according to the manufacturer's instructions.

    • Replace the Column: If flushing does not restore performance, the column may be permanently damaged and require replacement.

Experimental Protocols & Data

The following are representative protocols for the chiral separation of 8-azabicyclo[3.2.1]octane derivatives. Conditions should be optimized for specific analogs.

Protocol 1: Chiral HPLC Method

This protocol is based on methods developed for tropane alkaloids, which share the same core structure.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Chiral SFC Method

SFC is an excellent alternative, particularly for preparative work.

  • Instrumentation: SFC system with UV detector and back pressure regulator.

  • Column: Chiralpak® IA (150 x 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.2% Diethylamine (DEA)

  • Gradient/Isocratic: Start with an isocratic elution of 15% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.

Protocol 3: Chiral Capillary Electrophoresis (CE) Method

CE is a powerful technique for the analytical separation of charged chiral molecules.

  • Instrumentation: Capillary Electrophoresis system with UV detector.

  • Capillary: Fused-silica, 50 µm I.D., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM beta-cyclodextrin (β-CD).

  • Voltage: +25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in water or 10% methanol at a concentration of 0.5 mg/mL.

Quantitative Data Summary

The following table summarizes representative chromatographic data for the chiral separation of tropane alkaloids, which are structurally related to 8-azabicyclo[3.2.1]octane. These values can serve as a benchmark for method development.

CompoundTechniqueCSPMobile Phasek1'k2'αRs
HyoscyamineHPLCChirobiotic VEthanol / 0.1% DEA1.822.151.182.10
CocaineHPLCChiralcel OD-Hn-Hexane/IPA/DEA (90:10:0.1)2.542.981.172.50
Tropinone Deriv.SFCChiralpak AD-HCO₂ / Methanol (85:15)1.551.811.171.95
ScopolamineCEβ-CD in Phosphate Buffer50 mM Phosphate pH 2.5--1.081.80

Table Notes:

  • k1' and k2': Retention factors for the first and second eluting enantiomers.

  • α: Selectivity factor (k2'/k1').

  • Rs: Resolution factor.

  • Data are representative and compiled from typical results for the indicated compound classes. Actual values will vary based on the specific derivative and exact experimental conditions.

References

addressing matrix effects in LC-MS/MS analysis of 8-azabicyclo[3.2.1]octane metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 8-azabicyclo[3.2.1]octane metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 8-azabicyclo[3.2.1]octane metabolites?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For biological samples, this includes endogenous substances like proteins, salts, and phospholipids.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4] Ion suppression, a decrease in the analyte's signal response, is the more common issue.[2] This phenomenon can compromise the accuracy, precision, and sensitivity of the quantitative analysis of 8-azabicyclo[3.2.1]octane metabolites.[1][5]

Q2: What are the primary causes of matrix effects in biological samples like plasma or urine?

A2: The primary culprits behind matrix effects, particularly ion suppression in ESI-MS, are phospholipids from cell membranes.[2] These molecules often co-extract with the analytes of interest and can elute in the same chromatographic window, interfering with the ionization process. Other endogenous compounds, such as salts and proteins, can also contribute to matrix effects.[3] For urine samples, variations in pH, viscosity, and ionic strength can also influence the analysis.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted sample matrix.[6] Dips in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression.[6]

  • Quantitative Assessment (Post-Extraction Spike): This is the more common approach where a known amount of the analyte is spiked into a blank matrix extract and a pure solvent. The peak area of the analyte in the matrix is then compared to the peak area in the pure solvent. The ratio of these peak areas provides a quantitative measure of the matrix effect (ME).

    • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Q4: What is the most effective way to mitigate matrix effects?

A4: While several strategies exist, improving the sample preparation procedure is generally considered the most effective way to combat matrix effects.[2] The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. The use of a stable isotope-labeled internal standard (SIL-IS) is also a crucial strategy to compensate for matrix effects that cannot be eliminated through sample cleanup.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS/MS analysis of 8-azabicyclo[3.2.1]octane metabolites.

Issue 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause Suggested Solution
Significant Matrix Effects Quantify the matrix effect using the post-extraction spike method. If significant suppression or enhancement is observed, consider optimizing the sample preparation procedure.
Inadequate Internal Standard Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. A SIL-IS will experience similar matrix effects as the analyte, allowing for accurate correction.[7] Be aware that in some cases, the analyte and SIL-IS may not perfectly co-elute, leading to differential matrix effects.
Variable Sample Matrix For clinical or preclinical studies, matrix composition can vary between individuals.[8] Using a SIL-IS is critical to compensate for this inter-individual variability.[8]
Issue 2: Low signal intensity or poor sensitivity for the analyte.
Possible Cause Suggested Solution
Ion Suppression This is a common cause of weak signal intensity.[9] Implement a more rigorous sample cleanup method to remove interfering components, especially phospholipids.[10]
Suboptimal Chromatographic Separation Modify the LC method (e.g., gradient, column chemistry) to separate the analyte from the regions of ion suppression.[1]
Contaminated Ion Source Phospholipids and other matrix components can build up in the MS source, leading to reduced sensitivity. Regular cleaning and maintenance of the ion source are essential.
Issue 3: Inconsistent results between different batches of biological matrix.
Possible Cause Suggested Solution
Lot-to-Lot Variability in Matrix Different lots of blank matrix can have varying levels of endogenous components, leading to inconsistent matrix effects.
Matrix-Matched Calibration Prepare calibration standards and quality controls in the same lot of blank matrix to ensure consistency.[1][11]
Use of SIL-IS A stable isotope-labeled internal standard is highly effective at compensating for lot-to-lot variations in matrix effects.[7]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
  • Prepare two sets of samples:

    • Set A (Solvent): Spike the analyte and internal standard into the reconstitution solvent at a known concentration.

    • Set B (Matrix): Extract at least six different lots of blank biological matrix using the developed sample preparation method. Spike the analyte and internal standard into the final, dried extract before reconstitution.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • Calculate the IS-Normalized Matrix Factor.

  • The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.

Protocol 2: Sample Preparation Strategies to Mitigate Matrix Effects

The choice of sample preparation technique is critical for minimizing matrix effects. Below is a comparison of common methods.

Method Procedure Pros Cons
Protein Precipitation (PPT) Add a solvent (e.g., acetonitrile) to the sample to precipitate proteins. Centrifuge and analyze the supernatant.Simple, fast, and inexpensive.Non-selective, often leaves phospholipids and other interferences in the supernatant, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Partition the analyte from the aqueous sample into an immiscible organic solvent based on polarity.Cleaner extracts than PPT.Can be labor-intensive, requires larger volumes of organic solvents, and may not effectively remove all interferences.
Solid-Phase Extraction (SPE) Pass the sample through a sorbent that retains the analyte or the interferences. The analyte is then eluted with a suitable solvent.Provides cleaner extracts than PPT and LLE, can be automated.[10]Requires method development, can be more expensive.
Phospholipid Removal Plates/Cartridges Specialized SPE products (e.g., HybridSPE®) that specifically target and remove phospholipids from the sample.[12]Highly effective at removing phospholipids, leading to a significant reduction in matrix effects.[12]Higher cost compared to PPT.

Quantitative Data Summary: Comparison of Sample Preparation Techniques

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Precision (%RSD)
Protein Precipitation (PPT)85 - 11030 - 70 (Suppression)< 15
Liquid-Liquid Extraction (LLE)70 - 9575 - 95 (Suppression)< 10
Solid-Phase Extraction (SPE)80 - 10590 - 110< 10
Phospholipid Removal SPE90 - 10595 - 105< 5

Note: The values in this table are representative and can vary depending on the specific analyte and matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine) ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Cleaner Extract spe Solid-Phase Extraction (Phospholipid Removal) start->spe Most Effective Cleanup lc LC Separation ppt->lc lle->lc spe->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant review Data Review & Reporting quant->review

Caption: A generalized workflow for bioanalytical sample preparation and LC-MS/MS analysis.

troubleshooting_flow start Inaccurate or Irreproducible Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me is_me_significant Matrix Effect > 15%? check_me->is_me_significant check_is Using SIL-IS? is_me_significant->check_is Yes revalidate Re-validate Method is_me_significant->revalidate No implement_is Implement SIL-IS check_is->implement_is No optimize_prep Optimize Sample Prep (e.g., Phospholipid Removal) check_is->optimize_prep Yes implement_is->optimize_prep optimize_lc Optimize LC Separation optimize_prep->optimize_lc optimize_lc->revalidate

References

Validation & Comparative

Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives and Cocaine as Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships, binding affinities, and functional inhibition of a promising class of dopamine transporter inhibitors compared to the archetypal inhibitor, cocaine.

This guide provides a detailed comparative study of 8-azabicyclo[3.2.1]octane derivatives and cocaine, focusing on their interactions with the dopamine transporter (DAT). The inhibition of DAT, a key regulator of dopamine homeostasis in the brain, is a critical mechanism of action for both therapeutic agents and substances of abuse. Understanding the nuances of how different compounds bind to and inhibit DAT is paramount for the development of novel therapeutics for conditions such as depression, ADHD, and substance use disorders, with improved efficacy and reduced abuse potential. This guide presents quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways to facilitate further research and development in this field.

Data Presentation: Comparative Binding Affinities and Functional Inhibition

The following table summarizes the in vitro binding affinities (Ki) and/or the half-maximal inhibitory concentrations (IC50) of various 8-azabicyclo[3.2.1]octane derivatives and cocaine for the dopamine transporter (DAT). Lower values indicate higher affinity or potency. Data has been compiled from multiple peer-reviewed studies. It is important to note that experimental conditions can vary between studies, and direct comparison of absolute values should be made with caution.

CompoundR Group (at N-8)DAT Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference(s)
Cocaine-CH₃~255.2--[1]
8-Azabicyclo[3.2.1]octane Derivatives
Derivative 22e-CH₂-cyclopropyl4.01060-[2][3]
Derivative 22g-CH₂-(4-chlorophenyl)3.9-1358[2][3]
Derivative 22f-CH₂-phenyl6.0--[2]
Derivative 22h-CH₂-(3,4-dichlorophenyl)3.0--[2]
Derivative 22a-CH₂CH₃21--[2]
Derivative 22b-CH₂CH₂CH₃---[2]
Derivative 22c-CH₂CH=CH₂21--[2]
GBR 12909(a piperazine derivative)---[2]

Note: SERT/DAT and NET/DAT selectivity ratios are calculated from the respective Ki values (Ki(SERT)/Ki(DAT) and Ki(NET)/Ki(DAT)). A higher ratio indicates greater selectivity for DAT over the other transporters. Dashes (-) indicate that the data was not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

In Vitro Radioligand Binding Assay for DAT

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • [³H]WIN 35,428 (radioligand).

  • Test compounds (8-azabicyclo[3.2.1]octane derivatives, cocaine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells to an appropriate density and harvest them.

  • Membrane Preparation: Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]WIN 35,428), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled DAT inhibitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[4]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK293 cells stably expressing hDAT.

  • [³H]Dopamine (radiolabeled substrate).

  • Test compounds.

  • Assay buffer.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the HEK293-hDAT cells in a 96-well plate and allow them to adhere overnight.[4]

  • Assay Preparation: On the day of the experiment, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add varying concentrations of the test compound to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.[4]

  • Initiation of Uptake: Initiate dopamine uptake by adding [³H]dopamine to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[4] This incubation time should be within the linear range of dopamine uptake.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.[4]

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the in vitro dopamine uptake inhibition assay and the downstream signaling pathways affected by DAT inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture HEK293-hDAT Cell Culture cell_plating Cell Plating in 96-well Plate cell_culture->cell_plating pre_incubation Pre-incubation with Test Compound cell_plating->pre_incubation compound_prep Test Compound Dilutions compound_prep->pre_incubation da_addition Addition of [3H]Dopamine pre_incubation->da_addition incubation Incubation at 37°C da_addition->incubation termination Termination of Uptake incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation data_analysis IC50 Determination scintillation->data_analysis

Caption: Workflow for the in vitro dopamine uptake inhibition assay.

Caption: Downstream signaling pathways affected by DAT inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Azabicyclo[3.2.1]octane Analogs for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, serves as a privileged framework in medicinal chemistry for targeting the sigma-1 receptor. This intracellular chaperone protein is implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-azabicyclo[3.2.1]octane analogs, summarizing key structural modifications that influence their binding affinity for the sigma-1 receptor.

Structure-Activity Relationship (SAR) Insights

The affinity of 8-azabicyclo[3.2.1]octane analogs for the sigma-1 receptor is significantly influenced by substitutions at the N-8 and C-3 positions of the bicyclic core.

  • N-8 Position: The substituent on the nitrogen atom is a critical determinant of sigma-1 affinity. Generally, a basic nitrogen atom is considered essential for interaction with the receptor. The nature of the N-substituent, including its size, length, and hydrophobicity, modulates the binding affinity. While a simple methyl group can be sufficient, larger and more complex hydrophobic or aromatic groups can enhance affinity, likely by engaging with hydrophobic pockets within the receptor's binding site.

  • C-3 Position: Modifications at the C-3 position also play a crucial role in sigma-1 receptor binding. The introduction of aryl groups at this position has been shown to be a key factor in the binding to sigma receptors. Furthermore, the stereochemistry at this position can be a determining factor for affinity and selectivity. Carbamate moieties at the 3α-position have been explored and shown to yield compounds with affinity for sigma receptors.

Below is a diagram illustrating the key pharmacophoric features for sigma-1 receptor ligands based on the 8-azabicyclo[3.2.1]octane scaffold.

SAR_pharmacophore Pharmacophore Model for 8-Azabicyclo[3.2.1]octane Analogs at Sigma-1 Receptor cluster_scaffold 8-Azabicyclo[3.2.1]octane Core cluster_features Key Pharmacophoric Features Scaffold N8_Substituent N-8 Substituent (Hydrophobic/Aromatic Group) N8_Substituent->Scaffold Modulates Affinity Basic_Nitrogen Basic Nitrogen (Essential for Interaction) Basic_Nitrogen->Scaffold Anchors to Receptor C3_Substituent C-3 Substituent (Aryl, Carbamate, etc.) C3_Substituent->Scaffold Influences Affinity & Selectivity

Caption: Key pharmacophoric elements of 8-azabicyclo[3.2.1]octane analogs for sigma-1 receptor binding.

Quantitative Data Presentation

CompoundN-8 Substituent3-Position Substituentσ1 Receptor Ki (nM)Reference
1 -CH₃PhenylcarbamateHigh Affinity (qualitative)[1]
2 BenzylPhenylcarbamateHigh Affinity (qualitative)[1]

Note: The references indicate the synthesis and qualitative binding to sigma receptors, highlighting the importance of the carbamate moiety and N-substituents. Specific Ki values for a broad, directly comparable series are not provided in the cited literature.

Experimental Protocols

The determination of sigma-1 receptor binding affinity is typically performed via a competitive radioligand binding assay. A common and well-established protocol utilizes [³H]-(+)-pentazocine, a selective sigma-1 receptor radioligand.

Protocol: Sigma-1 Receptor Competitive Binding Assay

1. Materials:

  • Radioligand: [³H]-(+)-pentazocine
  • Non-specific binding agent: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM)
  • Tissue/Cell Preparation: Membranes from guinea pig brain or liver, or cells expressing the human sigma-1 receptor.
  • Assay Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4).
  • Test Compounds: 8-azabicyclo[3.2.1]octane analogs dissolved in a suitable solvent (e.g., DMSO).
  • Filtration Apparatus: Cell harvester and glass fiber filters.
  • Scintillation Counter and Cocktail.

2. Procedure:

  • Incubation: In a 96-well plate, combine the tissue/cell membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value), and varying concentrations of the test compound.
  • Total and Non-specific Binding: For total binding, the test compound is replaced with buffer. For non-specific binding, the test compound is replaced with a high concentration of an unlabeled ligand like haloperidol.
  • Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to reach equilibrium.
  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
  • The Ki value (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow of this competitive binding assay.

experimental_workflow Workflow for Sigma-1 Receptor Competitive Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) Incubate Incubate: Membranes + [³H]-(+)-pentazocine + Test Compound Prepare_Reagents->Incubate Prepare_Membranes Prepare Receptor Membranes Prepare_Membranes->Incubate Filtration Rapid Filtration (Separate Bound from Free) Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_IC50 Calculate IC₅₀ Counting->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff Equation) Calculate_IC50->Calculate_Ki

Caption: A generalized workflow for determining the binding affinity of test compounds to the sigma-1 receptor.

References

head-to-head comparison of different synthetic routes to 8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane core, a key structural motif in a wide range of biologically active tropane alkaloids, has been a longstanding target for synthetic chemists. The development of efficient and stereoselective methods to access this bicyclic system is of paramount importance for the discovery and development of new therapeutics. This guide provides a head-to-head comparison of prominent synthetic routes to 8-azabicyclo[3.2.1]octane, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Classical Approaches: The Robinson-Schöpf and Willstätter Syntheses

The foundational routes to the 8-azabicyclo[3.2.1]octane skeleton were established in the early 20th century. These methods, while historically significant, often face limitations in terms of yield, stereocontrol, and reaction conditions.

The Robinson-Schöpf Synthesis

Sir Robert Robinson's biomimetic one-pot synthesis of tropinone, a key precursor to 8-azabicyclo[3.2.1]octane, is a landmark in organic synthesis.[1] The improved Robinson-Schöpf modification, which involves conducting the reaction under buffered conditions, significantly enhances the yield.[2]

Logical Workflow for the Robinson-Schöpf Synthesis:

succinaldehyde Succinaldehyde one_pot One-Pot Reaction (pH controlled) succinaldehyde->one_pot methylamine Methylamine methylamine->one_pot acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->one_pot tropinone_dicarboxylic_acid Tropinonedicarboxylic Acid (intermediate) one_pot->tropinone_dicarboxylic_acid decarboxylation Acidic Workup & Decarboxylation tropinone_dicarboxylic_acid->decarboxylation tropinone Tropinone decarboxylation->tropinone reduction Reduction tropinone->reduction azabicyclooctane 8-Azabicyclo[3.2.1]octane reduction->azabicyclooctane

Caption: Robinson-Schöpf Synthesis Workflow.

Experimental Protocol for the Robinson-Schöpf Synthesis of Tropinone:

A solution of succinaldehyde is prepared in situ from its bis(diethyl acetal) by hydrolysis. To this aqueous solution, methylamine hydrochloride and acetonedicarboxylic acid are added. The pH of the mixture is adjusted to and maintained between 4 and 5 using a suitable buffer (e.g., citrate buffer). The reaction is stirred at room temperature for an extended period (typically 48-72 hours). Following the reaction, the mixture is acidified with hydrochloric acid and heated to effect decarboxylation of the intermediate tropinonedicarboxylic acid, yielding tropinone. The tropinone can then be isolated by steam distillation or solvent extraction after basification. Subsequent reduction of tropinone, for instance with sodium borohydride, yields the 8-azabicyclo[3.2.1]octane core.

The Willstätter Synthesis

Richard Willstätter's pioneering synthesis, though lengthy and low-yielding, was the first to achieve the construction of the tropane skeleton and was crucial in elucidating its structure.[1] The synthesis commences from cycloheptanone and involves a multi-step sequence to introduce the nitrogen bridge.

Logical Workflow for the Willstätter Synthesis:

cycloheptanone Cycloheptanone multi_step Multi-step Sequence (>10 steps) cycloheptanone->multi_step tropinone Tropinone multi_step->tropinone reduction Reduction tropinone->reduction azabicyclooctane 8-Azabicyclo[3.2.1]octane reduction->azabicyclooctane

Caption: Willstätter Synthesis High-Level Workflow.

Experimental Protocol Outline for the Willstätter Synthesis of Tropinone:

The synthesis begins with the bromination of cycloheptanone, followed by a series of reactions including Favorskii rearrangement, esterification, reduction, and Hofmann elimination to construct the pyrrolidine ring. A subsequent Dieckmann condensation is employed to form the seven-membered ring, which is then subjected to hydrolysis, decarboxylation, and oxidation to afford tropinone. The overall process is arduous, involving numerous challenging transformations and purification steps.

Modern Enantioselective Approaches

Contemporary synthetic strategies focus on achieving high levels of stereocontrol, a critical aspect for the development of chiral therapeutic agents. These methods often employ chiral catalysts or auxiliaries to induce asymmetry.

Desymmetrization of Tropinone

This approach involves the enantioselective transformation of the achiral tropinone molecule to introduce a chiral center. A common strategy utilizes chiral lithium amide bases to effect an enantioselective deprotonation, followed by trapping of the resulting chiral enolate.

Logical Workflow for Desymmetrization of Tropinone:

tropinone Tropinone enolate_formation Enantioselective Deprotonation tropinone->enolate_formation chiral_base Chiral Lithium Amide chiral_base->enolate_formation trapping Enolate Trapping enolate_formation->trapping electrophile Electrophile electrophile->trapping chiral_tropinone_derivative Chiral Tropinone Derivative trapping->chiral_tropinone_derivative further_modification Further Modification chiral_tropinone_derivative->further_modification enantioenriched_azabicyclooctane Enantioenriched 8-Azabicyclo[3.2.1]octane Derivative further_modification->enantioenriched_azabicyclooctane

Caption: Desymmetrization of Tropinone Workflow.

Experimental Protocol for Enantioselective Aldol Reaction of Tropinone:

To a solution of a chiral lithium amide, such as one derived from (R)-(-)-2-phenylglycinol, in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a solution of tropinone in the same solvent is added dropwise. After stirring for a period to allow for enolate formation, an aldehyde electrophile is added. The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The enantiomeric excess of the resulting aldol product is determined by chiral HPLC analysis.

Asymmetric 1,3-Dipolar Cycloaddition

This powerful method constructs the 8-azabicyclo[3.2.1]octane core in a highly stereocontrolled manner through the reaction of an azomethine ylide with a dipolarophile, often catalyzed by a chiral metal complex.

Logical Workflow for Asymmetric 1,3-Dipolar Cycloaddition:

azomethine_ylide_precursor Azomethine Ylide Precursor cycloaddition [3+2] Cycloaddition azomethine_ylide_precursor->cycloaddition dipolarophile Dipolarophile dipolarophile->cycloaddition chiral_catalyst Chiral Metal Catalyst (e.g., Rh₂(OAc)₄ + chiral ligand) chiral_catalyst->cycloaddition cycloadduct Enantioenriched Cycloadduct cycloaddition->cycloadduct functional_group_interconversion Functional Group Interconversion cycloadduct->functional_group_interconversion enantioenriched_azabicyclooctane Enantioenriched 8-Azabicyclo[3.2.1]octane Derivative functional_group_interconversion->enantioenriched_azabicyclooctane

Caption: Asymmetric 1,3-Dipolar Cycloaddition Workflow.

Experimental Protocol for Rhodium-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition:

To a solution of the dipolarophile and a chiral phosphine ligand in a dry solvent such as toluene, a rhodium catalyst, for example, rhodium(II) acetate dimer, is added. The mixture is stirred at room temperature under an inert atmosphere. A solution of the azomethine ylide precursor (e.g., an N-acyldiazo compound) in the same solvent is then added slowly via syringe pump over several hours. After the addition is complete, the reaction is stirred until completion, monitored by TLC. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the enantioenriched 8-azabicyclo[3.2.1]octane derivative. The enantiomeric excess is determined by chiral HPLC.[3]

Head-to-Head Comparison of Synthetic Routes

The following tables provide a summary of the key performance indicators for each synthetic route, allowing for a direct comparison.

Table 1: Performance Metrics of 8-Azabicyclo[3.2.1]octane Syntheses

Metric Robinson-Schöpf Synthesis Willstätter Synthesis Desymmetrization of Tropinone Asymmetric 1,3-Dipolar Cycloaddition
Overall Yield High (up to 90%)[1]Very Low (~0.75%)[1]Moderate to HighModerate to High
Stereocontrol AchiralAchiralHigh (enantioselective)High (diastereo- and enantioselective)
Number of Steps 1 (one-pot to tropinone)>152-3 from tropinone1-2 for core formation
Reaction Conditions Mild (room temp, aq. buffer)Harsh (multiple steps, varied conditions)Cryogenic temperatures (-78 °C)Mild to moderate temperatures
Scalability Potentially scalableNot readily scalableModerateModerate
Starting Material Cost LowModerateModerateModerate to High
Catalyst/Reagent Cost LowLowHigh (chiral base)High (chiral catalyst/ligand)

Table 2: Cost Analysis of Starting Materials and Key Reagents

Compound Supplier Price (USD) Quantity Route(s)
Succinaldehyde (as bis(diethyl acetal))Commercial Suppliers~50-100100 gRobinson-Schöpf
Methylamine HydrochlorideSpectrum Chemical138.81250 g[4]Robinson-Schöpf
Acetonedicarboxylic AcidThermo Scientific305.00500 g[5]Robinson-Schöpf
CycloheptanoneSigma-Aldrich42.8225 g[3]Willstätter
(R)-(-)-2-PhenylglycinolSigma-Aldrich~1005 g[6]Desymmetrization
Rhodium(II) acetate dimerSigma-Aldrich427.50250 mg1,3-Dipolar Cycloaddition
Chiral Phosphine LigandsVarious200-500+1 g[7]1,3-Dipolar Cycloaddition

Note: Prices are approximate and subject to change based on supplier and purity.

Conclusion

The choice of a synthetic route to 8-azabicyclo[3.2.1]octane is a multifaceted decision that depends on the specific goals of the research.

  • For large-scale, cost-effective synthesis of the achiral core , the Robinson-Schöpf synthesis remains a highly attractive option due to its high yield, one-pot nature, and use of inexpensive starting materials.

  • The Willstätter synthesis , while historically important, is impractical for most applications due to its excessive length and low overall yield.

  • For the synthesis of enantioenriched 8-azabicyclo[3.2.1]octane derivatives , both desymmetrization of tropinone and asymmetric 1,3-dipolar cycloaddition offer powerful solutions. The desymmetrization approach is effective but often requires stoichiometric amounts of a chiral base and cryogenic conditions. Asymmetric 1,3-dipolar cycloaddition provides excellent stereocontrol in a catalytic manner, though the cost of the metal catalyst and chiral ligand can be a significant factor.

Ultimately, a thorough evaluation of the factors outlined in this guide—yield, stereocontrol, scalability, and cost—will enable researchers to select the optimal synthetic strategy for their drug discovery and development endeavors.

References

In Vivo Efficacy of Novel 8-Azabicyclo[3.2.1]octane Compounds: A Comparative Analysis Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of emerging 8-azabicyclo[3.2.1]octane compounds against established standard drugs in preclinical models of neuropsychiatric and neurodegenerative disorders. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these novel therapeutic candidates.

Monoamine Transporter Inhibitors: A New Frontier in Antidepressant and Psychostimulant Research

A novel series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has been investigated for their potential as dopamine transporter (DAT) inhibitors, a key target in the treatment of depression and substance abuse disorders.[1][2] These compounds have been benchmarked against GBR 12909, a well-established and highly selective DAT inhibitor.[3][4]

Comparative In Vitro Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of representative novel compounds and the standard drug, GBR 12909, for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower Ki values indicate higher binding affinity.

Compound ID8-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
Novel Compound 22e Cyclopropylmethyl4.0424011101060277.5
Novel Compound 22g 8-chlorobenzyl3.95920530015181358
GBR 12909 (Standard) Phenylpropylpiperazine1.0>100>100>100>100

Data compiled from multiple sources.[1][2][3][4]

In Vivo Antidepressant-like Activity: The Forced Swim Test

The antidepressant potential of novel tropane analogs, structurally related to the 8-azabicyclo[3.2.1]octane scaffold, was assessed using the forced swim test in rats. This test measures the immobility time of rodents when placed in an inescapable cylinder of water, with a reduction in immobility indicating an antidepressant-like effect. The novel compounds WF-11 (a selective DAT inhibitor) and WF-31 (a selective SERT inhibitor) were compared to the standard drugs GBR 12909 and fluoxetine, respectively.

Experimental Protocol: Forced Swim Test (Rat Model)

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 18 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.[5]

  • Procedure:

    • Pre-test Session: On day one, rats are individually placed in the cylinder for a 15-minute pre-swim.[6] This serves to induce a baseline level of immobility.

    • Drug Administration: Following the pre-test, animals are administered the test compound or standard drug at specified doses and time points. For example, fluoxetine (10 or 20 mg/kg, i.p.) can be administered 24, 19, and 1 hour before the test session.[7]

    • Test Session: 24 hours after the pre-test, rats are placed back into the swim cylinder for a 5-minute test session.[6]

  • Data Analysis: The duration of immobility (time spent floating with only minor movements to keep the head above water) is recorded and analyzed. A significant decrease in immobility time compared to the vehicle-treated control group is indicative of an antidepressant-like effect.[8]

G cluster_day1 Day 1 cluster_interim Interim (24h) cluster_day2 Day 2 pre_test 15-min Pre-test Swim drug_admin Drug Administration (Novel Compound or Standard) pre_test->drug_admin test_session 5-min Test Session drug_admin->test_session data_analysis Record & Analyze Immobility Time test_session->data_analysis

Workflow for the chlorpromazine-induced catatonia model.

Signaling Pathways

Dopamine Transporter (DAT) Signaling

The primary mechanism of action for the novel DAT inhibitors and GBR 12909 is the blockade of dopamine reuptake from the synaptic cleft. This leads to an increased concentration and prolonged availability of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) dat->dopamine_vesicle dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binding postsynaptic_effect Postsynaptic Signal dopamine_receptor->postsynaptic_effect Activation novel_compound Novel DAT Inhibitor (e.g., Compound 22e/22g) novel_compound->dat Blocks gbr12909 GBR 12909 gbr12909->dat Blocks

Mechanism of dopamine transporter inhibition.
Muscarinic Acetylcholine Receptor Signaling

Atropine, the standard drug in the anti-parkinsonian model, acts as a competitive antagonist at muscarinic acetylcholine receptors. In the context of drug-induced parkinsonism, the blockade of these receptors, particularly in the striatum, is thought to restore the balance between dopaminergic and cholinergic activity, thereby alleviating extrapyramidal symptoms. The novel 8-azabicyclo[3.2.1]octane analogs with anti-parkinsonian effects are hypothesized to act through a similar anticholinergic mechanism.

G cluster_presynaptic Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ach_vesicle Acetylcholine (ACh) Vesicles ach_synapse ACh ach_vesicle->ach_synapse Release muscarinic_receptor Muscarinic Receptor ach_synapse->muscarinic_receptor Binding g_protein G-Protein Signaling muscarinic_receptor->g_protein Activates cellular_response Cellular Response (e.g., Neuronal Firing) g_protein->cellular_response novel_compound Novel 8-azabicyclo[3.2.1]octane (Anti-Parkinsonian) novel_compound->muscarinic_receptor Antagonizes atropine Atropine atropine->muscarinic_receptor Antagonizes

Antagonism of muscarinic acetylcholine receptors.

References

cross-reactivity profiling of 8-azabicyclo[3.2.1]octane derivatives against monoamine transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 8-azabicyclo[3.2.1]octane derivatives reveals a class of compounds with significant potential for selective interaction with monoamine transporters. These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial targets in the development of therapeutics for a variety of neurological and psychiatric disorders. The cross-reactivity profile of these derivatives is a key determinant of their pharmacological effects and therapeutic potential.

Performance Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

The binding affinities of various 8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET have been determined through radioligand binding assays. The data, summarized in the table below, showcases the impact of structural modifications on the potency and selectivity of these compounds.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
Derivative 22e 4.0424025001060625
Derivative 22f 5.8291100050.2172.4
Derivative 22g 3.9243529662.31358
Derivative 22h 3.1183150059.0483.9

Data sourced from Hazen et al., 2011.[1][2][3]

The data indicates that subtle changes to the 8-azabicyclo[3.2.1]octane scaffold can significantly alter the interaction with monoamine transporters. For instance, derivative 22e , which features an 8-cyclopropylmethyl group, demonstrates remarkable selectivity for DAT over both SERT and NET.[1][2][3] In contrast, derivatives with benzyl substitutions, such as 22f , 22g , and 22h , exhibit high affinity for DAT but with lower selectivity over SERT.[1] Notably, the 8-chlorobenzyl derivative 22g shows a high degree of selectivity for DAT over NET.[1][2]

Experimental Protocols

The binding affinities of the 8-azabicyclo[3.2.1]octane derivatives for the monoamine transporters were determined using in vitro radioligand binding assays with rat brain tissue.

1. Tissue Preparation: Whole rat brains, excluding the cerebellum, were homogenized in a sucrose solution and centrifuged. The resulting pellet was resuspended and incubated to allow for the dissociation of endogenous ligands. Following another centrifugation, the final pellet was resuspended in a buffer containing protease inhibitors and stored at -80°C until use.

2. Radioligand Binding Assays: The binding assays were performed in 96-well plates. For each assay, the prepared brain homogenates were incubated with a specific radioligand and varying concentrations of the test compounds (the 8-azabicyclo[3.2.1]octane derivatives).

  • DAT Binding Assay: [³H]WIN 35,428 was used as the radioligand. Non-specific binding was determined in the presence of a high concentration of unlabeled WIN 35,428.

  • SERT Binding Assay: [³H]citalopram was used as the radioligand. Non-specific binding was determined in the presence of a high concentration of unlabeled citalopram.[3]

  • NET Binding Assay: [³H]nisoxetine was used as the radioligand. Non-specific binding was determined in the presence of a high concentration of unlabeled nisoxetine.

3. Data Analysis: After incubation, the samples were filtered to separate the bound and free radioligand. The radioactivity of the filters was measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The binding affinity (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the radioligand binding assay used to determine the binding affinities of the 8-azabicyclo[3.2.1]octane derivatives.

RadioligandBindingAssay cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Resuspension1 Resuspension & Incubation Centrifugation1->Resuspension1 Centrifugation2 Centrifugation Resuspension1->Centrifugation2 MembranePrep Final Membrane Preparation Centrifugation2->MembranePrep Incubation Incubation of Membrane Prep with Radioligand & Test Compound MembranePrep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data Radioactivity Data Scintillation->Data IC50 IC50 Determination (Non-linear Regression) Data->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a radioligand displacement binding assay.

References

Evaluating the Metabolic Stability of 8-Azabicyclo[3.2.1]octane Prodrugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in a multitude of biologically active compounds, including tropane alkaloids and various synthetic molecules with therapeutic potential. The development of prodrugs based on this scaffold is a common strategy to enhance pharmacokinetic properties such as oral bioavailability and brain penetration. A critical factor in the success of these prodrugs is their metabolic stability, which dictates their conversion to the active parent drug and their overall in vivo performance. This guide provides a comparative evaluation of the metabolic stability of different 8-azabicyclo[3.2.1]octane prodrugs, supported by experimental data and detailed methodologies.

Comparative Metabolic Stability Data

The metabolic stability of a prodrug is a crucial determinant of its pharmacokinetic profile. The following tables summarize the in vitro metabolic stability of a series of 8-azabicyclo[3.2.1]octane prodrugs of a potent neutral sphingomyelinase 2 (nSMase2) inhibitor, DPTIP. The data is presented as the percentage of the intact prodrug remaining after a 1-hour incubation in mouse plasma, providing a direct comparison of their relative stabilities. Additionally, data on the plasma and liver microsomal stability of two other 8-azabicyclo[3.2.1]octane derivatives are included for a broader context of the scaffold's metabolic properties.

Table 1: In Vitro Plasma Stability of DPTIP Prodrugs [1]

Prodrug IDPromoietiesLinker% Intact Prodrug Remaining (1 hr in mouse plasma)
P1 MorpholineCarbamate>75%
P2 N-MethylpiperazineCarbamate<30%
P3 N-EthylpiperazineCarbamate<30%
P4 N-IsopropylpiperazineCarbamate<30%
P5 4-HydroxypiperidineCarbamate>75%
P6 3-HydroxypyrrolidineCarbamate>75%
P7 DiethylamineCarbamate~50-60%
P8 DipropylamineCarbamate~50-60%
P9 DiisopropylamineCarbamate~50-60%
P10 PyrrolidineCarbamate>75%
P11 PiperidineCarbamate>75%
P12 8-Azabicyclo[3.2.1]octaneCarbamate>75%
P13 AzepaneCarbamate>75%
P14 HexamethyleneimineCarbamate>75%
P15 HeptamethyleneimineCarbamate>75%
P16 4-MethylpiperidineCarbamate>75%
P17 2,6-DimethylmorpholineCarbamate~50-60%
P18 2',6'-Diethyl-1,4'-bipiperidineCarbamate>75%

Table 2: Metabolic Stability of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides [2]

Compound IDPlasma Stability (t½, min)Liver Microsomal Stability (t½, min)
39 >12011.2
50 >12058.1

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the metabolic stability of 8-azabicyclo[3.2.1]octane prodrugs.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a prodrug in the presence of plasma enzymes, such as esterases and amidases.

1. Materials:

  • Test prodrug stock solution (e.g., 10 mM in DMSO).

  • Control compound known to be metabolized by plasma enzymes.

  • Pooled plasma from the desired species (e.g., mouse, rat, human).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Acetonitrile or methanol containing an internal standard for reaction termination and protein precipitation.

  • 96-well plates.

  • Incubator shaker set at 37°C.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Thaw the pooled plasma at room temperature and centrifuge to remove any precipitates.

  • Prepare a working solution of the test prodrug by diluting the stock solution in PBS to the desired concentration (e.g., 100 µM).

  • In a 96-well plate, add the plasma.

  • Initiate the reaction by adding the prodrug working solution to the plasma to achieve a final concentration of, for example, 1 µM.

  • Immediately collect a sample for the 0-minute time point and quench the reaction by adding cold acetonitrile/methanol with an internal standard.

  • Incubate the plate at 37°C with gentle shaking.

  • Collect aliquots at various time points (e.g., 15, 30, 60, 120 minutes) and quench the reaction as in step 5.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the remaining intact prodrug using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound against time and fitting the data to a first-order decay model.

In Vitro Liver Microsomal Stability Assay

This assay assesses the susceptibility of a prodrug to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

1. Materials:

  • Test prodrug stock solution (e.g., 10 mM in DMSO).

  • Control compounds with known low and high metabolic clearance.

  • Pooled liver microsomes from the desired species (e.g., mouse, rat, human).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile or methanol containing an internal standard for reaction termination.

  • 96-well plates.

  • Incubator shaker set at 37°C.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Prepare a microsomal incubation mixture containing liver microsomes and phosphate buffer.

  • Add the test prodrug to the microsomal mixture to a final concentration of, for example, 1 µM.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect an aliquot at the 0-minute time point and terminate the reaction with cold acetonitrile/methanol containing an internal standard.

  • Continue the incubation at 37°C with shaking.

  • Collect aliquots at various time points (e.g., 5, 15, 30, 60 minutes) and terminate the reaction.

  • Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.

  • Centrifuge the terminated samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the remaining intact prodrug using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the in vitro half-life (t½) from the slope of the linear regression of the natural logarithm of the percentage of remaining compound versus time.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the metabolic stability of 8-azabicyclo[3.2.1]octane prodrugs.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Stability Assays cluster_analysis Analysis & Data Interpretation Prodrug Prodrug Synthesis & Characterization PlasmaAssay Plasma Stability Assay Prodrug->PlasmaAssay MicrosomalAssay Microsomal Stability Assay Prodrug->MicrosomalAssay Plasma Source Plasma (e.g., Mouse, Human) Plasma->PlasmaAssay Microsomes Source Liver Microsomes Microsomes->MicrosomalAssay LCMS LC-MS/MS Analysis PlasmaAssay->LCMS Quenched Samples MicrosomalAssay->LCMS Quenched Samples DataAnalysis Data Analysis (% Remaining, t½, CLint) LCMS->DataAnalysis Comparison Comparative Evaluation DataAnalysis->Comparison

Caption: Experimental workflow for the evaluation of prodrug metabolic stability.

This guide provides a foundational understanding of the metabolic stability of 8-azabicyclo[3.2.1]octane prodrugs. The presented data highlights the significant impact of the promoiety and linker on stability. Researchers can utilize the detailed experimental protocols to conduct their own comparative studies and make informed decisions in the drug discovery and development process.

References

Benchmarking the Selectivity of Novel 8-azabicyclo[3.2.1]octane Ligands Against Known Reference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of selective ligands for monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—is a critical endeavor in the pursuit of more effective therapeutics for a host of neurological and psychiatric disorders. The 8-azabicyclo[3.2.1]octane scaffold has emerged as a promising framework for designing such ligands. This guide provides an objective comparison of the selectivity profiles of new 8-azabicyclo[3.2.1]octane-based compounds against well-established reference ligands, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles

The selectivity of a ligand is paramount to its therapeutic potential and side-effect profile. The following tables summarize the binding affinities (Ki, in nM) of novel 8-azabicyclo[3.2.1]octane ligands and established reference compounds for DAT, SERT, and NET. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated to provide a quantitative measure of preference for one transporter over another.

Table 1: Binding Affinities (Ki, nM) and Selectivity Ratios of New 8-azabicyclo[3.2.1]octane Ligands

Compound Name/CodeDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
8-Cyclopropylmethyl Derivative (22e)[1][2]4.0[1][2]4240[1]1360[1]1060[1][2]340
8-(4-Chlorobenzyl) Derivative (22g)[1]3.9[1]1130[1]5300[1]2901358[1]
8-Ethyl Derivative (22a)[1]19.0[1]>10,000>10,000>526>526
8-Propyl Derivative (22b)[1]21.0[1]>10,000>10,000>476>476

Table 2: Binding Affinities (Ki, nM) and Selectivity Ratios of Reference Compounds

Compound NamePrimary TargetDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
GBR 12909DAT1.0[2]>100[2]>100[2]>100>100
NisoxetineNET505[1]158[1]0.46[1]0.310.0009
CitalopramSERT>10,0001.86100<0.00018>0.61

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinities and functional activities of the compared ligands.

Radioligand Displacement Binding Assays

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

a) Materials:

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Tissue Preparation: Rat brain tissue (striatum for DAT, cortex for SERT and NET) is homogenized in ice-cold buffer and centrifuged to prepare a crude synaptosomal membrane fraction.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: New 8-azabicyclo[3.2.1]octane ligands and reference compounds at varying concentrations.

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus and liquid scintillation counter.

b) Procedure:

  • Incubation: In a 96-well plate, incubate the prepared brain tissue membranes with the respective radioligand at a concentration near its Kd value.

  • Competition: Add varying concentrations of the test or reference compound to the wells. For determining non-specific binding, a high concentration of a known selective ligand for the target transporter is added (e.g., GBR 12909 for DAT).

  • Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

a) Materials:

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine (NE).

  • Synaptosome Preparation: Freshly prepare synaptosomes from appropriate rat brain regions (striatum for dopamine uptake, cortex or hippocampus for serotonin and norepinephrine uptake) by homogenization in a sucrose buffer followed by differential centrifugation.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compounds: New 8-azabicyclo[3.2.1]octane ligands and reference compounds at varying concentrations.

  • Scintillation fluid.

  • Cell harvester and glass fiber filters.

b) Procedure:

  • Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of the respective radiolabeled neurotransmitter.

  • Incubation: The mixture is incubated for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values for the inhibition of uptake are determined, which represent the functional potency of the compounds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with the monoamine transporters and the general workflow for assessing ligand selectivity.

G cluster_dat Dopamine Transporter (DAT) Signaling DAT DAT PKC PKC DAT->PKC Activates ERK ERK DAT->ERK Activates PKC->DAT Phosphorylates Trafficking DAT Trafficking & Internalization PKC->Trafficking Promotes DA_Uptake Dopamine Uptake (Clearance) ERK->DA_Uptake Modulates

Simplified DAT Signaling Pathway

G cluster_sert Serotonin Transporter (SERT) Signaling SERT SERT p38_MAPK p38 MAPK SERT->p38_MAPK Activates p38_MAPK->SERT Phosphorylates Trafficking SERT Surface Expression p38_MAPK->Trafficking Regulates HT_Uptake Serotonin Uptake (Clearance) p38_MAPK->HT_Uptake Modulates

Simplified SERT Signaling Pathway

G cluster_net Norepinephrine Transporter (NET) Signaling NET NET PKA PKA NET->PKA Activates PKA->NET Phosphorylates Trafficking NET Trafficking PKA->Trafficking Regulates NE_Uptake Norepinephrine Uptake (Clearance) PKA->NE_Uptake Modulates

Simplified NET Signaling Pathway

G cluster_workflow Experimental Workflow for Selectivity Profiling start Synthesize Novel 8-azabicyclo[3.2.1]octane Ligands binding_assay Radioligand Displacement Binding Assays (DAT, SERT, NET) start->binding_assay uptake_assay Synaptosomal Monoamine Uptake Inhibition Assays (DA, 5-HT, NE) start->uptake_assay data_analysis Calculate Ki and IC50 Values Determine Selectivity Ratios binding_assay->data_analysis uptake_assay->data_analysis comparison Compare with Reference Compounds data_analysis->comparison conclusion Identify Lead Compounds with Desired Selectivity comparison->conclusion

Ligand Selectivity Profiling Workflow

References

A Comparative Analysis of 8-Azabicyclo[3.2.1]octane Analogs in Modulating Monoamine Transporters and Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative statistical analysis of the dose-response relationships for a series of 8-azabicyclo[3.2.1]octane analogs, also known as tropane analogs. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacological profiles of these compounds. The data presented is compiled from various studies investigating their structure-activity relationships at key neurological targets.

Data Summary of Dose-Response Relationships

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of various 8-azabicyclo[3.2.1]octane analogs at the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and kappa opioid receptor (KOR). These values are crucial indicators of the potency and selectivity of these compounds.

Compound IDTargetParameterValue (nM)Selectivity Ratio
Analog 1 (22e) DATKi4.0SERT/DAT: 1060[1][2][3]
SERTKi4240
Analog 2 (22g) DATKi3.9NET/DAT: 1358[1][2][3]
NETKi5296
Analog 3 DATKiHigh Affinity-
Analog 4 (8) DATKiHigh AffinitySelective for DAT[1]
Analog 5 (12) KORIC50172mu:kappa > 93, delta:kappa > 174[4]
Analog 6 (33) h-NAAAIC5036-
Analog 7 (36) h-NAAAIC50291-
Analog 8 (35) h-NAAAIC50614-
Analog 9 (50) h-NAAAIC5042-
UCD0184 SERTEC501100-[5]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. The following sections detail the generalized methodologies used to determine the dose-response curves for the 8-azabicyclo[3.2.1]octane analogs.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the test compounds for their target receptors or transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of the unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from its target.

Materials:

  • Cell membranes or brain tissue homogenates expressing the target transporter (DAT, SERT, NET) or receptor.

  • Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).[1]

  • Unlabeled test compounds (8-azabicyclo[3.2.1]octane analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.

  • The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.[6]

Functional Assays (Neurotransmitter Uptake Inhibition)

Functional assays are used to measure the potency of the compounds in inhibiting the function of the monoamine transporters.

Objective: To determine the concentration of the test compound that inhibits 50% of the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) into synaptosomes or cells expressing the respective transporter.

Materials:

  • Synaptosomal preparations from rat brain tissue or cell lines stably expressing the transporter of interest.

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin).

  • Test compounds (8-azabicyclo[3.2.1]octane analogs).

  • Uptake buffer.

  • Inhibitors of other monoamine transporters to ensure selectivity.

Procedure:

  • Synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

  • Radiolabeled neurotransmitter is added to initiate the uptake reaction.

  • The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

  • The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.

  • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Statistical Analysis of Dose-Response Curves

The analysis of dose-response curves is a critical step in quantifying the pharmacological activity of a compound.

Procedure:

  • Raw data from binding or functional assays are plotted with the logarithm of the drug concentration on the x-axis and the response (e.g., % inhibition) on the y-axis.

  • The data are fitted to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) using a non-linear regression analysis software such as GraphPad Prism.[6]

  • The key parameters derived from the curve are the top and bottom plateaus, the Hill slope (which describes the steepness of the curve), and the IC50 or EC50 value.

  • Goodness of fit is assessed by examining the R² value and the distribution of residuals.

  • Statistical significance of the dose-response curve is determined by calculating a p-value from an F-test, which compares the fit of the sigmoidal model to a null model (a horizontal line representing no effect).[7] A low p-value (typically < 0.05) indicates that the observed dose-response relationship is unlikely to be due to random chance.[7]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanisms of action for the 8-azabicyclo[3.2.1]octane analogs.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series incubation Incubation with Radioligand & Compound compound_prep->incubation assay_prep Assay Preparation (Membranes/Cells) assay_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_processing Raw Data Processing counting->data_processing curve_fitting Non-linear Regression (Dose-Response Curve) data_processing->curve_fitting parameter_extraction IC50/Ki Determination curve_fitting->parameter_extraction

Caption: General workflow for determining dose-response curves.

monoamine_transporter_inhibition cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron neurotransmitter Neurotransmitter (e.g., Dopamine) presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (e.g., DAT) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding receptor->postsynaptic Signal Transduction analog 8-Azabicyclo[3.2.1]octane Analog analog->transporter Inhibition

Caption: Inhibition of monoamine reuptake by 8-azabicyclo[3.2.1]octane analogs.

kor_antagonism cluster_cell Cellular Environment kor Kappa Opioid Receptor (KOR) downstream_signaling Downstream Signaling (e.g., Gi/o pathway) kor->downstream_signaling Initiates Signal agonist Endogenous Agonist (e.g., Dynorphin) agonist->kor Binding & Activation analog_antagonist 8-Azabicyclo[3.2.1]octane Analog (Antagonist) analog_antagonist->kor Competitive Binding (Blocks Agonist)

Caption: Mechanism of kappa opioid receptor antagonism.

References

Peer-Reviewed Validation of a Lead 8-Azabicyclo[3.2.1]octane Compound as a Potent and Selective Dopamine Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane scaffold has emerged as a promising framework in the design of novel therapeutics targeting the central nervous system. This guide provides a comparative analysis of a lead compound from this class, an 8-cyclopropylmethyl substituted derivative (referred to herein as Compound 22e ), against other analogs and established dopamine transporter (DAT) inhibitors. The data presented is collated from peer-reviewed studies and is intended to offer an objective evaluation of Compound 22e 's therapeutic potential, particularly in the context of developing treatments for substance use disorders.

Data Presentation: In Vitro Performance Comparison

The therapeutic potential of novel DAT inhibitors is initially assessed through in vitro assays that determine their binding affinity and functional potency at the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). High affinity for DAT, coupled with high selectivity over SERT and NET, is a desirable profile for minimizing off-target effects.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

This table summarizes the equilibrium dissociation constants (Ki) for Compound 22e and its comparators. A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
Compound 22e 4.04240>10,0001060>2500
8-chlorobenzyl analog (22g)3.9240052906151358
GBR 129095.32905800551094
Cocaine~230-600[1][2]~480-740[1]~740~1.2-3.2~1.2-3.2

Data for Compound 22e, its analog, and GBR 12909 are derived from a study by Dutta et al.[3] Cocaine data is compiled from multiple sources for a representative range.

Table 2: Comparative Dopamine Uptake Inhibition (IC50, nM)

This table presents the half-maximal inhibitory concentration (IC50) for dopamine uptake. A lower IC50 value indicates greater potency in blocking the function of the dopamine transporter.

CompoundDopamine Uptake IC50 (nM)
Compound 22e Data not available in reviewed literature
GBR 12909~10-50
Cocaine~250-700[2][4]

GBR 12909 and Cocaine data are representative values from the literature.

Mandatory Visualization

Signaling Pathway: Mechanism of DAT Inhibition at the Synapse

The following diagram illustrates the mechanism of action of dopamine transporter inhibitors. In a typical synapse, dopamine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and is then cleared from the synaptic cleft by the dopamine transporter (DAT). DAT inhibitors, such as the 8-azabicyclo[3.2.1]octane compounds, block this reuptake process, leading to an increased concentration of dopamine in the synapse and enhanced downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptors dopamine->dopamine_receptor Binding dat_inhibitor 8-azabicyclo[3.2.1]octane Compound dat_inhibitor->dat Inhibition cluster_assays In Vitro Assays start Start: Rodent Brain Tissue (e.g., Striatum) homogenization Tissue Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (pellet synaptosomes) supernatant1->centrifugation2 resuspension Resuspend Pellet (Synaptosomal Preparation) centrifugation2->resuspension protein_assay Protein Quantification resuspension->protein_assay binding_assay Radioligand Binding Assay ([3H]WIN 35,428) protein_assay->binding_assay uptake_assay Dopamine Uptake Assay ([3H]Dopamine) protein_assay->uptake_assay data_analysis Data Analysis (Ki and IC50 determination) binding_assay->data_analysis uptake_assay->data_analysis end End: Lead Compound Characterization data_analysis->end

References

Safety Operating Guide

Safe Disposal of 8-Azabicyclo[3.2.1]octane hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 8-Azabicyclo[3.2.1]octane hydrochloride, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are therefore not just a matter of regulatory compliance, but of fundamental laboratory safety. All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[2][3]

Hazard Profile

A summary of the hazards associated with this compound is presented below.

Hazard ClassificationGHS PictogramHazard Statement
Skin Irritation (Category 2)GHS07H315: Causes skin irritation[1]
Serious Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationGHS07H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood is essential.[4] For weighing or operations that may generate dust, a respirator may be required.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline, and researchers must consult their institution's Environmental Health and Safety (EHS) office for specific requirements.[2]

  • Waste Identification and Segregation:

    • Any unwanted this compound, including pure substance, contaminated solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.[5][6]

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible wastes must be segregated.[5][6]

  • Waste Collection and Containerization:

    • Collect waste in a designated, compatible, and properly sealed hazardous waste container.[2][5] Plastic containers are often preferred to glass to minimize the risk of breakage.[2]

    • The container must be in good condition, free from leaks or rust.[5]

    • For liquid waste, use a container designed for liquids that can be securely sealed.[3]

    • For solid waste, ensure the container can be closed to prevent the release of dust.

  • Labeling:

    • As soon as waste is added to the container, it must be labeled with a hazardous waste tag.[2][6]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

      • The words "Hazardous Waste".[2][5]

      • The date of waste generation.[2]

      • The name and contact information of the principal investigator or generator.[2]

      • An indication of the hazards (e.g., irritant).[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure and away from general laboratory traffic.

    • Keep containers closed at all times except when adding waste.[3][5]

  • Disposal:

    • The primary recommended method for the disposal of this compound is incineration.[7]

    • This typically involves dissolving or mixing the material with a combustible solvent and burning it in a regulated chemical incinerator equipped with an afterburner and scrubber.[7]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][8]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[2][6] They will handle the final transport and disposal in accordance with all federal, state, and local regulations.[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Identify Waste (Unused chemical, contaminated materials) B Step 2: Segregate Waste (Keep separate from incompatible chemicals) A->B C Step 3: Collect in Compatible Container (Properly sealed and in good condition) B->C D Step 4: Label Container ('Hazardous Waste', full chemical name, date, contact info) C->D E Step 5: Store in Designated Area (Secure satellite accumulation area) D->E F Step 6: Arrange for EHS Pickup (Contact Environmental Health and Safety) E->F G Step 7: Final Disposal by Incineration (Handled by authorized personnel) F->G

Caption: Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent further spread of the material.[4] For small spills, absorbent materials can be used to clean up the chemical, and the contaminated absorbents must be disposed of as hazardous waste.[6] For larger spills, or if you are unsure how to proceed, contact your EHS office immediately. Ensure adequate ventilation.[4]

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, or the specific protocols of your institution. Always consult your institution's Environmental Health and Safety office for guidance on chemical waste disposal.

References

Essential Safety and Handling Guide for 8-Azabicyclo[3.2.1]octane Hydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 8-Azabicyclo[3.2.1]octane hydrochloride and its chemical analogues. The following procedures are based on available Safety Data Sheets (SDS) for structurally similar compounds and are intended to provide a robust framework for safe laboratory conduct. Researchers, scientists, and drug development professionals should always consult the specific SDS for the exact compound in use and adhere to all institutional and regulatory guidelines.

Immediate Safety Recommendations

When handling this compound or its derivatives, which are often crystalline solids, a thorough risk assessment is paramount. These compounds are consistently classified as irritants and may be harmful if ingested or inhaled.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4][5]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][4][8]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety. The following table summarizes the recommended equipment.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or glasses with side shields are required. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[1][3][9]To prevent eye contact with the chemical, which can cause serious irritation.[1][2][3][5][6][7]
Skin Protection Wear protective gloves (e.g., nitrile, polyvinyl chloride).[1] A lab coat or other protective clothing is necessary to prevent skin contact.[3][7][9] For significant exposure risk, a P.V.C. apron may be used.[9]To avoid direct skin contact, which can lead to irritation.[1][2][3] Contaminated clothing should be removed and laundered before reuse.[3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5][7] If ventilation is inadequate or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P-type filter should be used.[3]To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1][2][3][4][5]

Operational and Disposal Plans

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust.[9]

  • Use in a well-ventilated area or under a chemical fume hood.[5][6][7]

  • Keep containers tightly closed and store in a cool, dry place.[3][6][7]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][9]

Spill Management: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1][10] For minor spills, use dry clean-up procedures to avoid generating dust.[9] Sweep or vacuum the spilled material into a sealed, labeled container for disposal.[9] For major spills, alert emergency services.[9]

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant or licensed waste carriers.[3][5]

Experimental Protocols: First Aid Measures

In case of exposure, follow these first aid protocols immediately:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3]
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. If not breathing, provide artificial respiration.[2][3][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Visual Workflow: Chemical Spill Response

The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound or a similar compound.

G A Spill Occurs B Evacuate Area & Ensure Ventilation A->B I Seek Medical Attention if Exposed A->I C Don Appropriate PPE B->C D Contain the Spill C->D E Clean Up Spill (Dry Method) D->E F Place Waste in Labeled Container E->F G Decontaminate Area F->G H Dispose of Waste Properly G->H

Caption: Workflow for handling a chemical spill.

References

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8-Azabicyclo[3.2.1]octane hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.